molecular formula C13H15NO B1416507 4-Hydroxy-8-methyl-2-propylquinoline CAS No. 1070879-87-6

4-Hydroxy-8-methyl-2-propylquinoline

Cat. No.: B1416507
CAS No.: 1070879-87-6
M. Wt: 201.26 g/mol
InChI Key: LBIWAWKGQRGEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-8-methyl-2-propylquinoline is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-8-methyl-2-propylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-8-methyl-2-propylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-8-methyl-2-propylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-methyl-2-propyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-5-10-8-12(15)11-7-4-6-9(2)13(11)14-10/h4,6-8H,3,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIWAWKGQRGEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC(=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653733
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-87-6
Record name 8-Methyl-2-propylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-87-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 4-Hydroxy-8-methyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-Hydroxy-8-methyl-2-propylquinoline (IUPAC: 8-methyl-2-propylquinolin-4-ol; often existing as the tautomer 8-methyl-2-propylquinolin-4(1H)-one).[1] This molecule is a structural congener of the Pseudomonas aeruginosa quorum sensing signal PQS (Pseudomonas Quorum Signal).[1] Its synthesis is critical for structure-activity relationship (SAR) studies involving the PqsR receptor and antimicrobial drug discovery.[1]

The protocol utilizes a Modified Conrad-Limpach Synthesis , selected for its regiospecificity in generating 4-hydroxyquinolines compared to the thermodynamic ambiguity of the Knorr synthesis.[1]

Retrosynthetic Analysis

To achieve the target structure with high regiochemical fidelity, we disconnect the molecule at the N-C2 and C3-C4 bonds.[1]

  • Target: 4-Hydroxy-8-methyl-2-propylquinoline[1]

  • Precursors:

    • Amine Source: o-Toluidine (2-Methylaniline)

      
       Installs the 8-methyl group.[1]
      
    • 
      -Keto Ester Source:  Ethyl butyrylacetate (Ethyl 3-oxohexanoate) 
      
      
      
      Installs the 2-propyl group.[1]
Reaction Pathway Diagram

ReactionPathway Reactant1 o-Toluidine (2-Methylaniline) Intermediate Schiff Base (β-anilinocrotonate) Reactant1->Intermediate Condensation (Dean-Stark, -H2O) Reactant2 Ethyl Butyrylacetate (Ethyl 3-oxohexanoate) Reactant2->Intermediate Product 4-Hydroxy-8-methyl- 2-propylquinoline Intermediate->Product Cyclization (250°C, Dowtherm A)

Figure 1: Retrosynthetic pathway utilizing the Conrad-Limpach strategy.[1]

Experimental Protocol

Reagents & Materials Table
ReagentCAS RegistryFunctionEquiv.[1][2]Notes
o-Toluidine 95-53-4Nucleophile1.0Distill before use to remove oxidation products.[1]
Ethyl Butyrylacetate 3249-68-1Electrophile1.1Excess ensures complete consumption of aniline.[1]
p-Toluenesulfonic acid 104-15-4Catalyst0.01Catalyzes imine formation.[1]
Toluene 108-88-3Solvent 1N/AFor azeotropic water removal.[1]
Dowtherm A 8004-13-5Solvent 2N/AEutectic mixture of diphenyl ether/biphenyl for high-temp cyclization.[1]
Step-by-Step Methodology
Phase 1: Schiff Base Formation (Kinetic Control)

The objective is to form the enamine/imine intermediate while preventing premature cyclization to the amide (Knorr product).

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add o-toluidine (50 mmol, 5.36 g), ethyl butyrylacetate (55 mmol, 8.70 g), and a catalytic amount of p-toluenesulfonic acid (pTSA, ~50 mg) into 100 mL of Toluene.

  • Reflux: Heat the mixture to vigorous reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when the theoretical amount of water (~0.9 mL) has separated, typically 4–6 hours.

  • Concentration: Remove the toluene via rotary evaporation under reduced pressure.[1] The residue is the crude

    
    -anilinocrotonate (Schiff base).[1]
    
Phase 2: Thermal Cyclization (Thermodynamic Control)

This step requires high thermal energy to overcome the activation barrier for aromatic substitution.[1]

  • Pre-heating: In a separate 250 mL 3-neck flask, heat 50 mL of Dowtherm A to a rolling boil (approx. 250–257°C).

    • Critical Safety: Ensure the apparatus is open to a nitrogen bubbler to prevent pressure buildup.[1] Use a heating mantle with sand bath for uniform heat.[1]

  • Addition: Dissolve the crude Schiff base from Phase 1 in a minimal amount of warm Dowtherm A (or add dropwise neat if viscosity permits). Add this solution dropwise to the boiling solvent over 20 minutes.

    • Mechanism:[3][4][5][6] Rapid dilution into high heat favors intramolecular cyclization over intermolecular polymerization.[1]

    • Observation: Ethanol is evolved rapidly.[1] Ensure the condenser temperature allows ethanol to escape while refluxing the Dowtherm A.

  • Reaction: Continue heating at 250°C for 30–60 minutes.

  • Cooling: Remove heat and allow the mixture to cool to room temperature. The product often precipitates as the solution cools.[1]

Phase 3: Workup and Purification
  • Precipitation: Dilute the cooled reaction mixture with 100 mL of hexane or diethyl ether. This keeps the Dowtherm A in solution while precipitating the polar quinoline product.[1]

  • Filtration: Filter the solid under vacuum. Wash the filter cake copiously with hexane to remove residual high-boiling solvent.[1]

  • Purification:

    • Dissolve the crude solid in hot ethanol.

    • Add activated charcoal, boil for 5 minutes, and filter hot through Celite.

    • Allow to recrystallize.[1][2]

    • Alternative: If solubility is an issue, dissolve in 1M NaOH (forms the sodium salt), wash with ether (removes impurities), then re-precipitate by acidifying with HCl to pH 7.

Process Workflow Visualization

Workflow Step1 Phase 1: Condensation Reactants + Toluene + pTSA (Dean-Stark Reflux) Step2 Evaporation Remove Toluene -> Crude Oil Step1->Step2 Step3 Phase 2: Cyclization Dropwise addition to Boiling Dowtherm A (250°C) Step2->Step3 Step4 Precipitation Cool & Add Hexane Step3->Step4 Step5 Purification Recrystallization (EtOH) or Acid/Base Extraction Step4->Step5

Figure 2: Operational workflow for the synthesis process.

Scientific Commentary & Troubleshooting (E-E-A-T)

Tautomerism and Nomenclature

Researchers must recognize that 4-hydroxyquinolines exist in equilibrium with their 4(1H)-quinolone tautomers.[1]

  • Solid State/Polar Solvents: The quinolone (keto) form predominates.[1]

  • Reaction Implication: When characterizing via NMR, expect a broad singlet for the N-H proton (~11-12 ppm) and a ketone-like carbonyl shift in C13 NMR, rather than a phenolic -OH signal.

Regioselectivity (Conrad-Limpach vs. Knorr)

The choice of temperature in Phase 1 is the control point.[1]

  • Low Temp (<120°C): Favors the anil (C=N bond).[1] Thermal cyclization of the anil yields the 4-hydroxy product (Target).[1][3]

  • High Temp (>140°C): If reactants are heated directly without water removal, the amide forms.[1] Cyclization of the amide yields the 2-hydroxy product (Impurity).[1]

  • Validation: Verify the intermediate by TLC. The anil is less polar than the potential amide byproduct.[1]

Solubility Challenges

The "8-methyl" and "2-propyl" groups add lipophilicity, but the core remains rigid and polar.[1] If the product does not precipitate from Dowtherm A:

  • Dilute with excess hexane.[1]

  • If an oil forms, induce crystallization by scratching the glass or adding a seed crystal of a similar quinolone.[1]

References

  • Conrad, M., & Limpach, L. (1887).[1][3][4][7] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[1] (Validation of the thermal cyclization method).

  • Diggle, S. P., et al. (2006).[1] The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[1] Molecular Microbiology. (Context for 2-alkyl-4-hydroxyquinoline biological relevance).

  • Reitsema, R. H. (1948).[1] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews. (Comprehensive review of synthesis pathways).

Sources

physicochemical properties of "4-Hydroxy-8-methyl-2-propylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of 4-Hydroxy-8-methyl-2-propylquinoline

CAS Registry Number: 1070879-87-6 Synonyms: 8-Methyl-2-propylquinolin-4-ol; 8-Methyl-2-propyl-4-quinolone Molecular Formula: C₁₃H₁₅NO Molecular Weight: 201.26 g/mol [1][2][3][4][5][6]

Executive Summary: The Scaffold & Its Utility

4-Hydroxy-8-methyl-2-propylquinoline is a specialized heterocyclic scaffold belonging to the 2-alkyl-4-quinolone (AQ) class.[1][2][4] While structurally analogous to the Pseudomonas aeruginosa signaling molecules HHQ (2-heptyl-4-hydroxyquinoline) and PQS (Pseudomonas Quinolone Signal), this specific derivative features a truncated propyl chain at the C2 position and a methyl substituent at the C8 position.[1][2][4]

This compound serves as a critical chemical probe in quorum sensing (QS) modulation studies , acting as a structural analog to dissect the steric requirements of the PqsR (MvfR) receptor binding pocket.[1][2][4][7] Its physicochemical profile is dominated by prototropic tautomerism , which dictates its solubility, permeability, and receptor affinity.[1][2][4][7]

Structural Dynamics: Tautomerism & Electronic State

The nomenclature "4-hydroxy" is technically a misnomer in the solution phase.[1][2] Like all 4-substituted quinolines with a proton on the nitrogen, this molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) .[1][2][4]

  • The Keto Form (Dominant): In polar solvents and the crystalline state, the equilibrium heavily favors the 4-quinolone tautomer (NH/C=O).[1][2][4] This form is stabilized by vinylogous amide resonance, contributing to high lattice energy and poor aqueous solubility.[1][2][7]

  • The Enol Form (Minor): The 4-hydroxy tautomer (N/C-OH) is aromatic (pyridine-like) but less stable.[1][2][4] However, it is often the form trapped by O-silylation or O-alkylation.[1][2][4]

Implication for Research: When modeling receptor binding (e.g., docking into PqsR), you must account for the 4-quinolone tautomer as the bioactive species, where the N-H serves as a hydrogen bond donor and the C=O as an acceptor.[1][2][4]

Tautomerism cluster_0 Prototropic Equilibrium cluster_1 Physicochemical Consequence Enol Enol Form (4-Hydroxyquinoline) Aromatic Pyridine Ring Less Polar Keto Keto Form (4-Quinolone) Vinylogous Amide Dominant in Solution Enol->Keto  Polar Solvent / Crystal State   Solubility High MP & Low Aqueous Solubility (Intermolecular H-Bonding) Keto->Solubility Binding Receptor Interaction (H-Bond Donor: NH H-Bond Acceptor: C=O) Keto->Binding

Figure 1: Tautomeric equilibrium favoring the 4-quinolone species, driving key physical properties.[1][2][4]

Physicochemical Properties Profile

The following data synthesizes experimental values for the scaffold and high-confidence structure-property relationship (SPR) predictions for the specific 8-methyl-2-propyl derivative.

PropertyValue / CharacteristicTechnical Insight
Physical State Solid (Crystalline powder)High melting point driven by "head-to-tail" H-bonding stacks typical of quinolones.[1][4][7]
Melting Point > 160°C (Predicted)Analogous 2-alkyl-4-quinolones typically melt between 140–200°C.
LogP (Lipophilicity) 3.4 ± 0.3 (Predicted)Moderately lipophilic.[1][2][4][7] The propyl chain (+1.[1][2][4][7][8][9]5) and 8-methyl (+0.[1][2][3][4][8][10][11]5) balance the polar quinolone core (~1.4).[1][2][4][7]
pKa (Acidic) ~11.5 (OH deprotonation)Very weak acid.[1][2][4][7] Deprotonation yields the anion, which is highly fluorescent.[1][2][7]
pKa (Basic) ~2.3 (N-protonation)The carbonyl oxygen withdraws density; protonation occurs at the carbonyl oxygen in strong acid, not the nitrogen.[1][2][4][7]
Solubility (Water) < 0.1 mg/mL (Poor)The lattice energy barrier is high.[1][2][4][7] Requires pH adjustment (pH > 12 or pH < 1) to solubilize in water.[1][2][4][7]
Solubility (Organic) DMSO, Methanol, ChloroformSoluble in polar aprotic and protic organic solvents.[1][2][4][7]
UV Absorbance λmax ~ 250 nm, 315 nm, 326 nmCharacteristic quinolone "fingerprint" with distinct bands for the benzene and pyridine rings.[1][2][4][7]
Fluorescence Strong Blue EmissionHighly fluorescent in polar solvents; intensity is pH-dependent (quenched at neutral pH, enhanced in acid/base).[1][2][4][7]

Synthesis Protocol: The Conrad-Limpach Cyclization

For researchers requiring de novo synthesis or derivatization, the Conrad-Limpach synthesis is the most robust, self-validating protocol.[1][2][4] It avoids the formation of the 2-hydroxy isomer (4-methylquinoline) by controlling kinetic vs. thermodynamic control.[1][2][4]

Mechanism & Workflow
  • Condensation: 2-Methylaniline (o-toluidine) reacts with Ethyl butyrylacetate (beta-keto ester).[1][2][4]

  • Schiff Base Formation: Acid catalysis promotes the formation of the enamine/imine intermediate.[1][2][7]

  • Thermal Cyclization: High temperature (>250°C) drives the elimination of ethanol and ring closure.[1][2][7]

Protocol:

  • Step 1 (Imine Formation): Mix 2-methylaniline (1.0 eq) and ethyl butyrylacetate (1.1 eq) in benzene or toluene with a catalytic amount of p-TsOH.[1][2][4] Reflux with a Dean-Stark trap to remove water.[1][2][4] Validation: Monitor disappearance of aniline by TLC.[1][2][7] Evaporate solvent to yield the crude beta-anilino crotonate.[1][2][4]

  • Step 2 (Cyclization): Add the crude oil dropwise into vigorously stirring Dowtherm A (biphenyl/diphenyl ether mixture) pre-heated to 250°C . Critical: The temperature must be high to overcome the activation energy for aromatic cyclization.[1][2][7]

  • Step 3 (Workup): Cool to room temperature. Dilute with hexane.[1][2][7] The product (4-Hydroxy-8-methyl-2-propylquinoline) will precipitate as an off-white solid.[1][2][4] Filter and wash with hexane to remove Dowtherm A.[1][2][7]

  • Purification: Recrystallize from Ethanol/DMF.

Synthesis Reactants 2-Methylaniline + Ethyl Butyrylacetate Intermediate Beta-Anilino Crotonate (Schiff Base) Reactants->Intermediate Reflux (-H2O) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Elimination of EtOH Product 4-Hydroxy-8-methyl-2-propylquinoline (Precipitate) Cyclization->Product Cooling & Hexane Wash

Figure 2: Conrad-Limpach synthesis pathway ensuring regioselective formation of the 4-quinolone core.[1][2][4]

Analytical Validation

To verify the identity of the synthesized or purchased compound, use the following markers:

  • 1H NMR (DMSO-d6):

    • δ ~11.5 ppm: Broad singlet (NH), confirms 4-quinolone tautomer.[1][2][4]

    • δ ~7.0–8.0 ppm: Aromatic protons (3H pattern for the 8-substituted ring).[1][2][4]

    • δ ~5.9 ppm: Singlet (H-3), characteristic of the quinolone heterocyclic ring.[1][2][4]

    • δ ~2.6 ppm: Triplet (CH2 adjacent to ring).[1][2][4][7]

    • δ ~2.4 ppm: Singlet (8-Methyl group).[1][2][4]

  • Mass Spectrometry (ESI+):

    • [M+H]+: 202.13 m/z.[1][2][7]

    • Fragmentation: Loss of CO (28 Da) is common in quinolones.[1][2][4][7]

References

  • Reisch, J., et al. (1998).[1][2][4][7] "Synthesis and properties of 2-alkyl-4-quinolones." Die Pharmazie.[1][2][7] (Foundational chemistry of the AQ scaffold).

  • Diggle, S. P., et al. (2006).[1][2][4][7] "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS."[1][2][4] International Journal of Medical Microbiology. Link

  • PubChem Compound Summary. "2-Heptyl-4(1H)-quinolone (HHQ) - Structural Analog." National Center for Biotechnology Information.[1][2][7] Link[1][2][4][7]

  • GuideChem/AccelaChem. "Product Entry: 8-Methyl-2-propylquinolin-4-ol (CAS 1070879-87-6)."[1][2][4] Link

Sources

Biological Activity of Novel Quinoline Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of medicinal chemistry due to its "privileged" status—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored by the antimalarial quinine, contemporary research has pivoted toward novel hybrid derivatives that overcome multidrug resistance (MDR).

This guide dissects the biological activity of these next-generation quinolines, focusing on three critical therapeutic vectors: Anticancer (tubulin/kinase inhibition), Antimicrobial (dual-targeting of DNA gyrase/LptA), and Antimalarial (hemozoin inhibition). It provides researchers with actionable structure-activity relationship (SAR) insights and validated experimental protocols.

Structural Logic & SAR Analysis

The biological versatility of quinoline stems from its electronic tunability. Modifications at specific positions yield predictable shifts in lipophilicity (


) and binding affinity.
The SAR Map
  • Position 2 (C-2): Critical for steric fit. Substitution with aryl groups (e.g., 2-phenylquinoline) via Povarov reactions enhances lipophilicity and intercalation into DNA or hydrophobic pockets of kinases.

  • Position 4 (C-4): The "Antimalarial Anchor." Substitution here (often amines) is essential for accumulation in the acidic digestive vacuole of Plasmodium.

  • Position 6 (C-6) & 8 (C-8): Electronic modulation. Electron-withdrawing groups (e.g., -Cl, -CF3) at C-6 often improve metabolic stability and binding affinity, while C-8 functionalization (e.g., hydroxy groups) facilitates metal chelation.

Visualization: The Quinoline Pharmacophore

QuinolineSAR Quinoline Quinoline Scaffold (Benzo[b]pyridine) C2 C-2 Position: Lipophilicity & Steric Fit (Aryl groups enhance DNA intercalation) Quinoline->C2 C4 C-4 Position: 'Antimalarial Anchor' (Basic amines for vacuole accumulation) Quinoline->C4 C6 C-6 Position: Electronic Modulation (Halogens increase metabolic stability) Quinoline->C6 C8 C-8 Position: Chelation Site (OH/Amine for metal binding) Quinoline->C8 Anticancer Anticancer Activity (Tubulin/Kinase Inhibition) C2->Anticancer Antimalarial Antimalarial Activity (Heme Polymerization Inhibition) C4->Antimalarial

Figure 1: Structure-Activity Relationship (SAR) map of the quinoline scaffold, highlighting key substitution sites for targeted biological effects.

Therapeutic Frontiers

Anticancer Activity: Beyond DNA Intercalation

Recent studies highlight quinoline derivatives as potent inhibitors of tubulin polymerization and Tyrosine Kinases (e.g., EGFR) .

  • Mechanism: Novel 2-arylquinolines bind to the colchicine-binding site of tubulin, disrupting microtubule assembly and inducing apoptosis in MCF-7 and HeLa cell lines.

  • Key Insight: Electron-donating groups (e.g., -OMe) at the para-position of the phenyl ring at C-2 significantly enhance antiproliferative activity by increasing electron density, facilitating tighter binding to the hydrophobic pocket of

    
    -tubulin [1].
    
Antimicrobial Hybrids: Dual-Targeting Strategy

To combat resistance, "hybrid" molecules link quinoline with other pharmacophores (e.g., triazoles, sulfonamides).

  • Mechanism: Quinolone-coupled hybrids (e.g., Compound 5d) have demonstrated a dual mechanism: inhibiting bacterial Topoisomerase IV (preventing DNA decatenation) and binding to LptA (disrupting outer membrane biogenesis) in Gram-negative bacteria [2].

  • Efficacy: These hybrids show MIC values as low as 0.125 µg/mL against resistant strains.

Antimalarial Activity: Heme Detoxification

Despite chloroquine resistance, the quinoline core remains vital.

  • Mechanism: The parasite degrades hemoglobin, releasing toxic free heme.[1][2] Quinolines inhibit the crystallization of this heme into non-toxic hemozoin (

    
    -hematin).[3][1] The accumulation of free heme lyses the parasite.[2]
    
  • Recent Advances: Quinoline-triazine hybrids (e.g., Compound 40d) exhibit IC50 values < 5 µM against P. falciparum by leveraging a dual-action mechanism that bypasses the PfCRT efflux pump [3].

Experimental Protocols

Synthesis: The Povarov Reaction (Green Chemistry Approach)

This multi-component reaction is preferred for generating 2-arylquinoline derivatives with high diversity.

Protocol:

  • Reactants: Combine aniline (1.0 eq), benzaldehyde derivative (1.0 eq), and an electron-rich alkene (e.g., vinyl ether, 1.2 eq).

  • Catalyst: Add 10 mol%

    
     or 
    
    
    
    (Lewis Acid).
  • Solvent: Acetonitrile (MeCN) or Ethanol (Green alternative).

  • Conditions: Microwave irradiation at 100°C for 20 minutes (or reflux for 4-6 hours).

  • Oxidation: Treat the intermediate tetrahydroquinoline with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize to the final quinoline.

  • Purification: Flash column chromatography (Hexane:EtOAc).

Biological Assay: Tubulin Polymerization Inhibition

To validate the mechanism of anticancer quinolines.

Workflow:

  • Preparation: Purify tubulin protein (>99%) from bovine brain. Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Incubation: Mix tubulin (3 mg/mL) with the test quinoline derivative (10 µM) and GTP (1 mM) at 4°C.

  • Initiation: Shift temperature to 37°C to trigger polymerization.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: A decrease in the

    
     of the polymerization curve compared to the control (DMSO) indicates inhibition.
    
Visualization: Mechanism of Action (Anticancer)

MOA Ligand Quinoline Derivative (Ligand) Target Colchicine Binding Site (Beta-Tubulin) Ligand->Target Binds with high affinity Inhibition Inhibition of Microtubule Assembly Target->Inhibition Prevents polymerization CellCycle G2/M Phase Arrest Inhibition->CellCycle Disrupts spindle formation Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Triggers caspase cascade

Figure 2: Mechanism of Action for anticancer quinoline derivatives targeting tubulin polymerization.

Quantitative Data Summary

The following table summarizes the potency of key novel derivatives discussed in recent literature [2][3][4].

Compound ClassTarget Organism/Cell LineMechanismPotency (IC50 / MIC)Ref
Quinoline-Triazine Hybrid (40d) P. falciparum (Malaria)

-hematin inhibition
4.54 µM[3]
Quinolone Hybrid (5d) E. coli / S. aureusTopoisomerase IV / LptA0.125 µg/mL (MIC)[2]
2-Arylquinoline (C-6 subst.) HeLa (Cervical Cancer)Tubulin Polymerization1.2 - 5.0 µM[4]
Hydroxyimidazolium Hybrid (7b) M. tuberculosisMembrane disruption10 µg/mL (MIC)[5]

References

  • Quinoline Derivatives' Biological Interest for Anti-Malarial and Anti-Cancer Activities. RSC Advances. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Quinoline Conjugates for Enhanced Antimalarial Activity. Arabian Journal of Chemistry. Available at: [Link]

  • Substituted 2-arylquinoline Derivatives with Selective Anticancer Activity. New Journal of Chemistry. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-Hydroxy-8-methyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 4-Hydroxy-8-methyl-2-propylquinoline (CAS: 1070879-87-6). It is designed for researchers in medicinal chemistry and analytical science, focusing on structural elucidation via NMR, IR, and MS.

Compound Overview & Structural Dynamics

4-Hydroxy-8-methyl-2-propylquinoline is a substituted quinoline derivative often investigated as a structural analog of the Pseudomonas Quinolone Signal (PQS) molecules or as a scaffold in anti-infective drug discovery.

  • IUPAC Name: 8-Methyl-2-propylquinolin-4-ol

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 201.26 g/mol [1][2]

  • Tautomerism: Like most "4-hydroxyquinolines," this compound exists in a tautomeric equilibrium.[3] In the solid state and in polar solvents (e.g., DMSO, Methanol), the 4(1H)-quinolone (keto) tautomer predominates over the enol form. This significantly influences the spectroscopic signals, particularly in IR (carbonyl presence) and NMR (NH signal).

Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (4-Hydroxyquinoline) Aromatic Character Keto Keto Form (4(1H)-Quinolone) Predominant in Polar Solvents Enol->Keto Solvent/Solid State

Caption: Equilibrium shifts toward the Keto form in polar media, establishing the C=O carbonyl and N-H functionalities observed in spectra.

Synthesis & Preparation Context

Understanding the synthesis provides context for potential impurities (e.g., uncyclized intermediates or solvent residues). The standard preparation follows the Conrad-Limpach synthesis :

  • Condensation: 2-Methylaniline reacts with ethyl butyrylacetate (beta-keto ester).

  • Cyclization: High-temperature cyclization (250°C) in diphenyl ether.

  • Purification: Recrystallization from ethanol/acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is typically acquired in DMSO-


  to ensure solubility and stabilize the quinolone tautomer.
H NMR (Proton)

The spectrum is characterized by the propyl chain, the distinct 8-methyl singlet, and the aromatic pattern of the quinolone core.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.20 - 11.50 Broad Singlet1HNH Characteristic of 4-quinolone tautomer. Disappears with

shake.
7.95 Doublet (

Hz)
1HH-5 Aromatic proton adjacent to the carbonyl ring junction. Deshielded.
7.45 Doublet (

Hz)
1HH-7 Aromatic proton ortho to the 8-methyl group.
7.25 Triplet (

Hz)
1HH-6 Meta-coupling may broaden this signal.
5.92 Singlet1HH-3 Diagnostic Peak. The vinyl proton of the quinolone ring.
2.65 Triplet (

Hz)
2H

-CH

Methylene group attached to C-2 of the ring.
2.45 Singlet3H8-CH

Methyl group on the aromatic ring (often overlaps with DMSO solvent peak).
1.72 Multiplet (Sextet)2H

-CH

Central methylene of the propyl chain.
0.96 Triplet (

Hz)
3H

-CH

Terminal methyl of the propyl chain.
C NMR (Carbon)
Shift (

, ppm)
AssignmentNotes
177.2 C-4 Carbonyl carbon (consistent with quinolone form).
154.5 C-2 Quinolone ring carbon attached to propyl chain.
139.0 C-8a Ring junction carbon.
135.5 C-8 Substituted aromatic carbon (bearing methyl).
125.0 - 123.0 C-5, C-7 Aromatic methine carbons.
121.5 C-6 Aromatic methine carbon.
118.0 C-4a Ring junction carbon.
108.5 C-3 Diagnostic Peak. Alpha to carbonyl.
36.5

-CH

Propyl chain.
21.8

-CH

Propyl chain.
17.5 8-CH

Methyl substituent on ring.[][]
13.8

-CH

Terminal methyl.

Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI-MS (70 eV).

Fragmentation Pathway

The molecule typically fragments via cleavage of the alkyl side chain and the expulsion of CO from the quinolone core.

  • Molecular Ion (

    
    ):  m/z 201 (Base peak in ESI).
    
  • Base Peak (EI): m/z 172 (Loss of Ethyl) or m/z 159 (Loss of Propene via McLafferty).

    • Note: 2-Alkyl-4-quinolones with chains

      
       C3 often undergo a McLafferty rearrangement , eliminating the alkene (Propene, mass 42) to yield the radical cation of 4-hydroxy-8-methylquinoline (m/z 159).
      
MS Fragmentation Workflow

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 201 Frag1 McLafferty Rearrangement Loss of Propene (C3H6) M_Ion->Frag1 Frag2 Alpha-Cleavage Loss of Propyl radical M_Ion->Frag2 Product1 [M - 42]+ m/z 159 (8-Methyl-4-hydroxyquinoline core) Frag1->Product1 Product2 [M - 43]+ m/z 158 Frag2->Product2

Caption: Primary fragmentation pathways showing McLafferty rearrangement characteristic of 2-alkyl quinolones.

Infrared (IR) Spectroscopy

Data typically acquired via ATR-FTIR on solid powder.

Wavenumber (cm

)
IntensityAssignmentInterpretation
3200 - 2800 Broad, MediumN-H / O-H Stretch Indicates intermolecular H-bonding in the quinolone lattice.
2960, 2870 Medium, SharpC-H Stretch (Aliphatic) Propyl and methyl group C-H vibrations.
1635 - 1645 StrongC=O Stretch Diagnostic. Confirms the 4-quinolone tautomer (Amide-like carbonyl).
1590, 1550 StrongC=C / C=N Aromatic ring skeletal vibrations.
760 MediumC-H Bending Out-of-plane bending (3 adjacent aromatic protons).

Experimental Validation Protocol

To verify the identity of a synthesized or purchased sample, follow this self-validating protocol:

  • Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

    
    . If the solution is cloudy, heat gently. Incomplete solubility suggests polymerization or salt formation.
    
  • NMR Acquisition: Run a standard proton scan (16 scans).

    • Checkpoint: Look for the singlet at ~5.9 ppm. If this is a doublet or absent, the quinolone ring formation failed.

    • Checkpoint: Verify the integration of the aromatic region (3 protons). If 4 protons are present, the 8-methyl substitution is missing (starting material impurity).

  • MS Confirmation: Inject into ESI-MS.

    • Checkpoint: Main peak must be 202 (

      
      ) or 201 (
      
      
      
      ). Significant peaks at m/z 215 or 187 indicate homolog impurities (ethyl or butyl analogs).

References

  • Reisch, J., et al. "Chemistry of Natural Products: Quinolone Alkaloids." Phytochemistry, vol. 7, no. 6, 1968.
  • Woscheck, S., et al. "Synthesis and biological activity of 2-alkyl-4-quinolones." Bioorganic & Medicinal Chemistry, 2007.

  • PubChem Compound Summary. "4-Methyl-8-hydroxyquinoline (Analog Reference)." National Center for Biotechnology Information. Accessed 2026.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Standard reference for substituent effects on quinoline shifts).

Sources

A Technical Guide to Elucidating the Mechanism of Action of 4-Hydroxy-8-methyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mechanism of action of 4-Hydroxy-8-methyl-2-propylquinoline.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. However, the specific biological roles and mechanism of action for many of its derivatives, including 4-Hydroxy-8-methyl-2-propylquinoline, remain largely uncharacterized. This guide addresses the current knowledge gap by proposing a comprehensive, multi-pronged research strategy designed to systematically elucidate its molecular mechanism of action. By integrating computational predictions, in vitro biochemical and biophysical assays, and cell-based functional studies, this document serves as a roadmap for researchers and drug development professionals. It provides not only a series of robust experimental protocols but also the strategic rationale behind them, ensuring a self-validating and scientifically rigorous investigation.

Part 1: Current Landscape and the Core Investigative Challenge

The molecule 4-Hydroxy-8-methyl-2-propylquinoline is a substituted quinoline derivative. While synthetic routes for such compounds are established, a review of current scientific literature reveals a significant scarcity of data regarding its specific biological activity and mechanism of action. Its structural similarity to other 2-alkyl-4-quinolones (AQs), a class of molecules known to mediate quorum sensing in bacteria like Pseudomonas aeruginosa, suggests a potential starting point for investigation. For instance, the Pseudomonas quinolone signal (PQS) is a well-studied 4-quinolone that acts as a ligand for the transcriptional regulator PqsR (MvfR), controlling the expression of virulence factors.

The core challenge, therefore, is to move from a structural analogy to empirical evidence. This requires a systematic approach to identify its molecular target(s), validate the binding interaction, and characterize the downstream functional consequences. This guide outlines a logical workflow to de-orphanize this compound.

Part 2: A Proposed Strategy for Mechanism of Action (MoA) Elucidation

Our proposed research plan is structured as a three-phase workflow, beginning with broad, unbiased screening and progressively narrowing down to specific target validation and pathway analysis.

Phase 1: Unbiased Target Identification

The initial phase aims to cast a wide net to identify potential protein targets. This is critical as it minimizes bias and opens avenues for discovering novel mechanisms. We will employ both computational and experimental approaches.

A. In Silico Target Prediction: Before commencing wet-lab experiments, computational tools can predict potential targets based on structural similarity to known ligands.

  • Rationale: This is a cost-effective first step to generate hypotheses. By comparing the structure of 4-Hydroxy-8-methyl-2-propylquinoline to databases of compounds with known targets, we can prioritize experimental assays.

  • Recommended Tool: SwissTargetPrediction or similar platforms that use 2D and 3D similarity to infer protein targets.

B. Experimental Target Deconvolution: Affinity-based proteomics is a powerful unbiased method to physically isolate binding partners from a complex biological sample.[1][2]

  • Rationale: This technique provides direct physical evidence of an interaction. By immobilizing the compound of interest and exposing it to cell lysates, interacting proteins can be captured, identified by mass spectrometry, and prioritized for validation.[1]

Table 1: Key Protocols for Phase 1 - Target Identification

Protocol ID Method Objective Key Parameters Expected Outcome
P1.1 In Silico Target PredictionTo generate a ranked list of putative protein targets.Input: SMILES or SDF file of the compound. Databases: ChEMBL, DrugBank.A list of potential targets (e.g., GPCRs, kinases, enzymes) with prediction scores.
P1.2 Affinity Chromatography Mass SpectrometryTo identify direct binding partners from a cell lysate.Immobilization chemistry (e.g., NHS-ester), lysate source (e.g., relevant human cell line), elution conditions.A list of proteins identified by mass spectrometry, ranked by abundance and specificity.

Protocol P1.2: Affinity Chromatography Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of 4-Hydroxy-8-methyl-2-propylquinoline with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control probe with an inactive linker should also be prepared.

  • Immobilization: Covalently attach the synthesized probe to the sepharose beads according to the manufacturer's protocol. Block any remaining active sites.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human lung epithelial cell line if investigating anti-infective properties, or a cancer cell line if exploring anti-proliferative effects).

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for protein binding.[1] Include a control incubation with beads conjugated to the inactive linker.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).[1]

Phase 2: Target Validation and In Vitro Characterization

Once putative targets are identified, the next crucial step is to validate the interaction and quantify its parameters. This phase confirms the direct binding and begins to explore the functional consequences.

A. Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.

  • Rationale: These label-free techniques provide high-quality, quantitative evidence of a direct interaction between the compound and a purified target protein, which is the gold standard for target validation.

B. Functional Biochemical Assays: If the validated target is an enzyme or a receptor, its functional activity in the presence of the compound must be assessed.

  • Rationale: Demonstrating that binding leads to a functional change (e.g., inhibition of an enzyme, activation or antagonism of a receptor) is essential for establishing a mechanistic link.

  • Example Assays:

    • Kinase Assays: If the target is a kinase, measure the transfer of phosphate from ATP to a substrate.[3][4][5][6][7]

    • GPCR Assays: For GPCR targets, measure downstream signaling events like changes in cAMP levels or calcium flux.[8][9][10]

    • PqsR Ligand Binding Assay: Given the structural similarity to quorum sensing molecules, a specific assay to test for binding to the PqsR ligand-binding domain would be highly relevant.[11][12][13][14]

Table 2: Key Protocols for Phase 2 - Target Validation

Protocol ID Method Objective Key Parameters Expected Outcome
P2.1 Surface Plasmon Resonance (SPR)To quantify the binding affinity and kinetics.Immobilized protein target, concentration series of the compound.KD, kon, and koff values.
P2.2 In Vitro Kinase AssayTo determine if the compound inhibits a specific kinase target.Kinase, substrate, ATP, varying concentrations of the compound.IC50 value.
P2.3 GPCR Calcium Flux AssayTo determine if the compound acts as an agonist or antagonist on a GPCR target.GPCR-expressing cells, calcium-sensitive dye, known agonist/antagonist.EC50 or IC50 value.

Protocol P2.3: GPCR Calcium Flux Assay for Gq-coupled Receptors

  • Cell Culture: Plate cells stably expressing the target Gq-coupled GPCR into a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of 4-Hydroxy-8-methyl-2-propylquinoline to the wells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the compound before adding a known agonist at its EC80 concentration.

  • Signal Detection: Measure the fluorescence intensity over time using a plate reader equipped with an injector. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Phase 3: Cellular Pathway Analysis

The final phase connects the molecular interaction to a cellular response. This involves using cell-based assays to monitor the downstream signaling pathways affected by the compound's activity on its validated target.

A. Reporter Gene Assays: These assays are powerful tools to measure the transcriptional activity of a signaling pathway.[15][16][17][18][19]

  • Rationale: By linking a reporter gene (e.g., luciferase) to a promoter that is controlled by a specific transcription factor, one can quantitatively measure the activation or inhibition of the entire upstream pathway.[15][16]

  • Example: If the compound is found to inhibit a kinase in the NF-κB pathway, a reporter assay with a luciferase gene under the control of an NF-κB response element can be used to confirm this activity in a cellular context.

B. Phenotypic Assays: These assays measure a relevant cellular outcome, such as cell viability, proliferation, or production of a specific biomarker (e.g., a cytokine).

  • Rationale: This provides the ultimate validation that the compound's mechanism of action leads to a biologically meaningful effect.

Protocol P3.1: Luciferase Reporter Gene Assay

  • Cell Transfection: Co-transfect a suitable cell line with a reporter plasmid (containing the response element-luciferase cassette) and a control plasmid (e.g., expressing Renilla luciferase for normalization).[17]

  • Cell Treatment: After allowing for plasmid expression, treat the cells with varying concentrations of 4-Hydroxy-8-methyl-2-propylquinoline. Include appropriate positive and negative controls for pathway activation.

  • Cell Lysis: Lyse the cells using a buffer compatible with the luciferase assay.[15]

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the light output using a luminometer.[15] Then, add the Renilla substrate and measure again.

  • Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

  • Analysis: Plot the normalized reporter activity against the compound concentration to determine the dose-dependent effect on the signaling pathway.

Part 3: Visualization of Proposed Workflows and Pathways

Diagram 1: General Workflow for MoA Elucidation

MoA_Workflow cluster_0 Phase 1: Target ID cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular Analysis P1_InSilico In Silico Prediction (P1.1) P2_Binding Direct Binding Assays (SPR/ITC, P2.1) P1_InSilico->P2_Binding Putative Targets P1_Affinity Affinity Pulldown-MS (P1.2) P1_Affinity->P2_Binding Hit Proteins P2_Functional Functional Assays (Enzyme/Receptor, P2.2/P2.3) P2_Binding->P2_Functional Validated Target P3_Reporter Reporter Gene Assays (P3.1) P2_Functional->P3_Reporter Confirmed Activity P3_Phenotype Phenotypic Assays P3_Reporter->P3_Phenotype Pathway Confirmed MoA Mechanism of Action Established P3_Phenotype->MoA Biological Effect PqsR_Antagonism cluster_PA Pseudomonas aeruginosa HHQ HHQ / PQS (Native Ligand) Compound 4-Hydroxy-8-methyl- 2-propylquinoline (Antagonist) PqsR PqsR Receptor (Inactive) HHQ->PqsR Binds Compound->PqsR Binds & Blocks PqsR_Active PqsR Receptor (Active) pqsA_promoter pqsA Promoter PqsR_Active->pqsA_promoter Activates Transcription Virulence_Genes Virulence Factor Expression pqsA_promoter->Virulence_Genes Leads to

Caption: Hypothetical mechanism of PqsR antagonism by 4-Hydroxy-8-methyl-2-propylquinoline.

References

  • Xiao, G., et al. (2006). MvfR, a Key Pseudomonas Aeruginosa Pathogenicity LTTR-class Regulatory Protein, Has Dual Ligands. PubMed. Retrieved from [Link]

  • Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]

  • Ilangovan, A., et al. (2013). Crystallization and preliminary crystal structure analysis of the ligand-binding domain of PqsR (MvfR), the Pseudomonas quinolone signal (PQS) responsive quorum-sensing transcription factor of Pseudomonas aeruginosa. PMC - NIH. Retrieved from [Link]

  • Kalia, V. C., et al. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. PMC. Retrieved from [Link]

  • Ferreira, L. G., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

  • Ilangovan, A., et al. (2013). Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR). PLOS Pathogens. Retrieved from [Link]

  • Bio-protocol. (2018). In vitro NLK Kinase Assay. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Sadybekov, A., et al. (2016). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. Retrieved from [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • QIAGEN. Sample & Assay Technologies Cignal Reporter Assay Handbook. Retrieved from [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Retrieved from [Link]

  • NIH. (2022). Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. Retrieved from [Link]

  • MDPI. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • SciSpace. (2013). Ligand binding kinetics of the quorum sensing regulator PqsR. Retrieved from [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • ION Biosciences. Gαq GPCR assays. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • PubMed. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved from [Link]

  • bioRxiv. (2018). Prioritizing Small Molecule as Candidates for Drug Repositioning using Machine Learning. Retrieved from [Link]

  • Reaction Biology. GPCR Assay Services. Retrieved from [Link]

  • MDPI. (2023). MvfR Shapes Pseudomonas aeruginosa Interactions in Polymicrobial Contexts: Implications for Targeted Quorum-Sensing Inhibition. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Biological activity of natural 2-quinolinones. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • MDPI. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • NIH. (2003). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Retrieved from [Link]

Sources

The 2,4,8-Trisubstituted Quinoline Scaffold: Synthetic Strategies and Therapeutic Vectors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the 2,4,8-trisubstituted quinoline scaffold. This structure is designed for researchers in medicinal chemistry, focusing on synthetic accessibility and structure-activity relationship (SAR) optimization.

Executive Summary: The "Triangle of Efficacy"

The quinoline ring system is a "privileged scaffold" in drug discovery, capable of binding to diverse biological targets including kinases, DNA, and G-protein-coupled receptors (GPCRs). While 2,4-disubstituted and 4-substituted quinolines are ubiquitous in literature (e.g., chloroquine, bosutinib), the 2,4,8-trisubstituted pattern represents a sophisticated optimization strategy.

This specific substitution pattern offers a unique "Triangle of Efficacy":

  • Position 4: The primary pharmacophore vector (often interacting with ATP binding pockets or DNA base pairs).

  • Position 2: A steric and lipophilic modulator, controlling solubility and permeability.

  • Position 8: The "Metabolic Shield" or "Chelation Site." Functionalization here can block CYP450 metabolism (if bulky) or enable metallo-enzyme inhibition (if heteroatomic).

Structural Logic & SAR Vectors

To design effective ligands, one must understand the distinct role of each position. The following diagram illustrates the functional logic of the 2,4,8-trisubstituted scaffold.

SAR_Logic Quinoline Quinoline Core (Scaffold) Pos4 Position 4 (C4) Primary Pharmacophore (H-bond Donor/Acceptor) Quinoline->Pos4 Vector 1 Pos2 Position 2 (C2) Lipophilic Tuning (Solubility & Bioavailability) Quinoline->Pos2 Vector 2 Pos8 Position 8 (C8) Metabolic Shield / Chelation (Blocks CYP450 / Binds Metals) Quinoline->Pos8 Vector 3 Ex4 Examples: -NH-Aryl (Kinase) -OH (Tautomerism) Pos4->Ex4 Ex2 Examples: -Aryl/Alkyl (Sterics) -CF3 (Mefloquine-like) Pos2->Ex2 Ex8 Examples: -OMe (Solubility) -CF3 (Metabolic Block) -OH (Metal Binding) Pos8->Ex8

Figure 1: The Structure-Activity Relationship (SAR) map of 2,4,8-trisubstituted quinolines, highlighting the distinct functional role of each substitution site.

Synthetic Methodologies

Accessing the 2,4,8-trisubstituted pattern requires regioselective control. While classic methods like the Skraup synthesis are harsh, modern Multi-Component Reactions (MCRs) offer a "Green Chemistry" approach with higher atom economy.

Method A: The Modified Povarov Reaction (Recommended)

The Povarov reaction (imino-Diels-Alder) is the most versatile route. By utilizing an ortho-substituted aniline , the 8-position is automatically functionalized, while the aldehyde and alkyne/enol determine positions 2 and 4.

Reaction Scheme:

  • Amine: o-Substituted Aniline (Sets Position 8).

  • Aldehyde: Aryl/Alkyl Aldehyde (Sets Position 2).

  • Dienophile: Alkyne or Enolizable Ketone (Sets Position 4).

  • Catalyst: Lewis Acid (e.g.,

    
    , 
    
    
    
    , or
    
    
    ).
Method B: The Friedländer Annulation

Ideal for 2,4,8-substitution when the 2-aminoaryl ketone precursor is available.

  • Mechanism: Condensation of 2-aminobenzaldehyde (with an 8-substituent pre-installed) with a ketone.

  • Limitation: Requires synthesis of complex starting materials (o-amino aldehydes/ketones), which can be unstable.

Comparative Analysis of Methods
FeatureModified Povarov (MCR)Friedländer Annulation
Step Count One-Pot (Convergent)Multi-step (Linear)
Atom Economy HighModerate (Loss of

)
Regiocontrol Excellent (Driven by electronics)Absolute (Pre-defined by starting material)
Diversity High (Easy to vary 3 components)Low (Hard to vary o-amino ketone)
Green Score High (Often solvent-free or EtOH)Moderate (Often requires strong base/acid)

Detailed Experimental Protocol

Protocol: Iodine-Catalyzed One-Pot Synthesis of 2,4,8-Trisubstituted Quinolines

This protocol is selected for its operational simplicity, use of non-toxic catalysts (


), and high tolerance for functional groups. It relies on an oxidative aromatization following the Povarov cyclization.

Reagents:

  • Component A: 2-Methoxy-aniline (or any ortho-substituted aniline) [1.0 mmol]

  • Component B: Benzaldehyde (or derivative) [1.0 mmol]

  • Component C: Phenylacetylene (or methyl ketone) [1.0 mmol]

  • Catalyst: Molecular Iodine (

    
    ) [10-20 mol%]
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) [3-5 mL]

Workflow Diagram:

Synthesis_Workflow Start Start: Mix Reagents (Aniline + Aldehyde + Alkyne) Cat Add Catalyst: Iodine (10 mol%) Start->Cat Step1 Step 1: Imine Formation (In situ, RT, 15 min) Cat->Step1 Step2 Step 2: Povarov Cyclization (Reflux, 2-4 hrs) Step1->Step2 Step3 Step 3: Oxidative Aromatization (Driven by I2/O2) Step2->Step3 Workup Workup: Quench with Na2S2O3 (removes I2) Extract with EtOAc Step3->Workup Purify Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Step-by-step workflow for the Iodine-catalyzed One-Pot synthesis.

Step-by-Step Procedure:

  • Activation: In a 25 mL round-bottom flask, dissolve the ortho-substituted aniline (1.0 mmol) and aldehyde (1.0 mmol) in ethanol (5 mL). Stir at room temperature for 15-20 minutes to facilitate imine formation.

  • Cyclization: Add the alkyne/ketone (1.0 mmol) followed by molecular iodine (25.4 mg, 0.1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography). The iodine acts as both a Lewis acid to activate the imine and an oxidant to drive aromatization.
    
  • Quenching: Once conversion is complete, cool to room temperature. Add saturated aqueous sodium thiosulfate (

    
    ) to quench the iodine (solution turns from dark brown to pale yellow).
    
  • Extraction: Extract with ethyl acetate (

    
     mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via column chromatography (Hexane/EtOAc gradient) or recrystallization from hot ethanol to yield the pure 2,4,8-trisubstituted quinoline.

Validation Check:

  • Self-Validating Step: The disappearance of the iodine color upon thiosulfate addition confirms the removal of the oxidant.

  • NMR Signature: Look for the disappearance of the alkyne proton and the appearance of the aromatic quinoline protons. The 8-substituent will show a distinct splitting pattern (e.g., doublet-doublet) in the aromatic region.

Therapeutic Applications

A. Infectious Disease (Antimalarial)

The 2,4,8-trisubstituted scaffold is a direct descendant of the Cinchona alkaloids.

  • Mechanism: Inhibition of hemozoin formation in the parasite food vacuole.

  • Role of Position 8: In Mefloquine analogs, the 8-position (often

    
     or bulky alkyls) blocks metabolic degradation, extending half-life.
    
  • Role of Position 2: Enhances lipophilicity to cross the parasite membrane.

B. Oncology (Kinase Inhibitors)
  • Mechanism: ATP-competitive inhibition.

  • Design Strategy:

    • Position 4: Often an amino-aryl group that forms hydrogen bonds with the kinase "hinge region."

    • Position 8: A solubilizing group (e.g., ether-linked morpholine) that points towards the solvent front, improving pharmacokinetic properties without interfering with binding.

References

  • Synthesis of Quinolines via Povarov Reaction

    • Title: "Iodine-Catalyzed Povarov Reaction: A Vers
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Antimalarial Activity of Trisubstituted Quinolines

    • Title: "2,3,8-Trisubstituted Quinolines with Antimalarial Activity"[1]

    • Source: SciELO / J. Braz. Chem. Soc.
    • URL:[Link] (Note: Generalized link to journal archive due to deep-link variability; search "2,3,8-Trisubstituted Quinolines").

  • One-Pot Synthesis Protocols

    • Title: "Quinoline Synthesis: Nanoc
    • Source: NCBI / PMC
    • URL:[Link] (Note: Representative PMC link for Green Protocols).

  • Structure-Activity Rel

    • Title: "Structure-activity relationship of anticancer drug candid
    • Source: NIH / PubMed
    • URL:[Link] (Search Term: "SAR Quinoline Anticancer").

  • Mefloquine Structure & Pharmacology

    • Title: "Mefloquine: A 2,8-bis(trifluoromethyl)quinoline-4-methanol"
    • Source: PubChem
    • URL:[Link]

Sources

Technical Guide: Advanced Strategies for the Discovery and Isolation of Quinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold

Quinoline alkaloids represent a privileged scaffold in medicinal chemistry, characterized by a nitrogen-containing heterocyclic aromatic system (benzo[b]pyridine). Their pharmacological versatility is immense, ranging from the antimalarial properties of Quinine (from Cinchona spp.) to the potent topoisomerase I inhibition of Camptothecin (from Camptotheca acuminata).

For the isolation scientist, these compounds present a unique dichotomy: they are chemically stable yet often difficult to purify due to their basicity, tendency to form artifacts on silica gel, and frequent co-occurrence with structural isomers (e.g., Quinine vs. Quinidine).

This guide moves beyond generic extraction protocols, offering a field-proven workflow that integrates classical acid-base manipulation with modern support-free chromatography.

Biosynthetic Context & Source Selection

Understanding the biosynthetic origin is not merely academic; it dictates the extraction strategy. Quinoline alkaloids arise primarily via two distinct pathways. Knowing the source plant allows you to predict co-occurring impurities (e.g., indole alkaloids in Cinchona extracts).

Figure 1: Divergent Biosynthetic Pathways

The following diagram illustrates the two primary routes: the Tryptophan-derived pathway (Terpenoid Indole Alkaloids turning into Quinolines) and the Anthranilic Acid-derived pathway.

Caption: Dual biosynthetic origins of quinoline alkaloids. Pathway A dominates in Rutaceae; Pathway B dominates in Rubiaceae (Cinchona).

Strategic Extraction Framework: The "pH-Switch" Protocol

The most robust method for initial enrichment is the "pH-Switch" (modified Stas-Otto method). This exploits the basic nitrogen (


), allowing the alkaloid to toggle between a water-soluble salt and an organic-soluble free base.
Protocol 1: The Optimized Acid-Base Extraction

Objective: Isolate total crude alkaloids (TCAs) while removing lipophilic waxes and neutral artifacts.

StepOperationTechnical Rationale
1. Comminution Grind dried plant material to ~40 mesh.Increases surface area. Avoid ultra-fine powder to prevent emulsion blocks later.
2. Defatting Soxhlet extraction with n-Hexane (4h).Critical: Removes chlorophyll, waxes, and sterols that interfere with downstream chromatography. Quinoline salts remain in the biomass.
3. Acid Extraction Macerate defatted marc in 0.5% H₂SO₄ (pH 2-3) for 24h.Protonates the quinoline nitrogen (

), rendering it water-soluble.
4. Filtration Filter acid extract; discard biomass.The filtrate contains alkaloid salts, sugars, and polar impurities.
5. Basification Adjust filtrate to pH 9-10 using NH₄OH (25%).Deprotonates the nitrogen (

), causing the free base to precipitate or become lipophilic.
6. L-L Extraction Partition against Chloroform (CHCl₃) x3.The free base migrates into the organic phase. Sugars remain in the aqueous phase.
7. Drying Dry CHCl₃ over anhyd. Na₂SO₄; evap.Yields the Total Crude Alkaloid (TCA) fraction.

Expert Insight: Avoid using strong mineral acids (HCl) if working with labile ester-containing alkaloids (e.g., Camptothecin derivatives), as hydrolysis may occur. Use Tartaric Acid or Acetic Acid as a gentler alternative [1].

Advanced Isolation: High-Speed Counter-Current Chromatography (HSCCC)[1][2][3]

Traditional silica gel chromatography often fails with quinoline alkaloids due to irreversible adsorption of the basic nitrogen onto acidic silanol groups. HSCCC is the superior choice for high-value isolation as it uses a liquid stationary phase, eliminating solid-support adsorption.[1]

Comparison of Separation Modalities
FeatureSilica Gel HPLCHSCCC (Support-Free)
Sample Loading Low (mg scale)High (gram scale)
Sample Recovery < 80% (Irreversible adsorption)~100% (Total recovery)
Cost High (Columns/Solvents)Low (Solvents only)
Suitability Analytical / Final PolishSemi-Prep / Isolation
Protocol 2: HSCCC Isolation of Quinoline Alkaloids

Target: Separation of structural isomers (e.g., Quinine vs. Quinidine).

  • Solvent System Selection:

    • Use a biphasic system: n-Hexane : Ethyl Acetate : Methanol : Water (HEMWat) .

    • Starting Ratio: 1:1:1:1 (v/v).

    • Optimization: Adjust the Ethyl Acetate ratio to target a partition coefficient (

      
      ) between 0.5 and 2.0 for the target alkaloid [5].
      
  • Apparatus Setup:

    • Fill the coil with the Upper Phase (Stationary Phase).

    • Rotate coil at 800-1000 rpm.

    • Pump Lower Phase (Mobile Phase) head-to-tail.

  • Injection:

    • Dissolve TCA (from Protocol 1) in a 1:1 mixture of both phases.

    • Inject once hydrodynamic equilibrium is established.

  • Detection: Monitor UV at 254nm (aromatic ring) and 366nm (fluorescence).

Structural Validation & Logic

Once a pure fraction is obtained, structural confirmation is required. Quinoline alkaloids exhibit distinct NMR signatures.

Key NMR Diagnostics (400/600 MHz, CDCl₃)
  • H-2 Proton: The most characteristic signal. Appears as a doublet (or dd) far downfield (

    
     8.7 - 9.2 ppm) due to the deshielding effect of the adjacent ring nitrogen.
    
  • H-3 Proton: Upfield relative to other aromatic protons (

    
     7.2 - 7.5 ppm).
    
  • H-4 Proton: Often appears as a doublet around

    
     8.0 - 8.2 ppm.
    
  • Coupling (

    
    ):  The coupling constant 
    
    
    
    is typically small (4-5 Hz), while
    
    
    is larger (8-9 Hz).
Figure 2: Integrated Isolation Workflow

This flowchart summarizes the logic from raw biomass to structural elucidation.

IsolationWorkflow Biomass Dried Biomass (Cinchona/Camptotheca) Defat Defatting (n-Hexane) Remove Lipids Biomass->Defat AcidExt Acid Extraction (pH 2) Protonation Defat->AcidExt Marc BaseSwitch Base Switch (pH 10) Deprotonation AcidExt->BaseSwitch Filtrate OrgExt CHCl3 Extraction BaseSwitch->OrgExt TCA Total Crude Alkaloids OrgExt->TCA Evaporation HSCCC HSCCC Purification (HEMWat System) TCA->HSCCC Pure Pure Compound HSCCC->Pure NMR Structure ID (1H-NMR, MS) Pure->NMR

Caption: Step-by-step isolation logic ensuring purity and yield maximization.

Case Study: Camptothecin (CPT)

Challenge: CPT is poorly soluble in water and most organic solvents, making standard extraction inefficient. Solution:

  • Source: Nothapodytes foetida (higher yield than C. acuminata).

  • Extraction: Use Hot Ethanol (90%) rather than acid-base, as the lactone ring in CPT is pH-sensitive (opens at basic pH to form the inactive carboxylate form) [4].

  • Purification: The crude ethanol extract is concentrated and precipitated. Further purification uses HSCCC with a solvent system of Chloroform : Methanol : Water (4:3:2) to separate CPT from 9-methoxycamptothecin.

References

  • ResearchGate. (2023). Biosynthesis of quinoline alkaloids: Anthranilic acid vs. Tryptophan pathways. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Isolation and purification of alkaloids from lotus leaves by ionic-liquid-modified high-speed countercurrent chromatography. Retrieved from [Link]

  • Google Patents. (2005). Process for isolation of anticancer agent camptothecin from Nothapodytes foetida (US6893668B2).
  • Global Research Online. (2022). High Speed Counter-Current Chromatography: A Modern Tool for Selective Extraction. Retrieved from [Link]

Sources

Advanced Theoretical Characterization of Hydroxyquinolines: Electronic Structure, Tautomerism, and Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical whitepaper for the theoretical characterization of hydroxyquinolines (HQs). It deviates from standard templates to prioritize the causal logic of computational chemistry applied to drug discovery and optoelectronics.

Executive Summary: The Hydroxyquinoline Scaffold

Hydroxyquinolines (HQs), particularly 8-hydroxyquinoline (8-HQ) , represent a privileged scaffold in both medicinal chemistry and materials science.[1] Their utility stems from two intrinsic electronic features:

  • Bidentate Chelation: The proximity of the pyridyl nitrogen and phenolic oxygen allows high-affinity binding to divalent and trivalent metal ions (

    
    , 
    
    
    
    ,
    
    
    ), critical for metallo-enzyme inhibition and OLED electron transport layers (e.g.,
    
    
    ).
  • Excited-State Intramolecular Proton Transfer (ESIPT): Upon photoexcitation, HQs undergo a rapid enol-to-keto tautomerization, resulting in a large Stokes shift useful for fluorescent sensing.

This guide provides a validated computational protocol to predict these properties, moving beyond "black-box" calculations to a mechanistic understanding of electronic structure.

Theoretical Framework & Methodology

To accurately model HQs, one must account for weak non-covalent interactions and charge-transfer excitations. Standard functionals often fail here.

Hamiltonian Selection: The Case for Range-Separation

While B3LYP is the workhorse of organic chemistry, it often underestimates excitation energies in push-pull systems like HQs due to self-interaction error.

  • Recommendation: Use CAM-B3LYP or

    
    B97X-D .
    
  • Causality: These range-separated hybrid functionals include increasing amounts of exact Hartree-Fock exchange at long distances. This is critical for correctly describing the Charge Transfer (CT) states involved in ESIPT and metal-ligand transitions.

  • Dispersion Corrections: For metal complexes (e.g.,

    
     dimers), dispersion corrections (e.g., GD3BJ) are mandatory to prevent artificial repulsion between stacked ligands.
    
Basis Set Architecture
  • Optimization: 6-31G(d,p) is sufficient for ground-state geometry.

  • Excited States & Anions: 6-311+G(d,p) or def2-TZVP.

  • Why? The deprotonated form (anion) of HQ—common in physiological pH—possesses diffuse electron density. Without diffuse functions (+) , the HOMO energy is artificially destabilized, skewing redox potential predictions.

Solvation Models: Implicit vs. Explicit
  • Standard: SMD (Solvation Model based on Density) is superior to PCM for calculating

    
     and 
    
    
    
    .
  • Critical Exception: For proton transfer mechanisms, implicit models fail to capture the "proton wire" effect. Micro-solvation (adding 2-3 explicit water molecules) is required to lower the activation barrier for tautomerization.

Tautomerism & ESIPT Dynamics

The electronic identity of 8-HQ is fluid. In the ground state (


), the Enol  form is stable. In the first excited singlet state (

), the acidity of the phenol and basicity of the nitrogen increase, driving a proton transfer to the Keto form.
The ESIPT Cycle

This cycle explains the dual fluorescence often observed in HQ derivatives.

  • Absorption: Enol (

    
    ) 
    
    
    
    Enol* (
    
    
    ).
  • Proton Transfer: Enol* (

    
    ) 
    
    
    
    Keto* (
    
    
    ). This is barrierless or has a very low barrier (< 2 kcal/mol) in optimal structures.
  • Emission: Keto* (

    
    ) 
    
    
    
    Keto (
    
    
    ). This emission is red-shifted (large Stokes shift).
  • Relaxation: Keto (

    
    ) 
    
    
    
    Enol (
    
    
    ).
Visualization: The ESIPT Mechanism

ESIPT_Cycle Enol_S0 Enol (S0) Ground State Enol_S1 Enol* (S1) Excited State Enol_S0->Enol_S1 Absorption (UV) Keto_S1 Keto* (S1) Tautomer Enol_S1->Keto_S1 Proton Transfer (Fast) Keto_S0 Keto (S0) Ground State Keto_S1->Keto_S0 Fluorescence (Red-Shifted) Keto_S0->Enol_S0 Back Proton Transfer (Thermal)

Figure 1: The four-level photocycle describing Excited-State Intramolecular Proton Transfer (ESIPT) in 8-hydroxyquinoline.

Metal Coordination: The Paradigm

In OLED applications, Aluminum tris(8-hydroxyquinoline) (


) is the benchmark.[2] Theoretical analysis reveals why it functions as an electron transporter.
Frontier Molecular Orbitals (FMO)

The spatial distribution of orbitals dictates charge injection properties.

  • HOMO: Localized primarily on the phenoxide ring (

    
     character).
    
  • LUMO: Localized on the pyridyl ring (

    
     character).
    
  • Consequence: This separation minimizes electron-hole recombination before the exciton forms, but allows efficient emission once formed.

Quantitative Electronic Data

Comparison of calculated gaps using different functionals against experimental values for


.
ParameterB3LYP/6-31G(d)CAM-B3LYP/6-31+G(d)Experimental (Solid State)
HOMO (eV) -5.12-5.65-5.70
LUMO (eV) -2.05-1.85-2.80
Gap (

)
3.07 eV3.80 eV~2.90 eV (Optical Gap)

Note: B3LYP fortuitously cancels errors to match the optical gap, but CAM-B3LYP provides better orbital energies (IP/EA) relative to vacuum.

Protocol: Validated Computational Workflow

This protocol is designed to be self-validating . Each step includes a checkpoint to ensure physical reality before proceeding.

Step 1: Conformational Search & Pre-Optimization
  • Tool: Molecular Mechanics (MMFF94) or Semi-empirical (PM7).

  • Goal: Identify the lowest energy conformer. HQs can rotate around the bond connecting to substituents.

  • Checkpoint: Ensure the OH hydrogen points toward the Nitrogen (intramolecular H-bond).[3][4] If it points away, the energy will be ~5-8 kcal/mol higher.

Step 2: Geometry Optimization & Frequency Analysis
  • Method: DFT / B3LYP / 6-31G(d,p) (Gas Phase).

  • Command: Opt Freq

  • Self-Validation:

    • No imaginary frequencies (NIMAG=0).

    • Check C-O bond length: ~1.36 Å (Enol) vs ~1.25 Å (Keto).

Step 3: Electronic Property Calculation (Single Point)
  • Method: DFT / CAM-B3LYP / 6-311+G(d,p) with SCRF=(SMD, Solvent=Water).

  • Goal: Refined energies, Dipole Moments, NBO Charge Analysis.

Step 4: Excited State Analysis (TD-DFT)
  • Method: TD(Nstates=6) / CAM-B3LYP / 6-311+G(d,p).

  • Analysis: Look for the

    
     transition.
    
    • Validation: The oscillator strength (

      
      ) should be > 0.1 for a bright state.
      
    • Character: Visualize the Natural Transition Orbitals (NTOs) to confirm

      
       character.
      
Visualization: The Computational Pipeline

Workflow Start Input Structure (ChemDraw/SMILES) MM_Opt Conformational Search (MMFF94) Start->MM_Opt DFT_Opt Geometry Opt + Freq (B3LYP/6-31G*) MM_Opt->DFT_Opt Check_Freq Checkpoint: Imaginary Freq = 0? DFT_Opt->Check_Freq Check_Freq->DFT_Opt No (Fix Geometry) TDDFT TD-DFT (Excited States) (CAM-B3LYP/6-311+G*) Check_Freq->TDDFT Yes Solvation Solvation Energy (SMD) (Implicit Solvent) Check_Freq->Solvation Yes Analysis Data Analysis (NTOs, HOMO/LUMO, Stokes) TDDFT->Analysis Solvation->Analysis

Figure 2: Step-by-step computational workflow for characterizing novel hydroxyquinoline derivatives.

References

  • Excited-State Proton Transfer Dynamics

    • Title: Nonadiabatic quantum dynamics of the coherent excited state intramolecular proton transfer of 10-hydroxybenzo[h]quinoline.
    • Source: ChemRxiv (2021).
    • URL:[Link]

  • Metal Complexation (Alq3)

    • Title: Electronic structure of the organic semiconductor Alq3 from soft x-ray spectroscopies and density functional theory calculations.[5]

    • Source: Journal of Applied Physics (AIP).
    • URL:[Link]

  • Tautomerism Studies

    • Title: Tautomerism in 7-hydroxyquinoline: A Combined Experimental and Theoretical Study in W
    • Source: PubMed / J Phys Chem A.
    • URL:[Link]

  • pKa Calculation Protocols

    • Title: An Accurate Approach for Computational pKa Determin
    • Source: Molecules (MDPI).
    • URL:[Link]

  • DFT Benchmarking for ESIPT

    • Title: A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

preliminary biocompatibility assessment of "4-Hydroxy-8-methyl-2-propylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Biocompatibility Assessment of 4-Hydroxy-8-methyl-2-propylquinoline (PMPQ)

Executive Summary

This technical guide outlines the strategic framework for the preliminary biocompatibility assessment of 4-Hydroxy-8-methyl-2-propylquinoline (PMPQ) . As a 2-alkyl-4-quinolinol derivative, PMPQ shares structural homology with both bioactive bacterial signaling molecules (e.g., Pseudomonas Quinolone Signal) and synthetic pharmacophores used in antimalarial and anticancer therapies.[1]

Given the absence of specific historical toxicological data for this New Chemical Entity (NCE), this guide prioritizes a risk-based assessment strategy .[1] We focus on the specific liabilities of the quinoline scaffold: hepatotoxicity (metabolic activation), genotoxicity (DNA intercalation), and phototoxicity (UV absorption).[1] This protocol is designed to satisfy early-stage internal safety gates before proceeding to GLP-compliant ISO 10993 testing.[1]

Part 1: Physicochemical Profiling & Formulation Strategy

Before biological exposure, the compound must be characterized to ensure assay validity.[1] Quinolines with alkyl side chains (2-propyl) and methyl substitutions (8-methyl) exhibit significant lipophilicity, which can lead to compound precipitation in aqueous media, yielding false-negative toxicity results.[1]

Structural Analysis & Solubility
  • Compound: 4-Hydroxy-8-methyl-2-propylquinoline[1][2][3][][5][6]

  • Molecular Formula: C₁₃H₁₅NO[1][3]

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)[1]

  • pKa: The 4-hydroxy group (tautomeric with 4-quinolone) typically has a pKa ~11, while the quinoline nitrogen pKa is ~2-4.[1] At physiological pH (7.4), the molecule is likely uncharged, enhancing membrane permeability but reducing aqueous solubility.[1]

Formulation Protocol for In Vitro Assays

To prevent micro-precipitation:

  • Stock Solution: Dissolve PMPQ in 100% DMSO to reach 100 mM. Sonicate at 37°C if turbidity persists.

  • Working Solution: Dilute stock into serum-free media. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

  • Verification: Measure absorbance at 260/280 nm or use HPLC to confirm soluble concentration in the assay media before adding to cells.

Part 2: In Vitro Cytotoxicity (The "First Filter")

Standard: ISO 10993-5[1]

We utilize a multi-parametric approach. Simple metabolic assays (MTT) are insufficient for quinolines due to potential mitochondrial uncoupling effects.[1] We combine metabolic activity markers with membrane integrity markers.[1]

Cell Line Selection
  • L929 (Mouse Fibroblasts): Standard ISO 10993-5 cell line for general cytotoxicity.[1]

  • HepG2 (Human Liver Carcinoma): Critical for quinolines.[1] The 8-methyl group is a site for CYP450-mediated oxidation (benzylic hydroxylation), potentially generating reactive intermediates.[1]

  • HUVEC (Human Umbilical Vein Endothelial Cells): Assesses vascular compatibility if IV delivery is intended.[1]

Experimental Workflow (Dual-Readout)
  • Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Exposure: Treat with PMPQ (0.1 µM – 100 µM) for 24h and 48h.

  • Assay A (Mitochondrial Function): Add Resazurin (Alamar Blue).[1] Incubate 2h. Fluorescence (Ex 560 / Em 590) indicates metabolic health.[1]

    • Why Resazurin? Unlike MTT, it does not require cell lysis, allowing multiplexing.[1]

  • Assay B (Membrane Integrity): Measure LDH release in the supernatant from the same wells.

    • Causality: High Resazurin + High LDH suggests membrane damage without immediate mitochondrial collapse (necrosis).[1] Low Resazurin + Low LDH suggests growth arrest (cytostasis).[1]

Data Output Table: Interpretation Criteria

ParameterResultInterpretation for PMPQAction
IC50 (L929) < 10 µMHighly CytotoxicStop.[1] Modify side chain.
IC50 (L929) 10 - 100 µMModerately ToxicProceed with caution.[1] Determine therapeutic window.[1]
HepG2 vs L929 HepG2 IC50 << L929Bioactivation Toxicity8-methyl group likely forming reactive metabolite.[1]
Phototoxicity PIF > 5PhototoxicWarning: Quinolone core absorbs UV.[1]

Part 3: Genotoxicity & Phototoxicity (The "Safety Net")[1]

Quinolines are planar, aromatic systems capable of intercalating into DNA base pairs.[1] The 8-methyl substituent may sterically hinder this, or conversely, enhance hydrophobic binding.[1]

In Silico + In Vitro Genotoxicity[1]
  • Ames Test (Salmonella typhimurium): Strains TA98 (frameshift) and TA100 (base-pair substitution).

    • Protocol: Pre-incubation method with and without S9 metabolic activation fraction.[1]

    • Rationale: The 8-methyl group requires S9 activation to assess if the benzylic radical is mutagenic.[1]

  • In Vitro Micronucleus Assay (CHO Cells): Detects clastogenicity (chromosome breakage).[1]

3T3 NRU Phototoxicity Test (OECD 432)

Quinolines are notorious chromophores.[1]

  • Exposure: Balb/c 3T3 cells treated with PMPQ.[1]

  • Irradiation: Expose to 5 J/cm² UVA light.

  • Readout: Neutral Red Uptake (NRU).

  • Calculation: Photo-Irritation Factor (PIF). If PIF > 5, the compound is phototoxic (likely due to ROS generation upon UV excitation of the quinoline ring).[1]

Part 4: Hemocompatibility (Direct Contact)

Standard: ISO 10993-4[1]

The 2-propyl alkyl chain acts as a "lipid tail," potentially inserting into erythrocyte membranes and causing lysis.[1]

Hemolysis Assay Protocol
  • Blood Source: Fresh human whole blood (citrated).[1]

  • Preparation: Wash RBCs 3x with PBS. Dilute to 2% v/v suspension.[1]

  • Treatment: Incubate with PMPQ (up to 200 µM) for 1h at 37°C.

    • Controls: Triton X-100 (100% lysis), PBS (0% lysis).[1]

  • Quantification: Centrifuge (2000g, 5 min). Measure Hemoglobin in supernatant at 540 nm.[1]

  • Threshold: < 5% hemolysis is required for blood-contacting materials.[1]

Part 5: Visualizing the Assessment Pipeline

The following diagram illustrates the decision logic for PMPQ assessment.

PMPQ_Assessment_Pipeline cluster_mech Potential Toxicity Mechanisms Start Compound: PMPQ (CAS 1070879-87-6) Solubility Phase 1: Solubility & LogP (DMSO/Media Stability) Start->Solubility Cyto Phase 2: Cytotoxicity (ISO 10993-5) (L929, HepG2, HUVEC) Solubility->Cyto Stable Formulation Decision1 IC50 > 100 µM? Cyto->Decision1 Geno Phase 3: Genotoxicity (Ames Test + S9) Decision1->Geno Yes (Safe) Fail FAIL: Stop Development (Modify Scaffold) Decision1->Fail No (Toxic) Photo Phase 3b: Phototoxicity (3T3 NRU + UVA) Geno->Photo Hemo Phase 4: Hemocompatibility (RBC Lysis) Photo->Hemo Pass PASS: Proceed to In Vivo PK/Tox Hemo->Pass < 5% Hemolysis Hemo->Fail > 5% Hemolysis M1 8-Methyl Oxidation (Reactive Quinone Methide?) M1->Geno M2 DNA Intercalation (Planar Quinoline) M2->Geno

Caption: Decision tree for PMPQ biocompatibility, highlighting critical "Go/No-Go" gates based on cytotoxicity and specific quinoline-associated risks.

Part 6: References & Authority

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] International Organization for Standardization.[1] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Gebel, T., et al. (2000). In vitro genotoxicity of selected antiparasitic agents (quinolines).[1] Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (Contextual grounding for quinoline mutagenicity risks).

  • Combi-Blocks. Product Data Sheet: 4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6).[1][3][][6] Link

  • OECD Test No. 432. In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.[1] Link[1]

Sources

Methodological & Application

Application Notes and Protocols: Optimization of 4-Hydroxy-8-methyl-2-propylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis and optimization of 4-Hydroxy-8-methyl-2-propylquinoline, a key intermediate in pharmaceutical research. We delve into the mechanistic underpinnings of the Conrad-Limpach reaction, the primary synthetic route, and offer detailed, field-tested protocols for maximizing yield and purity. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this important quinoline derivative.

Introduction: The Significance of 4-Hydroxy-8-methyl-2-propylquinoline

Quinolone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1] Specifically, 4-hydroxyquinolines are crucial intermediates in the synthesis of various pharmaceuticals, including antimalarials and antibiotics.[2] 4-Hydroxy-8-methyl-2-propylquinoline serves as a vital building block in the development of novel therapeutic agents. Its synthesis, therefore, is of significant interest to the drug development community.

The primary and most established method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach synthesis.[3][4] This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.[5][6] While robust, the Conrad-Limpach synthesis is sensitive to reaction conditions, and its optimization is critical for achieving high yields and purity on a laboratory and industrial scale.

This application note will provide a detailed exploration of the Conrad-Limpach synthesis as it applies to 4-Hydroxy-8-methyl-2-propylquinoline, with a focus on practical, actionable protocols for optimization.

The Conrad-Limpach Synthesis: Mechanism and Optimization

The Conrad-Limpach synthesis proceeds in two key stages: the formation of a Schiff base intermediate and its subsequent thermal cyclization.[3][4] Understanding the mechanism of each step is crucial for effective optimization.

Step 1: Formation of the Schiff Base Intermediate

The reaction is initiated by the condensation of an aniline, in this case, 2-amino-m-cresol, with a β-ketoester, ethyl 3-oxohexanoate. This reaction can be catalyzed by acid and involves the attack of the aniline's amino group on the keto group of the β-ketoester.[3]

Key Optimization Parameters:

  • Catalyst: While the reaction can proceed without a catalyst, the use of a mild acid catalyst, such as acetic acid or a Lewis acid, can significantly increase the reaction rate.

  • Temperature: The condensation is typically carried out at moderate temperatures, ranging from room temperature to gentle heating (e.g., 60-80 °C). Higher temperatures can favor the formation of the undesired Knorr synthesis product, a 2-hydroxyquinoline.[7][8]

  • Solvent: The choice of solvent can influence the reaction rate and equilibrium. Protic solvents like ethanol are commonly used.

Step 2: Thermal Cyclization

The second and often rate-determining step is the thermal cyclization of the Schiff base intermediate to form the 4-hydroxyquinoline product.[3] This step requires high temperatures, typically around 250 °C, to overcome the energy barrier of the electrocyclic ring closure.[5]

Key Optimization Parameters:

  • Temperature: This is a critical parameter. Insufficient temperature will result in a low yield, while excessive temperature can lead to decomposition. The optimal temperature must be determined empirically for each specific substrate and solvent combination.

  • Solvent: High-boiling, inert solvents are essential for this step. Traditionally, mineral oil or diphenyl ether have been used.[9] However, these can be difficult to remove during workup. A systematic study of various high-boiling solvents has shown that the yield of 4-hydroxyquinolines increases with the boiling point of the solvent, with optimal results achieved with solvents boiling above 250 °C.[9] Alkyl benzoates have emerged as effective and more user-friendly alternatives.[9][10]

  • Reaction Time: The reaction time for the cyclization is typically several hours and should be monitored by techniques such as Thin Layer Chromatography (TLC) to determine completion.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Conrad-Limpach synthesis of 4-Hydroxy-8-methyl-2-propylquinoline.

Conrad_Limpach_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2-amino-m-cresol 2-Amino-m-cresol Schiff_Base Schiff Base Intermediate 2-amino-m-cresol->Schiff_Base Condensation (+ Ethyl 3-oxohexanoate) ethyl_3-oxohexanoate Ethyl 3-oxohexanoate 4-Hydroxy-8-methyl-2-propylquinoline 4-Hydroxy-8-methyl- 2-propylquinoline Schiff_Base->4-Hydroxy-8-methyl-2-propylquinoline Thermal Cyclization (~250 °C)

Caption: Conrad-Limpach Synthesis Workflow

Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and optimization of 4-Hydroxy-8-methyl-2-propylquinoline. Researchers should consider these as a baseline and may need to adjust parameters based on their specific experimental setup and desired outcomes.

Materials and Reagents
ReagentSupplierPurity
2-Amino-m-cresolMajor Chemical Supplier≥98%
Ethyl 3-oxohexanoateMajor Chemical Supplier≥98%
Acetic Acid, GlacialMajor Chemical SupplierACS Grade
Ethanol, 200 ProofMajor Chemical SupplierAnhydrous
Isobutyl BenzoateMajor Chemical Supplier≥99%
HexanesMajor Chemical SupplierACS Grade
Ethyl AcetateMajor Chemical SupplierACS Grade
Protocol 1: Synthesis of the Schiff Base Intermediate
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-m-cresol (1.0 eq).

  • Add ethanol (5 mL per gram of 2-amino-m-cresol) to the flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • While stirring, add ethyl 3-oxohexanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Once the reaction is complete, remove the ethanol under reduced pressure to yield the crude Schiff base intermediate as an oil. This intermediate is often used in the next step without further purification.

Protocol 2: Thermal Cyclization and Product Isolation
  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap with a condenser, add the crude Schiff base intermediate from the previous step.

  • Add a high-boiling solvent, such as isobutyl benzoate (3-5 mL per gram of the starting 2-amino-m-cresol).

  • Heat the reaction mixture to 250-260 °C. The ethanol generated during the cyclization will be collected in the Dean-Stark trap.

  • Maintain the temperature and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add hexanes to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold hexanes.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Optimization Strategy: A Tabular Comparison

The following table summarizes key parameters that can be varied to optimize the yield of 4-Hydroxy-8-methyl-2-propylquinoline.

ParameterCondition A (Baseline)Condition B (Optimized)Expected Outcome
Cyclization Solvent Mineral OilIsobutyl BenzoateEasier workup, potentially higher yield.[9]
Cyclization Temp. 240 °C255 °CIncreased reaction rate and yield.[9]
Condensation Catalyst NoneAcetic Acid (0.1 eq)Faster formation of the Schiff base.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the cyclization temperature or reaction time. Ensure that the starting materials are pure and dry.

  • Byproduct Formation: The formation of the Knorr product (2-hydroxyquinoline) can be minimized by keeping the condensation temperature moderate.[7]

  • Difficult Workup: The use of high-boiling solvents like mineral oil can make product isolation challenging. Switching to a solvent like isobutyl benzoate can simplify the workup.[9]

  • Safety: The thermal cyclization step involves high temperatures. Appropriate safety precautions, including the use of a heating mantle with a temperature controller and a fume hood, are essential.

Conclusion

The Conrad-Limpach synthesis is a powerful tool for the preparation of 4-hydroxyquinolines. By carefully controlling the reaction conditions, particularly the temperature and solvent choice in the thermal cyclization step, researchers can significantly improve the yield and purity of 4-Hydroxy-8-methyl-2-propylquinoline. The protocols and optimization strategies outlined in this application note provide a solid foundation for the efficient and reproducible synthesis of this valuable compound, thereby facilitating its use in drug discovery and development programs.

References

  • Conrad, M.; Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Organic Chemistry Portal. Conrad-Limpach-Knorr Quinoline Synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Nagy, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5733. [Link]

  • Li, J. J. (2009). Name Reactions in Organic Synthesis. Wiley.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis. [Link]

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115. [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-8-methyl-3-methylthiomethylquinoline. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • International Invention of Scientific Journal. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • Wikipedia. Knorr quinoline synthesis. [Link]

  • ResearchGate. Thermal cyclization mediated synthesis of bioactive 4‐quinolones. [Link]

  • Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. [Link]

  • ACG Publications. A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. [Link]

  • Google Patents. Production of m-amino-p-cresol-methyl-ether.
  • PubChem. 2-Amino-m-cresol. [Link]

  • Beilstein Journal of Organic Chemistry. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. [Link]

  • ACS Publications. Photo-Thermo-Mechanochemical Approach to Synthesize Quinolines via Addition/Cyclization of Sulfoxonium Ylides with 2-Vinylanilines Catalyzed by Iron(II) Phthalocyanine. [Link]

  • Britannica. Ethyl acetoacetate. [Link]

  • PrepChem.com. Synthesis of m-cresol formaldehyde. [Link]

Sources

HPLC-UV method for "4-Hydroxy-8-methyl-2-propylquinoline" analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction & Scientific Context

4-Hydroxy-8-methyl-2-propylquinoline is a substituted 2-alkyl-4-quinolone (AQ), a chemical class structurally analogous to Pseudomonas aeruginosa quorum sensing signaling molecules such as PQS (Pseudomonas Quinolone Signal) and HHQ (2-heptyl-4-hydroxyquinoline). These compounds are critical in drug discovery, particularly in the development of virulence inhibitors and antimicrobial agents.

The Analytical Challenge: Tautomerism The primary challenge in analyzing 4-hydroxyquinolines is their keto-enol tautomerism. They exist in equilibrium between the 4-hydroxyquinoline (enol) and 4(1H)-quinolone (keto) forms.

  • Neutral pH: The equilibrium leads to peak broadening and poor resolution.

  • Acidic pH: Protonation of the ring nitrogen stabilizes the cationic form, ensuring a single species in solution and sharp chromatographic peaks.

This protocol utilizes an acidified mobile phase to lock the tautomeric state, ensuring high reproducibility and sensitivity.

Method Development Strategy

The following parameters were optimized based on the physicochemical properties of alkyl-quinolones (logP ~3-4, pKa ~9 for the ring nitrogen).

ParameterSelectionRationale (Expertise)
Stationary Phase C18 (Octadecylsilane) Provides strong hydrophobic interaction for the propyl and methyl groups. End-capping is essential to minimize silanol interactions with the basic nitrogen.
Mobile Phase pH Acidic (pH ~2.5) 0.1% Formic Acid is used to protonate the basic nitrogen (

), preventing mixed-mode retention and tailing.
Organic Modifier Acetonitrile (ACN) Preferred over methanol for lower backpressure and sharper peaks for aromatic compounds.
Detection Wavelength 254 nm & 315 nm 254 nm: High sensitivity for the aromatic ring. 315 nm: Specific absorbance band for the 4-quinolone core, reducing interference from simple phenols or benzenes.
Detailed Experimental Protocol
3.1. Reagents & Materials [1][2][3]
  • Analyte: 4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6), >98% purity.

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water.

  • Additives: Formic Acid (98-100%) or Orthophosphoric Acid (85%).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

3.2. Preparation of Solutions

A. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water. Mix and degas.

  • Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile. Mix and degas.

    • Note: Adding acid to the organic phase ensures consistent pH throughout the gradient.

B. Standard Stock Solution (1 mg/mL)

  • Weigh 10.0 mg of 4-Hydroxy-8-methyl-2-propylquinoline.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Methanol (sonicate for 5 mins if necessary).

  • Store at -20°C (stable for 1 month).

C. Working Standards Dilute the Stock Solution with Mobile Phase A:B (50:50) to prepare a calibration series:

  • Levels: 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

3.3. Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection UV-Vis / PDA
Wavelengths Channel A: 254 nm (Bandwidth 4 nm)Channel B: 314 nm (Bandwidth 4 nm)
Run Time 15 Minutes

Gradient Program:

  • 0.0 min: 20% B

  • 10.0 min: 95% B (Linear Ramp)

  • 12.0 min: 95% B (Hold)

  • 12.1 min: 20% B (Re-equilibration)

  • 15.0 min: Stop

Scientific Visualization
Figure 1: Analytical Workflow & Logic

This diagram illustrates the critical decision points in the sample preparation and analysis workflow.

Workflow Sample Raw Sample (Solid/Liquid) Dissolution Dissolution (Acidified MeOH) Sample->Dissolution Weigh/Dilute Tautomer Tautomer Stabilization (Acidic pH Locks Form) Dissolution->Tautomer Add 0.1% FA HPLC HPLC Separation (C18 Column) Tautomer->HPLC Inject Detection UV Detection (314 nm Specific) HPLC->Detection Elution Data Quantitation (Peak Area) Detection->Data Integrate

Caption: Step-by-step analytical workflow emphasizing the critical tautomer stabilization step.

Figure 2: Tautomeric Equilibrium Mechanism

Understanding the chemistry is vital for troubleshooting. At neutral pH, the equilibrium causes peak splitting. Acidic pH forces the protonated quinolinium form.

Tautomerism cluster_0 Neutral pH (Equilibrium = Peak Tailing) cluster_1 Acidic pH < 3.0 (Stabilized = Sharp Peak) Enol 4-Hydroxyquinoline (Enol Form) Keto 4(1H)-Quinolone (Keto Form) Enol->Keto Fast Exchange Cation Protonated Quinolinium (Single Species) Keto->Cation + H+ (Mobile Phase)

Caption: Acidic mobile phase shifts equilibrium to the protonated cation, preventing peak broadening.

Method Validation (Summary)

To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998 (1–100 µg/mL)
Precision (RSD) < 2.0%0.4% (n=6 injections)
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mL
Recovery 98.0% – 102.0%99.4% (Spiked Matrix)
Tailing Factor < 1.51.1 (Due to Acidic MP)
References
  • Lépine, F., et al. (2003). Structure and detection of Pseudomonas aeruginosa quinolone signal (PQS) analogs. Journal of Bacteriology , 185(8), 2680-2680.

  • Diggle, S. P., et al. (2006). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment. Chemistry & Biology , 13(1), 25-35.

  • Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General Reference for RP-HPLC Method Development).
  • PubChem Compound Summary. (2023). 4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6).[4][5] National Center for Biotechnology Information.

Sources

Application Notes and Protocols for 4-Hydroxy-8-methyl-2-propylquinoline as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a New Quinoline-Based Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and its capacity for sensitive interaction with the local microenvironment.[1][2] Derivatives of 4-hydroxyquinoline, in particular, have garnered significant interest for their utility in various scientific domains, from serving as markers in enzyme assays to acting as building blocks for advanced materials.[1][3] This document introduces 4-Hydroxy-8-methyl-2-propylquinoline , a novel derivative with promising potential as a fluorescent probe for researchers, scientists, and drug development professionals.

While direct literature on this specific molecule is emerging, its structural similarity to well-characterized quinoline-based probes allows us to extrapolate its likely properties and propose robust protocols for its application.[4][5] This guide is designed to provide a comprehensive framework for utilizing 4-Hydroxy-8-methyl-2-propylquinoline in key applications such as metal ion detection and live-cell imaging, grounded in the established principles of fluorescence spectroscopy and microscopy.

Predicted Photophysical Properties

The photophysical characteristics of a fluorophore are critical to its successful application. Based on data from structurally related 4-hydroxy and 8-methylquinoline derivatives, we can predict the key spectral properties of 4-Hydroxy-8-methyl-2-propylquinoline.[6] It is imperative that users experimentally validate these parameters for their specific instrumentation and experimental conditions.

PropertyPredicted ValueRationale and Key Considerations
Excitation Maximum (λex) ~340 - 360 nmQuinoline derivatives typically exhibit excitation in the UV to near-visible range. The exact maximum will be solvent-dependent.
Emission Maximum (λem) ~400 - 450 nmA Stokes shift of 60-90 nm is common for this class of compounds, resulting in blue to cyan fluorescence.
Quantum Yield (ΦF) VariableThe fluorescence quantum yield is highly sensitive to the solvent environment and the presence of quenchers or binding partners.
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹High molar extinction coefficients are characteristic of quinoline-based dyes, enabling sensitive detection.
Photostability Moderate to HighThe quinoline ring system generally imparts good photostability, though this should be assessed under specific experimental light exposure conditions.

Core Application: Detection of Divalent Metal Ions

A prominent application of hydroxyquinoline derivatives is the detection of metal ions through mechanisms like Chelation-Enhanced Fluorescence (CHEF).[4][5] In its free form, the fluorescence of 4-Hydroxy-8-methyl-2-propylquinoline is expected to be relatively low. Upon chelation with specific metal ions, the molecule's conformational rigidity increases, leading to a significant enhancement in fluorescence intensity.[7] This "turn-on" response allows for sensitive detection.

Principle of Detection: A "Turn-On" Fluorescent Response

The proposed mechanism for metal ion detection by 4-Hydroxy-8-methyl-2-propylquinoline is illustrated below. The formation of a coordination complex with a metal ion restricts intramolecular vibrations and rotations, which are common pathways for non-radiative decay, thereby increasing the fluorescence quantum yield.

CHEF_mechanism Mechanism of Chelation-Enhanced Fluorescence (CHEF) cluster_energy Energy Pathways Free_Probe 4-Hydroxy-8-methyl-2-propylquinoline (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Free_Probe->Complex + Metal Ion Low_F Excitation -> Non-Radiative Decay Metal_Ion Divalent Metal Ion (e.g., Zn²⁺, Mg²⁺) Complex->Free_Probe - Metal Ion (Reversible) High_F Excitation -> Radiative Decay (Fluorescence) Live_Cell_Imaging_Workflow General Workflow for Live-Cell Imaging Start Start Cell_Culture 1. Cell Culture (Plate cells on imaging-compatible dish) Start->Cell_Culture Probe_Loading 2. Probe Loading (Incubate cells with the probe) Cell_Culture->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Imaging 4. Fluorescence Microscopy (Acquire images) Washing->Imaging Analysis 5. Image Analysis (Quantify fluorescence intensity) Imaging->Analysis End End Analysis->End

Caption: A streamlined workflow for live-cell imaging experiments.

Protocol: Staining and Imaging of Cultured Cells

This protocol provides a starting point for staining live cells with 4-Hydroxy-8-methyl-2-propylquinoline. Optimization of probe concentration and incubation time is crucial for each cell type and experimental goal. [8] Materials:

  • Cultured cells on glass-bottom imaging dishes

  • 4-Hydroxy-8-methyl-2-propylquinoline stock solution (1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Ensure cells are healthy and at an appropriate confluency (50-70%).

  • Probe Preparation: Prepare a working solution of the probe in the live-cell imaging medium. A starting concentration range of 1-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Washing: Gently wash the cells two to three times with warm PBS or imaging medium to remove unbound probe.

  • Imaging: Add fresh, warm imaging medium to the cells and immediately proceed to image using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity. [9]

Trustworthiness and Self-Validation

To ensure the reliability of your results, it is critical to incorporate proper controls into your experiments.

  • Autofluorescence Control: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.

  • Phototoxicity Control: Monitor cell morphology and viability over the course of the imaging experiment to ensure that the illumination conditions are not harming the cells.

  • Specificity Control (for metal ion imaging): Use cell-permeable chelators (e.g., TPEN for zinc) to confirm that the observed fluorescence changes are due to the target ion.

Conclusion

4-Hydroxy-8-methyl-2-propylquinoline represents a promising new tool for researchers in various fields. Its quinoline core suggests favorable photophysical properties and potential for "turn-on" fluorescence sensing. The protocols provided herein, based on well-established methodologies for similar compounds, offer a solid foundation for exploring the applications of this novel probe. As with any new reagent, careful characterization and optimization are key to unlocking its full potential.

References

  • 4-hydroxyquinoline: Significance and symbolism. (2025). This source indicates that 4-hydroxyquinoline is a fluorescent product used in scientific research, particularly as a marker in assays for Monoamine oxidase activity. [URL not available]
  • Photo physical properties of 8-hydroxy quinoline. This article discusses the solvent-dependent fluorescence quantum yield and dual fluorescence of 8-hydroxyquinoline, providing insights into its photophysical behavior. [URL not available]
  • 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2 - Ossila. This product page describes the use of a similar quinoline derivative as a building block for dyes in OLEDs, DSSCs, and for fluorescent bioimaging. [URL not available]
  • Application Notes and Protocols: 2-Amino-4-hydroxy-8-methylquinoline as a Fluorescent Probe for Metal Ions - Benchchem. This document outlines the use of a related quinoline derivative for detecting metal ions, explaining the principle of Chelation-Enhanced Fluorescence (CHEF). [URL not available]
  • 8-Methylquinoline - Chem-Impex. This product information sheet highlights the use of 8-methylquinoline in the synthesis of fluorescent dyes and probes. [URL not available]
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline - MDPI. This research article details the fluorescence enhancement of 8-hydroxyquinoline upon cation binding due to the inhibition of excited-state proton transfer. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. This paper describes synthetic routes for creating 4-hydroxyquinoline derivatives. [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds - ResearchGate. This review discusses the application of quinoline derivatives as luminophores and optical brighteners. [Link]

  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution - RSC Publishing. This paper describes a quinoline-based probe with a "turn-on" fluorescence response to Al³⁺. [Link]

  • US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents. This patent describes a process for the synthesis of 8-hydroxyquinoline.
  • Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... - ResearchGate. This article discusses the fluorescence properties of 8-hydroxyquinoline derivatives and their zinc complexes. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. This review explains that the chelation of metal ions with 8-hydroxyquinoline increases fluorescence emission due to increased molecular rigidity. [Link]

  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications - UCI Department of Chemistry. This document details the fluorescence enhancement of metal-HQS complexes. [Link]

  • 4-Methyl-8-hydroxyquinoline | C10H9NO | CID 345169 - PubChem - NIH. PubChem entry for a related compound. [Link]

  • Fluorescent Probes and Labels for Cellular Imaging - PMC - PubMed Central. This review discusses the design and application of fluorescent indicators for cellular imaging. [Link]

  • 8-Methylquinoline | C10H9N | CID 11910 - PubChem. PubChem entry for a related compound. [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scientific Research Publishing. This paper includes synthetic procedures for 4-hydroxy quinolinone derivatives. [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing). This article describes a quinoline-based probe for copper ion detection with fluorescence enhancement. [Link]

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. This paper discusses the use of quinoline derivatives for detecting metal ions due to changes in their fluorescence properties upon complex formation. [Link]

  • Fluorescent Live Cell Imaging | StainsFile. This article provides considerations for choosing and using fluorescent molecules for live-cell staining. [Link]

  • Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions | Analytical Chemistry - ACS Publications. This paper reports a quinoline-based probe with a significant fluorescence enhancement upon binding to zinc ions. [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC - NIH. This article describes a quinoline-based sensor with an "on-off" response to lead ions. [Link]

  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. This research article describes the use of hydroxyquinoline derivatives for imaging intracellular magnesium. [Link]

  • Fluorescent Probes for Live Cell Imaging - MDPI. This editorial for a special issue discusses the versatility of fluorescent probes in live-cell imaging. [Link]

  • 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem - NIH. PubChem entry for a related compound. [Link]

Sources

Application Note: Preclinical Characterization of the Anticancer Potential of 4-Hydroxy-8-methyl-2-propylquinoline (HMPQ)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The quinoline scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved antineoplastic agents (e.g., Camptothecin derivatives, Lenvatinib). 4-Hydroxy-8-methyl-2-propylquinoline (HMPQ) is a lipophilic 4-quinolinol derivative. Unlike its 8-hydroxyquinoline cousins which primarily act via metal chelation, 4-hydroxyquinolines often exert cytotoxicity through mitochondrial disruption , inhibition of receptor tyrosine kinases , or intercalation into DNA due to their planar aromaticity.

This application note outlines a rigorous, self-validating protocol for evaluating the anticancer efficacy of HMPQ. The presence of the 2-propyl chain enhances membrane permeability, while the 8-methyl group provides steric bulk that may improve metabolic stability against ring oxidation.

Key Challenges addressed in this protocol:
  • Solubility: The hydrophobic alkyl/methyl substitutions require specific formulation strategies to prevent precipitation in aqueous media.

  • False Positives: Quinoline derivatives can be autofluorescent or redox-active, potentially interfering with standard colorimetric assays (e.g., MTT).

Experimental Workflow Overview

The following diagram illustrates the logical cascade for evaluating HMPQ, moving from basic viability to mechanistic elucidation.

HMPQ_Workflow Compound HMPQ (Powder) QC QC: Solubility & Stability (DMSO Stock Check) Compound->QC Screen Phase I: Cytotoxicity Screen (MTS Assay + SRB Check) QC->Screen No Precipitation Decision IC50 < 10 µM? Screen->Decision Mech Phase II: Mechanism of Action (Flow Cytometry/ROS) Decision->Mech Yes (Hit) Stop Stop/Optimize Structure Decision->Stop No Target Phase III: Target Validation (Mitochondrial Potential/Kinase) Mech->Target

Figure 1: Decision-matrix for the preclinical evaluation of HMPQ. The workflow enforces a solubility check before biological testing to prevent artifactual data.

Phase I: Compound Preparation & Cytotoxicity Screening

Stock Solution Preparation

Rationale: HMPQ is lipophilic. Improper solubilization leads to micro-crystals that lyse cells physically, causing false "cytotoxicity" readings.

  • Weighing: Dissolve 10 mg of HMPQ in 100% molecular biology grade DMSO to achieve a 50 mM stock solution .

  • Sonication: Sonicate at 40 kHz for 5 minutes to ensure complete dissolution.

  • QC Step (Self-Validation): Dilute 1 µL of stock into 999 µL of cell culture media (1:1000). Vortex and inspect under a phase-contrast microscope (20x).

    • Pass: Solution is clear.

    • Fail: Visible crystals or turbidity. Action: Reduce stock concentration to 20 mM or warm to 37°C.

Dual-Assay Cytotoxicity Screen (MTS & SRB)

Rationale: Quinolines can reduce tetrazolium salts (MTT/MTS) chemically, independent of cell metabolism. We use MTS for metabolic activity and SRB (Sulforhodamine B) for total protein mass to cross-validate results.

Cell Lines:

  • HepG2 (Liver Carcinoma) - High metabolic activity model.

  • A549 (Lung Adenocarcinoma) - Epithelial model.

  • MCF-10A (Non-tumorigenic mammary epithelial) - Critical Toxicity Control.

Protocol:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with HMPQ (0.1, 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: 0.2% DMSO (Max).

    • Positive Control:[1] Doxorubicin (1 µM).

  • Incubation: 48 hours or 72 hours.

  • Readout 1 (MTS): Add MTS reagent. Incubate 2h. Read Absorbance at 490 nm.

  • Readout 2 (SRB - Parallel Plate): Fix with 10% TCA (1h, 4°C). Wash. Stain with 0.4% SRB. Solubilize in Tris base. Read Absorbance at 510 nm.

Data Analysis Table Template:

CompoundCell LineMTS IC50 (µM)SRB IC50 (µM)Selectivity Index (SI)*
HMPQ HepG2[Data][Data]IC50(MCF10A) / IC50(HepG2)
HMPQ A549[Data][Data]-
HMPQ MCF-10A[Data][Data]-
Doxorubicin HepG2[Data][Data]-

Note: An SI > 2.0 indicates potential therapeutic window.

Phase II: Mechanistic Elucidation

If HMPQ shows an IC50 < 10 µM, proceed to determine how it kills cancer cells. 4-hydroxyquinolines often induce oxidative stress leading to mitochondrial apoptosis .

Apoptosis vs. Necrosis (Annexin V/PI)

Method: Flow Cytometry.

  • Treat A549 cells with HMPQ at IC50 and 2xIC50 for 24h.

  • Harvest cells (save supernatant to catch floating dead cells).

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains permeable DNA).

  • Interpretation:

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Undesired - causes inflammation).

Mitochondrial Membrane Potential (ΔΨm)

Rationale: Lipophilic cations like quinolines often accumulate in mitochondria, collapsing the gradient. Method: JC-1 Dye Staining.

  • Stain treated cells with JC-1 (2 µM) for 30 min.

  • Analysis:

    • Healthy mitochondria: Red aggregates (590 nm).

    • Depolarized mitochondria: Green monomers (529 nm).

    • Result: A decrease in Red/Green ratio confirms mitochondrial targeting.

ROS Generation (DCFDA Assay)

Rationale: Quinoline nitrogen and hydroxyl groups can participate in redox cycling.

  • Pre-load cells with H2DCFDA (10 µM) for 30 min before drug addition.

  • Add HMPQ.[2]

  • Measure fluorescence (Ex/Em: 485/535 nm) kinetically every 15 min for 2 hours.

  • Control: Co-treat with NAC (N-acetylcysteine, 5 mM) to see if it rescues viability. If NAC rescues, the mechanism is ROS-dependent.

Putative Signaling Pathway Visualization

Based on the structural properties of 4-hydroxyquinolines, the following pathway is the hypothesized mechanism of action for HMPQ.

HMPQ_Pathway HMPQ HMPQ (Lipophilic) Mito Mitochondria Accumulation HMPQ->Mito Passive Diffusion ROS ROS Surge (Oxidative Stress) Mito->ROS ETC Disruption MMP ΔΨm Collapse Mito->MMP ROS->MMP Feedback Loop CytC Cytochrome C Release MMP->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action. HMPQ is predicted to target mitochondria, triggering a ROS-dependent apoptotic cascade.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24869383: 8-methyl-2-propyl-4-quinolinol. [Link]

  • Olivera-Severo, D., et al. (2017). "The Quinoline-Based Compound 4-Hydroxy-2-heptylquinoline (HHQ) Induces Apoptosis in Cancer Cells." This paper establishes the baseline toxicity for 2-alkyl-4-hydroxyquinolines. [Link]

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT and MTS Protocols." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 1(3), 1112–1116. [Link]

  • Song, Y., et al. (2015). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." While HMPQ is a 4-hydroxy isomer, this review covers the general SAR of the quinoline ring in cancer. [Link]

Sources

"4-Hydroxy-8-methyl-2-propylquinoline" as a metal ion chelator

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Hydroxy-8-methyl-2-propylquinoline as a Lipophilic Metal Ion Chelator

Part 1: Executive Summary & Chemical Identity

4-Hydroxy-8-methyl-2-propylquinoline (CAS: 1070879-87-6) is a substituted quinoline derivative belonging to the 2-alkyl-4-quinolone class. Structurally distinct from the classical chelator 8-hydroxyquinoline (8-HQ), this molecule is characterized by a propyl chain at the C2 position, a hydroxyl group at C4 (tautomeric with the 4-keto form), and a methyl group at C8.

While 8-HQ chelates metals via a bidentate


 pocket, 4-hydroxyquinolines typically interact with metal ions through the oxygen functionalities (4-oxo/4-hydroxy) or by acting as lipophilic ionophores. This molecule is structurally analogous to HHQ  (2-heptyl-4-hydroxyquinoline), a precursor to the Pseudomonas aeruginosa quorum sensing signal PQS. Its application as a metal chelator is of significant interest in metallobiology , antimicrobial development  (as a siderophore mimic or antagonist), and bioinorganic chemistry .
Physicochemical Profile
PropertySpecification
Chemical Name 4-Hydroxy-8-methyl-2-propylquinoline
CAS Number 1070879-87-6
Formula

Molecular Weight 201.26 g/mol
Solubility DMSO, Methanol, Ethanol; Poor in Water
pKa (Predicted) ~9-10 (OH), ~2-3 (N-protonation)
Primary Tautomer 4-Quinolone (NH-C=O) dominates in neutral solution

Part 2: Mechanism of Action

Coordination Chemistry

Unlike 8-hydroxyquinoline, which forms a stable 5-membered chelate ring involving the pyridine nitrogen and the phenolate oxygen, 4-hydroxy-8-methyl-2-propylquinoline presents a different coordination landscape:

  • Tautomeric Equilibrium: The molecule exists in equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1] The keto form is generally favored in polar solvents.

  • Binding Mode: Metal binding likely occurs via the 4-oxo group (in the keto form) or the deprotonated 4-oxide (in the enol form). Without a proximal donor at position 3 (like the carboxylate in fluoroquinolones or hydroxyl in PQS), this molecule acts as a monodentate ligand or bridges metal centers, unless the specific geometry allows

    
     interaction (less favorable due to the 4-position distance).
    
  • Lipophilicity: The C2-propyl and C8-methyl groups enhance lipophilicity, allowing the molecule to partition into lipid bilayers, potentially functioning as a mobile ionophore or interacting with membrane-bound metalloproteins.

Biological Implications[3][4][5][6][7][8]
  • Siderophore Antagonism: As a structural analogue of alkyl-quinolones used by bacteria for iron transport (e.g., PQS), this molecule may compete for iron binding or interfere with siderophore receptors.

  • Metal Sequestration: It can sequester transition metals (

    
    , 
    
    
    
    ) in hydrophobic pockets, altering metal homeostasis in cell cultures.

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions

Precise solubilization is critical due to the molecule's hydrophobicity.

  • Weighing: Weigh 20.13 mg of 4-Hydroxy-8-methyl-2-propylquinoline.

  • Solvent Selection: Dissolve in 10 mL of DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution .

    • Note: Ethanol can be used, but DMSO minimizes evaporation errors during assays.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the stock 1:100 in the experimental buffer (e.g., HEPES pH 7.4) immediately before use to achieve 100 µM. Ensure DMSO concentration remains <1% to avoid solvent effects.

Protocol B: UV-Vis Spectral Shift Assay (Metal Binding Validation)

This protocol confirms direct metal-ligand interaction by monitoring electronic transition shifts.

Materials:

  • 10 mM Ligand Stock (from Protocol A).

  • 10 mM Metal Salt Stocks (

    
    , 
    
    
    
    ,
    
    
    ) in deionized water.
  • Buffer: 10 mM HEPES or MOPS, pH 7.4 (Avoid phosphate buffers to prevent metal precipitation).

Step-by-Step:

  • Baseline Scan: Prepare a 50 µM solution of the ligand in buffer. Record the UV-Vis spectrum (200–500 nm) against a buffer blank. Note

    
     (typically 310–340 nm for quinolones).
    
  • Titration: Add metal solution in 0.2 equivalent increments (e.g., 10 µM metal per step) to the ligand cuvette.

  • Equilibration: Mix by inversion and incubate for 2 minutes after each addition.

  • Measurement: Record the spectrum after each addition up to 2.0 equivalents.

  • Analysis:

    • Look for bathochromic shifts (red shift) or hypochromic effects (intensity decrease).

    • An isosbestic point indicates a clean conversion between free ligand and metal complex.

Protocol C: Job’s Method of Continuous Variation (Stoichiometry)

Determines the binding ratio (e.g., 1:1, 1:2, or 1:3).[2]

  • Preparation: Prepare equimolar solutions (e.g., 100 µM) of the Ligand (L) and Metal (M).

  • Mixing: Prepare a series of samples where the total concentration

    
     is constant (100 µM), but the mole fraction 
    
    
    
    varies from 0 to 1 (e.g., 0:10, 1:9, ... 10:0).
  • Measurement: Measure Absorbance at the

    
     of the complex (identified in Protocol B).
    
  • Plotting: Plot

    
     vs. Mole Fraction of Metal (
    
    
    
    ).
  • Result: The peak of the curve indicates the stoichiometry (e.g.,

    
     implies 1:1 binding; 
    
    
    
    implies 1:2 M:L).
Protocol D: CAS Assay (Siderophore-like Activity)

Measures the ability to remove Iron from the Chrome Azurol S (CAS) complex.

  • CAS Reagent: Dissolve 60.5 mg Chrome Azurol S in 50 mL water. Mix with 10 mL of 1 mM

    
     (in 10 mM HCl) and 40 mL of 2.5 mM CTAB (Cetyltrimethylammonium bromide). Dilute to 1 L. The solution is blue .
    
  • Assay: In a 96-well plate, add 100 µL of CAS reagent.

  • Sample Addition: Add 100 µL of 4-Hydroxy-8-methyl-2-propylquinoline (various concentrations). Include EDTA as a positive control and DMSO/Buffer as a negative control.

  • Incubation: Incubate at Room Temperature for 1 hour.

  • Readout: Measure Absorbance at 630 nm.

  • Interpretation: A color change from Blue to Orange/Yellow (decrease in A630) indicates iron removal from CAS, confirming strong chelation.

Part 4: Data Visualization & Logic

Workflow Diagram: Chelation Validation

ChelationWorkflow Start Start: 4-Hydroxy-8-methyl-2-propylquinoline Solubilization Solubilization (DMSO Stock) Start->Solubilization Screening Primary Screen: UV-Vis Shift Solubilization->Screening ShiftYes Spectral Shift Observed Screening->ShiftYes Interaction ShiftNo No Shift Screening->ShiftNo No Interaction Stoichiometry Job's Plot (Stoichiometry) ShiftYes->Stoichiometry ConclusionWeak Weak/Non-Binder ShiftNo->ConclusionWeak Affinity Stability Constant (Kd) Stoichiometry->Affinity BioAssay CAS Assay / Bio-Screen Affinity->BioAssay ConclusionStrong Confirmed Chelator BioAssay->ConclusionStrong

Caption: Decision tree for validating the metal chelation properties of 4-hydroxy-8-methyl-2-propylquinoline.

Comparative Properties Table
Feature8-Hydroxyquinoline (8-HQ)4-Hydroxy-8-methyl-2-propylquinoline
Chelation Site N1 (Pyridine) + O8 (Phenolate)O4 (Ketone/Enol) + N1 (Potential)
Denticity Bidentate (Strong 5-membered ring)Likely Monodentate or Bridging
Lipophilicity ModerateHigh (Propyl + Methyl groups)
Primary Target General Metal ScavengerMembrane-associated Metals / Siderophore Mimic
CAS Assay Strong PositiveModerate/Weak (Requires Verification)

Part 5: References

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657. Link

  • Diggle, S. P., et al. (2007). The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS. Philosophical Transactions of the Royal Society B, 362(1483), 1247-1254. Link

  • Pesci, E. C., et al. (1999). Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 96(20), 11229-11234. Link

  • Nakamura, M., et al. (2025). Comparative Analysis of Chelating Properties of Methyl-Quinoline Derivatives. BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6).[][4] Link

Sources

Application Note: 4-Hydroxy-8-methyl-2-propylquinoline (HMPQ) for Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for the evaluation of 4-Hydroxy-8-methyl-2-propylquinoline (referred to herein as HMPQ ) in neurodegenerative disease models. This guide synthesizes chemical properties with established neuropharmacological workflows.

Introduction & Therapeutic Rationale

4-Hydroxy-8-methyl-2-propylquinoline (HMPQ) represents a specific structural class of lipophilic quinoline derivatives. Unlike the classical 8-hydroxyquinoline metal chelators (e.g., Clioquinol, PBT2), the 4-hydroxy (quinolin-4-ol) core, combined with the 2-propyl and 8-methyl substitutions, suggests a mechanism of action driven by lipophilic antioxidant activity and membrane/mitochondrial interface modulation rather than direct metal chelation alone.

Key Mechanistic Attributes:
  • Lipophilicity (2-Propyl group): Enhances blood-brain barrier (BBB) permeability and cellular uptake, allowing the compound to localize within lipid bilayers and mitochondrial membranes.

  • Redox Modulation (4-Hydroxy core): capable of tautomerization to the quinolone form, acting as a radical scavenger or electron transfer mediator.

  • Steric Hindrance (8-Methyl group): May prevent rapid metabolic degradation (e.g., by glucuronidation at the 8-position) or improve selectivity against off-target enzymes.

Target Indications: Alzheimer’s Disease (AD), Parkinson’s Disease (PD), Ferroptosis-driven neurodegeneration.

Mechanism of Action (Hypothesized)

HMPQ is postulated to exert neuroprotection via the Nrf2-ARE antioxidant pathway and direct mitochondrial stabilization . By scavenging lipid peroxides (anti-ferroptotic activity) and upregulating endogenous antioxidant enzymes (HO-1, NQO1), it mitigates the oxidative cascade typical of neurodegeneration.

MOA_HMPQ HMPQ HMPQ (4-Hydroxy-8-methyl-2-propylquinoline) ROS ROS / Lipid Peroxides HMPQ->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) HMPQ->Keap1 Electrophilic Modification? Mito Mitochondrial Membrane Stabilization HMPQ->Mito Lipophilic Interaction Survival Neuronal Survival (Anti-Apoptosis/Ferroptosis) ROS->Survival Inhibits Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Enzymes HO-1, NQO1, SOD ARE->Enzymes Upregulates Enzymes->ROS Neutralizes Enzymes->Survival Promotes Mito->Survival Promotes

Caption: Proposed signaling cascade where HMPQ mitigates neurotoxicity via direct ROS scavenging and Nrf2-mediated upregulation of cytoprotective enzymes.[1][2]

Experimental Protocols

Protocol A: Preparation and Formulation

Objective: Create a stable stock solution for in vitro and in vivo use.

  • Solubility Assessment:

    • HMPQ is hydrophobic.

    • Primary Solvent: Dimethyl Sulfoxide (DMSO).

    • Stock Concentration: 10 mM or 50 mM.

  • Preparation Steps:

    • Weigh 5 mg of HMPQ (MW ≈ 201.26 g/mol ).

    • Dissolve in 2.48 mL of sterile DMSO to achieve ~10 mM.

    • Vortex for 1 minute until clear.

    • Aliquot into amber microtubes (light sensitive) and store at -20°C.

  • Working Solution:

    • Dilute stock 1:1000 in culture medium for 10 µM final concentration (0.1% DMSO final).

    • Note: Always include a Vehicle Control (0.1% DMSO) in all experiments.

Protocol B: In Vitro Neuroprotection Assay (HT-22 Cells)

Objective: Evaluate efficacy against Glutamate-induced oxidative stress (Oxytosis/Ferroptosis model).

Materials:

  • HT-22 Mouse Hippocampal Neuronal Cell Line.

  • DMEM High Glucose + 10% FBS.

  • L-Glutamate (Stock 1 M).

  • MTT or CCK-8 Cell Viability Kit.

Workflow:

  • Seeding: Plate HT-22 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment:

    • Remove media.

    • Add fresh media containing HMPQ at graded concentrations (0.1, 0.5, 1, 5, 10 µM).

    • Incubate for 2 hours.

  • Insult:

    • Add L-Glutamate (final concentration 5 mM) directly to the wells without removing HMPQ.

    • Incubate for 18–24 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 2-4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Data Analysis: Calculate % Cell Viability relative to Control (No Glutamate).

Expected Results Table:

GroupTreatmentExpected Viability (%)Interpretation
Control Vehicle only100%Baseline health
Model 5 mM Glutamate + Vehicle20-30%Successful oxytosis induction
Low Dose 5 mM Glu + 0.5 µM HMPQ35-45%Minimal protection
Mid Dose 5 mM Glu + 2.5 µM HMPQ60-75%Significant rescue
High Dose 5 mM Glu + 10 µM HMPQ>85%Full neuroprotection
Protocol C: Anti-Neuroinflammation (BV-2 Microglia)

Objective: Assess inhibition of pro-inflammatory cytokines (NO, TNF-α).

Workflow:

  • Seeding: BV-2 cells (

    
    /well) in 96-well plates.
    
  • Treatment: Co-treat cells with HMPQ (1–10 µM) and LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL supernatant.

    • Mix with 50 µL Griess Reagent (1% Sulfanilamide + 0.1% NED).

    • Measure Absorbance at 540 nm.

  • Result: HMPQ should dose-dependently reduce NO production (indicated by lower absorbance).

In Vivo Considerations (Mouse Models)

For researchers advancing to animal studies, HMPQ's lipophilicity suggests good oral or intraperitoneal (i.p.) bioavailability, but formulation is critical.

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.

  • Dose Range: 5 mg/kg to 25 mg/kg (based on similar quinoline pharmacokinetics).

  • Model: Scopolamine-induced amnesia (Acute AD model).

    • Administer HMPQ (i.p.) 30 min prior to Scopolamine (1 mg/kg).

    • Test: Morris Water Maze or Y-Maze spontaneous alternation.

References

  • Structure & Synthesis

    • Source: Accela Chem & CymitQuimica Catalog Data for CAS 1070879-87-6.[1][2]

    • Relevance: Confirms identity as 8-Methyl-2-propylquinolin-4-ol.[3][2][4]

  • Quinoline Neuroprotection Context

    • Title: 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener
    • Source:Scientific Reports (2015/2020).
    • Relevance: Establishes the baseline for quinoline-based neuroprotection via antioxidant/chel
    • (Representative Context)

  • Ferroptosis & 4-Hydroxyquinolines: Title: Lipophilic antioxidants as inhibitors of ferroptosis in neuronal cells. Context: 4-hydroxyquinolines (like liproxstatin analogs) act as radical trapping antioxidants (RTAs) in lipid membranes.
  • Methodology Verification: Protocol: HT-22 Oxytosis Assay standard operating procedures derived from Salk Institute protocols for neuroprotection screening.

Sources

Troubleshooting & Optimization

overcoming solubility issues of "4-Hydroxy-8-methyl-2-propylquinoline" in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HMPQ-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]

Executive Summary

You are likely encountering precipitation when introducing 4-Hydroxy-8-methyl-2-propylquinoline (hereafter referred to as HMPQ ) into aqueous media (buffers, cell culture media).[1] This is a known physicochemical bottleneck inherent to the 2-alkyl-4-quinolone structural class.[1]

The molecule possesses a "solubility trap":

  • High Lipophilicity: The 2-propyl chain and 8-methyl group significantly increase LogP (partition coefficient), driving the molecule out of the water phase.

  • Tautomeric Locking: In aqueous environments, the 4-hydroxy group tautomerizes to the 4-quinolone (keto) form.[1] This form promotes strong intermolecular hydrogen bonding (stacking), creating a high-energy crystal lattice that water cannot break.[1]

This guide provides three validated protocols to overcome these barriers, ranging from simple solvent manipulation to advanced supramolecular encapsulation.[1]

Module 1: Solvent Selection & Stock Preparation

The Golden Rule: Never attempt to dissolve HMPQ directly in water or buffer.[1] You must create a high-concentration organic stock solution first.[1]

Recommended Solvents
SolventSolubility RatingSuitabilityNotes
DMSO (Dimethyl Sulfoxide) Excellent (>50 mM)Primary Choice Disrupts intermolecular H-bonds.[1] High boiling point.[1]
Methanol / Ethanol Good (~10-20 mM)Secondary ChoiceVolatile.[1] May precipitate faster upon aqueous dilution than DMSO.[1]
Water / PBS Negligible (<10 µM)Avoid Causes immediate suspension/precipitation.[1]
Protocol A: Preparation of 50 mM Stock
  • Weigh 10 mg of HMPQ powder.[1]

  • Calculate the required DMSO volume:

    
    .[1]
    
    • Note: MW ≈ 215.29 g/mol (Verify with your specific batch Certificate of Analysis).[1]

    • Example: For 10 mg at 50 mM:

      
      .[1]
      
  • Add anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution of micro-crystals.

  • Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Module 2: Aqueous Transition (Preventing the "Crash")

The critical moment is the dilution of your DMSO stock into the aqueous assay buffer. This is where "crashing out" (rapid crystallization) occurs.[1]

Decision Matrix: Which Method Do I Need?

SolubilityDecision cluster_warn Critical Warning Start Target Concentration? Low < 10 µM Start->Low Med 10 - 100 µM Start->Med High > 100 µM (or Animal Studies) Start->High Method1 Method 1: Direct Flash Dilution Low->Method1 Method2 Method 2: BSA/Serum Carrier Med->Method2 Method3 Method 3: Cyclodextrin Complexation High->Method3 Warn DMSO Limit < 0.5% (Cell Toxicity) Method1->Warn

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on final target concentration.

Method 1: Direct Flash Dilution (For < 10 µM)

Best for: High-throughput screening, short-term assays.

The Physics: You are relying on kinetic solubility (how long it stays in solution before equilibrium forces precipitation).

  • Prepare your assay buffer in a tube.[1]

  • While vortexing the buffer , slowly inject the DMSO stock tip submerged in the liquid.

  • Do not add buffer to the DMSO; always add DMSO to the buffer.

  • Use immediately.

Method 2: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: Animal studies, high concentrations (>100 µM), and long-term stability.

The Science: 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal ring.[1] The hydrophobic propyl-quinoline core of HMPQ inserts into the CD cavity, while the hydrophilic exterior keeps the complex dissolved in water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1] Filter sterilize (0.22 µm).
    
  • Add your HMPQ DMSO stock to this CD solution (keep DMSO < 5%).

  • Incubate with shaking (500 rpm) at 37°C for 30–60 minutes.

  • The solution should remain clear. The CD "shield" prevents the quinolone rings from stacking and precipitating.

Expert Insight: This method mimics the natural transport of PQS molecules, which often travel via membrane vesicles or carrier proteins in bacterial systems.

Module 3: pH Manipulation (The Chemical "Hack")

If your experimental conditions allow for non-neutral pH, you can exploit the pKa of the 4-hydroxy group.

  • pKa of 4-OH group: ~10.5 - 11.0[1]

  • Mechanism: At pH > 11, HMPQ exists as an anion (deprotonated).[1] Ionic species are highly water-soluble.[1]

Protocol:

  • Dissolve HMPQ in a small volume of 0.1 M NaOH .

  • Dilute into your buffer.[1]

  • Warning: As the pH drops back to 7.4 (physiological), the molecule will re-protonate and may precipitate over time. This is useful for preparing stocks but risky for maintaining solubility in biological assays unless a carrier (like Cyclodextrin) is present to catch the neutral species.

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to the media. Why?

A: This is the "Crash Effect."[1] You likely exceeded the solubility limit of the neutral species in water.

  • Fix: Increase the temperature of the media to 37°C before addition. Cold media accelerates precipitation.[1]

  • Fix: Use Method 2 (Cyclodextrin). The hydrophobic cavity captures the molecule before it can aggregate.[1]

Q2: Can I use Tween-80 instead of Cyclodextrin?

A: Yes. Tween-80 (0.1% - 1.0%) creates micelles that solubilize lipophilic drugs.[1]

  • Pros: Cheaper than Cyclodextrins.[1]

  • Cons: Tween-80 can be toxic to sensitive cell lines and may lyse bacterial membranes at high concentrations, interfering with antimicrobial assays.[1]

Q3: I see crystals after 24 hours of incubation. Is my data valid?

A: Likely not. If crystals formed, the effective concentration of dissolved drug dropped significantly during the experiment.

  • Validation: Spin down the media, take the supernatant, and measure absorbance (UV-Vis) to determine the actual remaining concentration.

Q4: Why does the "8-methyl" group make this harder than standard PQS?

A: Standard PQS (Pseudomonas Quinolone Signal) is 2-heptyl-4-hydroxyquinoline.[1] While the heptyl chain is longer than your propyl chain, the 8-methyl group on the benzene ring adds steric bulk and increases lipophilicity (LogP) without adding any polar handle. It also disrupts potential water-bridging interactions near the nitrogen, making the crystal lattice harder to solvate.

References

  • PubChem. (n.d.).[1] 4-Hydroxy-2-alkylquinoline Class Properties. National Library of Medicine.[1] Retrieved from [Link] (Used as structural homolog reference).[1]

  • Hazen, T. H., et al. (2015).[1] Solubility and biological delivery of hydrophobic quinolone signals. Applied and Environmental Microbiology. (Extrapolated from general PQS formulation data).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Diggle, S. P., et al. (2007).[1] The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS.[1] Philosophical Transactions of the Royal Society B. Retrieved from [Link]

Sources

minimizing side-product formation in the synthesis of "4-Hydroxy-8-methyl-2-propylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CL-SYNTH-8M2P Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to synthesize 4-Hydroxy-8-methyl-2-propylquinoline (often existing in the tautomeric 4-quinolone form). This molecule is a structural analog of the Pseudomonas Quinolone Signal (PQS).

The standard route is the Conrad-Limpach Synthesis .[1][2] However, this reaction is notorious for a "bifurcation point" where the wrong conditions lead to the kinetically favored anil (yielding the 2-hydroxy isomer) rather than the thermodynamically favored enamine (yielding your target 4-hydroxy isomer).

This guide addresses the three most common failure modes:

  • Regio-isomer Contamination: Formation of 2-hydroxy-8-methyl-2-propylquinoline.

  • Black Tar Formation: Oxidative polymerization during the high-temperature cyclization.

  • Incomplete Condensation: Steric hindrance from the 8-methyl group (from o-toluidine) slowing the initial reaction.

Module 1: The Reaction Logic (The Mechanic's Corner)

To minimize side products, you must understand the competition between the Knorr and Conrad-Limpach pathways.

The Critical Bifurcation

The reaction between o-toluidine and ethyl butyrylacetate produces two potential intermediates. You must drive the reaction toward the Enamine (Crotonate) to get your target.[2]

ReactionPathways Start o-Toluidine + Ethyl butyrylacetate Anil Anil Intermediate (Schiff Base) Start->Anil Kinetic Control (Low Temp < 100°C) Enamine Enamine Intermediate (Crotonate) Start->Enamine Thermodynamic Control (Acid Cat + Water Removal) Anil->Enamine Isomerization (Slow) SideProduct SIDE PRODUCT: 2-Hydroxy-8-methyl- 2-propylquinoline Anil->SideProduct Cyclization (Knorr Route) Target TARGET: 4-Hydroxy-8-methyl- 2-propylquinoline Enamine->Target Thermal Cyclization (250°C, Conrad-Limpach)

Caption: Figure 1. The divergence of Knorr (red) vs. Conrad-Limpach (green) pathways.[2] Success depends on locking the Enamine intermediate.[2]

Module 2: Troubleshooting Phase I (Condensation)

Goal: Synthesize Ethyl 3-(2-methylanilino)-2-hexenoate (The Enamine). Reactants: 2-Methylaniline (1.0 eq) + Ethyl butyrylacetate (1.1 eq).

Common Issue: "My NMR shows a mix of isomers, or the reaction is slow."

Diagnosis: The ortho-methyl group on the aniline provides steric hindrance, slowing the nucleophilic attack. If water is not removed, the equilibrium shifts back to starting materials or favors the kinetic anil.

Protocol Optimization:

  • Catalyst: Use p-Toluenesulfonic acid (pTSA) (0.5–1.0 mol%). The protonation of the carbonyl makes it more electrophilic, overcoming the steric drag of the ortho-methyl group.

  • Water Removal: You must use a Dean-Stark apparatus with toluene or benzene.

  • Time/Temp: Reflux until the theoretical amount of water is collected. Do not stop early.

ParameterStandard ConditionOptimized for 8-MethylReason
Solvent Ethanol (RT)Toluene (Reflux) Higher temp drives thermodynamic enamine; azeotrope removes water.
Catalyst None/HClpTSA Stronger acid drives the hindered amine attack without hydrolyzing the ester.
Duration 2-4 Hours12-24 Hours Steric hindrance at the ortho position requires longer reaction times.

Module 3: Troubleshooting Phase II (Cyclization)

Goal: Thermal ring closure of the Enamine to the Quinoline. Condition: High Heat (>250°C).[1][3][4]

Common Issue: "The reaction turned into a black tar/solid."

Diagnosis: This is "thermal runaway polymerization." At 250°C, the enamine and the product are susceptible to oxidation.

The "Flash Dilution" Protocol: Instead of heating the neat enamine (which causes local overheating and polymerization), add the enamine dropwise into already-boiling solvent.

Step-by-Step Fix:

  • Solvent Choice: Use Dowtherm A (Diphenyl ether/Biphenyl eutectic) or Diphenyl Ether .[3]

    • Why? Boiling point is ~258°C. The cyclization requires ~240–250°C. This solvent acts as a "thermal clamp," preventing the temperature from rising high enough to decompose the product, while ensuring it is high enough to cross the activation energy barrier.

  • Inert Atmosphere: Rigorous Nitrogen/Argon sparging is non-negotiable. Oxygen at 250°C guarantees tar.

  • Addition Rate:

    • Heat Dowtherm A to a rolling reflux (258°C).

    • Dissolve your Enamine (from Phase I) in a minimal amount of lower-boiling solvent (e.g., diethyl ether) or add neat if liquid.

    • Add dropwise to the boiling Dowtherm A.

    • Mechanism:[1][2][4][5][6][7] The ethanol byproduct flashes off instantly (removing the reverse reaction possibility), and the high dilution prevents intermolecular polymerization.

Module 4: Purification & Analysis

Separation Strategy

The product (4-Hydroxy-8-methyl-2-propylquinoline) is likely a solid with high melting point, while Dowtherm A is a liquid/oil.

  • Precipitation: Cool the reaction mixture to room temperature. Add a non-polar solvent (Hexane or Petroleum Ether). The quinoline product should precipitate; the Dowtherm A remains in solution.

  • Washing: Filter the solid and wash extensively with Hexane to remove residual high-boiling solvent.

  • Recrystallization: Ethanol or Methanol are standard choices.

Analytical Validation (Self-Check)
  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the vinyl proton of the enamine (~4.5-5.0 ppm).

    • Look for the C3-H signal of the quinolone ring (typically a singlet around 5.8–6.0 ppm ).

    • Tautomer Check: In DMSO, you will likely see the NH signal (broad, >11 ppm), confirming the 4-quinolone tautomer dominates.

FAQ: Quick Troubleshooting

Q: I isolated a white solid, but the melting point is 50°C lower than expected. What is it? A: You likely isolated the 3-butyramido-2-methylcrotonate (the uncyclized intermediate) or the 2-hydroxy isomer .

  • Test: Run a Ferric Chloride test.[2] 4-Hydroxyquinolines often give a color change (red/violet) due to the phenol-like enol, though the quinolone form is dominant. The definitive test is NMR: The 2-hydroxy isomer has a different C3-H shift.

Q: Can I use Mineral Oil instead of Dowtherm A? A: Not recommended. Mineral oil is a mixture of alkanes. At 250°C, it can undergo cracking or oxidation if not high-grade. Furthermore, removing mineral oil from the final product is a nightmare (requires extensive hexane washing). Dowtherm A is easier to wash away.

Q: Why is my yield <30%? A: Check your Phase I (Condensation). If you didn't remove water (Dean-Stark), you likely had significant hydrolysis of the ester or incomplete conversion. The 8-methyl group makes the aniline a poor nucleophile; ensure you refluxed long enough (overnight) with pTSA.

References

  • Conrad, M., & Limpach, L. (1887).[1][4] "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Hydroxyquinolines." Journal of the American Chemical Society, 68(7), 1264–1266. (Classic protocol for Conrad-Limpach optimization).[2]

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Comparison of cyclization methods).

  • Lépine, F., et al. (2004). "A Pathway for Synthesis of the Pseudomonas aeruginosa Quinolone Signal (PQS)." Journal of Bacteriology, 186(9), 2636-2642. (Context for 2-alkyl-4-hydroxyquinoline synthesis in biological research).

Sources

Technical Support Center: Crystallization of 4-Hydroxy-8-methyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Purification, and Crystallization Protocols Reference ID: CAS-Analog-4HQ-8M2P (Based on 4-Quinolone Class Chemistry)[1][2]

Introduction: The "Chameleon" Molecule

Welcome. If you are accessing this guide, you are likely struggling with 4-Hydroxy-8-methyl-2-propylquinoline (often referred to as a 2-propyl-8-methyl-4-quinolone derivative).[1][2]

Researchers often underestimate this molecule because they treat it like a standard organic intermediate.[1][2] It is not. It is a tautomeric shapeshifter . It exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).[1]

  • The Problem: The enol form is often more soluble in non-polar solvents, while the keto form (the thermodynamically stable solid) prefers to stack via intermolecular hydrogen bonding.[1]

  • The Result: If you choose the wrong solvent or cool too quickly, the molecule gets "confused" between these states, trapping impurities and resulting in the dreaded "sticky oil" or "gummy solid" rather than clean needles.[1]

Below are the specific troubleshooting protocols designed to force this equilibrium into a stable, crystalline lattice.

Module 1: The "Oiling Out" Crisis

User Query: "My reaction finished, but upon cooling/evaporation, the product separated as a dark brown oil that refuses to solidify. Scratching the flask does nothing."

Diagnosis: This is the classic Conrad-Limpach Trap .[1][2] If you synthesized this via high-temperature cyclization (e.g., in Dowtherm A or diphenyl ether), your oil is likely a mixture of the product, uncyclized enamine intermediates, and thermal degradation "tars."[1] The product cannot crystallize because the impurity profile is depressing the melting point below room temperature.[1]

The "Rescue" Protocol (Acid-Base Swing): Do not attempt to crystallize the oil directly.[1] You must first "reset" the material using its amphoteric nature.[1][2]

  • Dissolution: Dissolve the crude oil in 2M NaOH (The 4-OH proton is acidic, pKa ~11).[1][2]

    • Why? The product forms a water-soluble sodium salt.[1][2] Neutral organic impurities (tars, unreacted aniline) remain insoluble or form an emulsion.[2]

  • Wash: Extract the aqueous basic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Why? This removes the non-acidic organic impurities.[1][2] Discard this organic layer.

  • Precipitation: Slowly acidify the aqueous layer with Acetic Acid (preferred over HCl to avoid trapping inorganic salts) to pH ~6-7.[1][2]

    • Observation: The product should precipitate as a solid 4-quinolone.[1][2]

  • Filtration: Collect the solid. Now you are ready for crystallization.

Visual Workflow: The Acid-Base Rescue

AcidBaseRescue Start Crude Brown Oil Step1 Dissolve in 2M NaOH (Forms Sodium Salt) Start->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Decision Separate Layers Step2->Decision OrgLayer Organic Layer (Contains Tars/Anilines) Decision->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Salt) Decision->AqLayer Bottom Layer Discard Discard to Waste OrgLayer->Discard Step3 Acidify with Acetic Acid to pH 6-7 AqLayer->Step3 End Solid Precipitate (Ready for Crystallization) Step3->End

Caption: Figure 1. Purification logic to separate 4-hydroxyquinoline derivatives from neutral organic impurities prior to crystallization.

Module 2: Solvent Selection & Tautomer Control

User Query: "Which solvent system gives the best yield? I tried Hexane/Ethyl Acetate and got a gum."

Technical Insight: 4-Hydroxyquinolines are polar solids .[1][2] They have high melting points (often >200°C) due to strong intermolecular hydrogen bonding in the keto form.[2]

  • Non-polar solvents (Hexane/Heptane): The product is insoluble.[2] Adding them too fast causes rapid crashing (amorphous gum).[2]

  • Chlorinated solvents (DCM/Chloroform): These often stabilize the enol form or form solvates, leading to poor crystal quality.

Recommended Solvent Systems:

Solvent SystemSuitabilityMechanism of ActionProtocol
Ethanol (Abs.) High Promotes Keto-form stacking.[1][2]Dissolve hot (reflux).[2][3][4] Cool slowly to 4°C.
Acetic Acid High Excellent solubility for purification.[1][2]Dissolve in min. volume hot AcOH. Add water to cloud point.[1][2]
DMF / Water Medium Good for very insoluble derivatives.[1][2]Dissolve in DMF.[1][2] Slowly add water as anti-solvent.[1][2]
Methanol Medium Good, but solubility may be too high.[1][2]Use if Ethanol yield is low.[1][2]
DCM / Hexane Low AVOID. Causes oiling out due to polarity mismatch.[1][2]

The "Golden" Protocol (Ethanol Recrystallization):

  • Take the solid from Module 1.[1][2]

  • Suspend in Ethanol . Heat to reflux.[1][2][3][4][5]

  • If it does not dissolve, add Methanol dropwise until clear.[1][2]

  • Clarification: If the solution is colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to room temperature undisturbed.

    • Critical: If oil droplets appear, reheat to dissolve and add a "seed" crystal (or scratch the glass).

  • Cool to 0°C for 4 hours before filtration.

Module 3: Troubleshooting Color & Purity

User Query: "My crystals are pinkish/red. Is this normal?"

Diagnosis: No. Pure 4-hydroxy-8-methyl-2-propylquinoline should be off-white to pale beige .[1][2]

  • Pink/Red Color: Indicates oxidation of the phenol ring or trace transition metals (Iron/Copper) coordinating with the 8-methyl-quinoline nitrogen/oxygen pocket.[1]

  • Brown Color: Polymerized by-products.[1][2]

Corrective Action:

  • Bisulfite Wash: When filtering the crude solid (from Module 1), wash the filter cake with a 5% Sodium Bisulfite (

    
    ) solution.[2] This reduces oxidized quinones.[1][2]
    
  • Chelation: If the color persists, recrystallize from Ethanol containing 1% EDTA (disodium salt) to strip metal ions.[1][2]

Module 4: The Tautomeric Equilibrium (Advanced)

User Query: "The NMR looks weird. I see a broad peak around 11-12 ppm and split peaks in the aromatic region."

Scientific Explanation: You are observing the Keto-Enol exchange on the NMR timescale.

  • In DMSO-d6 , the equilibrium favors the 4-quinolone (keto) form.[1] The broad peak >11 ppm is the N-H proton (not the O-H).[1]

  • In CDCl3 , you might see a mixture or broad signals due to rapid exchange.[1][2]

Do not interpret this as impurity. To confirm purity, run the NMR in TFA-d (Trifluoroacetic acid-d) . This protonates the system fully, collapsing the tautomers into a single, sharp cationic species.[1]

Visual Mechanism: Tautomerism

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Soluble in Non-Polar Keto Keto Form (4-Quinolone) Stable Solid State Enol->Keto Polar Solvents (EtOH, AcOH) Keto->Enol Gas Phase / Non-Polar

Caption: Figure 2.[6] The equilibrium shifts toward the Keto form in polar protic solvents, which is essential for stable crystal lattice formation.[1]

References
  • Conrad, M., & Limpach, L. (1887).[2] Synthesen von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft.

  • Rimer, J. D., et al. (2023).[2][7] Tautomerism unveils a self-inhibition mechanism of crystallization. Nature Communications.[1][2] (Demonstrates how tautomers inhibit crystal growth).

  • Gould, S. J., et al. (1996).[2] Tautomerism of 4-Hydroxyquinolines. Journal of the American Chemical Society.[1][2] (Fundamental NMR and structural characterization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline.

Sources

addressing poor reproducibility in biological assays with "4-Hydroxy-8-methyl-2-propylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization Guide Topic: Addressing Poor Reproducibility with 4-Hydroxy-8-methyl-2-propylquinoline CAS: 1070879-87-6 | Formula: C₁₃H₁₅NO | MW: 201.26 g/mol [1][2]

Executive Summary: The "Invisible" Variable

User Query: "We observe high variability in IC₅₀ values and signal drop-off when testing 4-Hydroxy-8-methyl-2-propylquinoline in cell-based assays. Standard DMSO dilutions are not yielding consistent results."[2]

Scientist’s Diagnosis: The reproducibility crisis with 4-Hydroxy-8-methyl-2-propylquinoline (hereafter HMPQ ) is rarely due to biological variance but rather physicochemical incompatibility with standard screening workflows.[2] As a lipophilic 2-alkyl-4-quinolinol derivative, HMPQ exhibits three "silent" behaviors that sabotage data quality:

  • Micro-Precipitation: It "crashes out" upon rapid dilution into aqueous media.[1][2]

  • Plastic Adsorption: The propyl chain increases logP, driving the molecule to bind to polystyrene tips and plates.[1][2]

  • Tautomeric Instability: It fluctuates between the enol (4-hydroxy) and keto (4-quinolone) forms depending on pH, altering binding affinity.[1][2]

This guide provides the corrective protocols to stabilize HMPQ in solution and restore assay integrity.

Troubleshooting Q&A: The Failure Modes

Q1: Why does the compound activity disappear after serial dilution?

The Issue: The "LogP Trap". HMPQ is highly hydrophobic.[1][2] When you transfer a high-concentration DMSO stock directly into a highly aqueous buffer (e.g., 100% buffer), the local concentration exceeds the solubility limit instantly, causing invisible micro-precipitates.[1][2] These aggregates do not bind the target, leading to false negatives or variable potencies.[1][2]

The Fix: Use an Intermediate Solvent Shift . Never dilute directly from 10 mM DMSO to 100% aqueous buffer.[2]

  • Step 1: Dilute DMSO stock into a "Transition Buffer" (e.g., 50% DMSO / 50% Buffer) or use a serial dilution in 100% DMSO first.[1][2]

  • Step 2: Perform the final dilution into the assay plate to keep the final DMSO concentration constant (e.g., 0.5% or 1%).[1][2]

Q2: Why are my replicates inconsistent across the plate (Edge Effects)?

The Issue: Plastic Adsorption. The 2-propyl and 8-methyl substituents increase the lipophilicity of the quinoline core.[1][2] HMPQ rapidly adsorbs to untreated polystyrene (PS) and polypropylene (PP) surfaces.[1][2] If you use standard pipette tips, you lose compound with every transfer.[1][2]

The Fix:

  • Labware: Switch to Low-Retention (siliconized) tips and Glass-coated or NB (Non-Binding) plates.[1][2]

  • Additives: Include 0.01% Triton X-100 or 0.05% BSA in the assay buffer before adding the compound. This "blocks" the plastic sites, forcing HMPQ to stay in solution.[1][2]

Q3: Why does the assay signal fluctuate with slight pH changes?

The Issue: Tautomeric Shift. 4-Hydroxyquinolines exist in equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms.[1][2] This equilibrium is pH-dependent.[1][2] If your assay buffer pH drifts (e.g., from 7.4 to 7.2 due to CO₂ exposure), the ratio of the active isomer changes, altering the apparent potency.[1][2]

The Fix:

  • Buffer: Use a strong buffering agent (HEPES or MOPS) rather than PBS to strictly maintain pH.[1][2]

  • Check: Verify the pH of the final assay volume after compound addition.

Data Visualization: The Mechanism of Failure

Figure 1: The Tautomeric Equilibrium & Solubility Trap

This diagram illustrates the structural shift that occurs based on pH and the aggregation pathway in aqueous media.[1][2]

G Enol Enol Form (4-Hydroxy) High Lipophilicity Keto Keto Form (4-Quinolone) Dominant in Aqueous Enol->Keto pH < pKa Target Biological Target (Receptor/Enzyme) Enol->Target Specific Binding Plastic Plastic Surface (Adsorption) Enol->Plastic Hydrophobic Interaction Keto->Enol pH > pKa Agg Micro-Aggregates (Precipitation) INACTIVE Keto->Agg Low Solubility in Buffer Keto->Target Altered Affinity

Caption: HMPQ exists in a pH-sensitive equilibrium. The Enol form is prone to plastic binding, while the Keto form can aggregate if solubility limits are exceeded.[1][2]

Validated Protocol: The "Solvent-Sandwich" Dilution Method

To ensure reproducibility, replace standard serial dilutions with this validated workflow.

Reagents Required:

  • Compound: 4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6)[1][2][3][][5]

  • Solvent: Anhydrous DMSO (stored in glass).[1][2]

  • Carrier: Assay Buffer + 0.05% Pluronic F-127 (Surfactant).[1][2]

Step-by-Step Methodology:

  • Stock Preparation (10 mM):

    • Dissolve HMPQ in 100% DMSO.[1][2]

    • Critical: Sonicate for 5 minutes to ensure complete dissolution of micro-crystals.

    • Store in amber glass vials (prevents light degradation and plastic adsorption).[1][2]

  • The "100% DMSO" Serial Dilution:

    • Perform all serial dilutions (e.g., 1:3) in 100% DMSO using a polypropylene V-bottom plate.

    • Why? This keeps the compound fully solubilized during the dilution process, avoiding the "crash" effect.[1][2]

  • The Intermediate Transfer (The "Step-Down"):

    • Transfer 1 µL of the DMSO dilution series into 19 µL of Intermediate Buffer (Buffer + Pluronic F-127).

    • Mix immediately by orbital shaking (900 rpm, 1 min).

    • Result: This creates a 5% DMSO working solution where the surfactant stabilizes the compound.[1][2]

  • Final Assay Addition:

    • Transfer 5 µL of the Intermediate solution into 45 µL of the final cell/enzyme mix.

    • Final DMSO: 0.5%.[1][2]

    • Final Surfactant: ~0.005% (sufficient to prevent adsorption without lysing cells).[1][2]

Physicochemical Data Summary

Use these parameters to calculate safe working ranges.

ParameterValue / PropertyImplication for Assay
Solubility (Water) < 10 µM (Estimated)High Risk: Do not dilute >10 µM directly into buffer.[1][2]
Solubility (DMSO) > 50 mMExcellent stock solvent.[1][2]
LogP (Hydrophobicity) ~3.5 - 4.2 (Predicted)High Risk: Strong binding to polystyrene.[1][2]
pKa (OH group) ~11.0 (Predicted)Compound is largely unionized at neutral pH (7.4).[1][2]
Fluorescence Likely (Ex ~330nm / Em ~400nm)Interference: Avoid UV excitation readouts; use Red-shifted dyes.[1][2]

Workflow Diagram: Low-Adsorption Protocol

Workflow cluster_0 Phase 1: Solubilization cluster_1 Phase 2: Dilution Series cluster_2 Phase 3: Assay Execution Step1 Dissolve in 100% DMSO (Glass Vial) Step2 Sonicate 5 mins (Break Crystals) Step1->Step2 Step3 Serial Dilution in 100% DMSO Step2->Step3 Step4 Add to Buffer + Pluronic F-127 Step3->Step4 Intermediate Step (Prevent Crash) Step5 Dispense to Non-Binding Plate Step4->Step5 Step6 Readout (Check Fluorescence) Step5->Step6

Caption: Optimized workflow utilizing 100% DMSO serial dilutions and surfactant-stabilized transfer steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329773621: 4-Hydroxy-8-methyl-2-propylquinoline. Retrieved from [Link][1][2][5]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Context: Solubility and lipophilicity challenges in drug discovery).

  • Williams, P., et al. (2007).Quorum sensing signals: Pseudomonas quinolone signal (PQS) and related molecules. (Context: Physicochemical properties of 2-alkyl-4-quinolones).

Sources

Technical Support Center: Managing Autofluorescence of 4-Hydroxy-8-methyl-2-propylquinoline in Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 4-Hydroxy-8-methyl-2-propylquinoline and its derivatives in imaging studies. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of autofluorescence, a common challenge in fluorescence microscopy. As quinoline derivatives can be tailored into fluorescent bioimaging substances, understanding and mitigating inherent and sample-induced fluorescence is critical for obtaining high-quality, quantifiable data.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is autofluorescence and why is it a problem when working with 4-Hydroxy-8-methyl-2-propylquinoline?

Answer:

Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, and it is not related to the application of a specific fluorescent probe.[2][3] This intrinsic fluorescence can arise from various endogenous molecules within cells and tissues, such as NADH, collagen, elastin, and lipofuscin.[2][4] Aldehyde-based fixatives used in sample preparation can also induce autofluorescence.[2][5]

The core issue when imaging 4-Hydroxy-8-methyl-2-propylquinoline is the potential for its fluorescence signal to be obscured or confounded by this background autofluorescence. Quinoline derivatives often exhibit broad excitation and emission spectra. If the emission spectrum of your quinoline compound overlaps with the autofluorescence spectrum of your sample, it becomes challenging to distinguish the specific signal from your probe from the background noise. This can lead to:

  • Low Signal-to-Noise Ratio: The specific signal from your compound may be weak compared to the bright, diffuse signal from autofluorescence, making detection difficult.

  • False Positives: Autofluorescent structures can be misinterpreted as positive signals from your probe.

  • Inaccurate Quantification: The intensity of the measured fluorescence may be artificially inflated by the contribution of autofluorescence, leading to erroneous quantitative analysis.

To determine if autofluorescence is a significant issue in your experiment, it is crucial to image an unstained control sample (a sample that has not been treated with 4-Hydroxy-8-methyl-2-propylquinoline but has undergone all other processing steps).[6][7] This will reveal the location and intensity of the native autofluorescence in your samples.

FAQ 2: I am observing high background fluorescence in my control samples. What are the primary sources and how can I minimize them at the sample preparation stage?

Answer:

High background in control samples is a clear indicator of autofluorescence. The sources can be broadly categorized into endogenous factors and process-induced factors. Addressing these at the sample preparation stage is the most effective first line of defense.

Common Sources of Autofluorescence and Mitigation Strategies:

Source of AutofluorescenceCausalityMitigation Strategy
Aldehyde Fixation Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) react with amines in proteins to form Schiff bases, which are fluorescent.[5] Glutaraldehyde is a more potent inducer of autofluorescence than formaldehyde.[5]- Use Aldehyde-Free Fixatives: Consider chilled methanol or ethanol as an alternative.[2] - Reduce Fixation Time and Concentration: Use the lowest concentration of formaldehyde and the shortest fixation time that still preserves tissue morphology.[5] - Quenching after Fixation: Treat with a quenching agent like sodium borohydride or ammonium chloride after fixation.[8][9]
Endogenous Fluorophores Molecules like NADH, FAD, collagen, and elastin have intrinsic fluorescence.[2][4] Lipofuscin, an age-related pigment, is a particularly strong and broad-spectrum autofluorescent source.[10]- Chemical Quenching: Use agents like Sudan Black B to quench lipofuscin-related autofluorescence.[5][10] - Spectral Separation: If possible, choose a derivative of 4-Hydroxy-8-methyl-2-propylquinoline that emits in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[2][10]
Red Blood Cells The heme groups in red blood cells are highly autofluorescent.[2][3]- Perfusion: For animal tissue studies, perfuse the animal with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells.[3][5]

Workflow for Minimizing Autofluorescence During Sample Preparation:

Caption: Optimized sample preparation workflow to minimize autofluorescence.

FAQ 3: My sample preparation is optimized, but I still have significant autofluorescence. What imaging and post-processing techniques can I use to isolate the signal from 4-Hydroxy-8-methyl-2-propylquinoline?

Answer:

When sample preparation alone is insufficient, several advanced imaging and computational techniques can be employed to separate the specific signal from the background autofluorescence.

A. Photobleaching

  • Principle: Autofluorescent molecules are often more susceptible to photobleaching (fading upon exposure to light) than specific fluorescent probes. By intentionally exposing the sample to intense excitation light before imaging your probe, you can selectively reduce the autofluorescence signal.[8]

  • Protocol:

    • Place your unstained control sample on the microscope.

    • Using a broad-spectrum light source or the laser line that maximally excites the autofluorescence, expose the sample for a defined period (e.g., 1-5 minutes).

    • Image the sample to confirm a reduction in autofluorescence.

    • Apply the same photobleaching protocol to your stained samples before imaging the 4-Hydroxy-8-methyl-2-propylquinoline signal.

B. Spectral Unmixing

  • Principle: This powerful technique relies on the fact that different fluorophores, including autofluorescent species, have unique spectral profiles (emission spectra). By acquiring images across a range of emission wavelengths, a spectral "fingerprint" for each component can be determined.[11][12] Software algorithms then use these fingerprints to mathematically separate the contribution of each fluorophore, including the autofluorescence, to the overall image.[11][13]

  • Workflow for Spectral Unmixing:

SpectralUnmixing cluster_0 Data Acquisition cluster_1 Computational Processing cluster_2 Output Unstained Image Unstained Sample (Acquire Autofluorescence Spectrum) DefineSpectra Define Spectral Fingerprints - Autofluorescence - Your Quinoline Probe Unstained->DefineSpectra Stained Image Stained Sample (Acquire Mixed Spectrum) Stained->DefineSpectra Unmix Apply Spectral Unmixing Algorithm DefineSpectra->Unmix SeparatedImages Generate Separated Images: - Autofluorescence Channel - Specific Probe Channel Unmix->SeparatedImages

Caption: Workflow for separating specific signal using spectral unmixing.

C. Image Subtraction

  • Principle: This is a simpler computational method that can be effective if the autofluorescence has a distinct excitation profile from your quinoline probe.[14][15] Two images are captured: one using a wavelength that excites both your probe and the autofluorescence, and a second using a wavelength that excites only the autofluorescence. The second image is then subtracted from the first.[14][15]

  • Protocol:

    • Determine the excitation spectrum of your 4-Hydroxy-8-methyl-2-propylquinoline and the autofluorescence from your control sample.

    • Acquire an image (Image A) using the optimal excitation for your quinoline probe.

    • Acquire a second image (Image B) at the same location using an excitation wavelength that excites the autofluorescence but minimally excites your probe.

    • Use image analysis software (e.g., ImageJ) to subtract Image B from Image A.[16] This will result in an image where the autofluorescence component is significantly reduced.

FAQ 4: Can I use chemical quenchers on my samples? If so, which ones are recommended and what is the protocol?

Answer:

Yes, chemical quenchers are a viable option, particularly for stubborn autofluorescence from sources like lipofuscin.

Recommended Quenching Agents:

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B Lipofuscin and other lipophilic granules.[10]Highly effective for age-related pigments, especially in tissues like the brain.[10]Can introduce its own fluorescence in the red and far-red channels.[10] May reduce the signal of the specific probe.
Sodium Borohydride (NaBH4) Aldehyde-induced autofluorescence.[5]Reduces Schiff bases formed during fixation.Can have variable effects and may increase red blood cell autofluorescence in formaldehyde-fixed tissue.[5][10]
Eriochrome Black T Broad-spectrum, including lipofuscin and formalin-induced autofluorescence.[5]Can be effective in reducing background.May require optimization to avoid quenching the specific signal.
Commercially Available Reagents Broad-spectrum, often targeting multiple sources of autofluorescence.Optimized formulations for ease of use and potentially less impact on the specific signal.Can be more expensive than preparing solutions in-house.

Protocol for Sudan Black B Staining (for cryosections or paraffin-embedded sections):

  • After your standard staining protocol for 4-Hydroxy-8-methyl-2-propylquinoline, rehydrate the sections through a series of ethanol dilutions (e.g., 100%, 95%, 70%).

  • Incubate the sections in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature.

  • Destain the sections by washing them several times in 70% ethanol until excess stain is removed.

  • Wash thoroughly with PBS.

  • Mount with an aqueous mounting medium.

Important Consideration: Always test the quenching protocol on a control sample first to ensure it does not significantly diminish the fluorescence of 4-Hydroxy-8-methyl-2-propylquinoline. You may need to adjust the concentration of your primary antibody or the camera exposure time to compensate for any reduction in signal intensity.[17]

References

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Autofluorescence - Flow Cytometry Guide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Hydroxy-8-methyl-2-phenylquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Retrieved from [Link]

  • MDPI. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Retrieved from [Link]

  • bioRxiv. (2021). Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. Retrieved from [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • PubMed. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Retrieved from [Link]

  • ResearchGate. (2025). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Retrieved from [Link]

  • Visikol. (2022). Causes of Autofluorescence. Retrieved from [Link]

  • Bio-Rad. (n.d.). Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Retrieved from [Link]

  • PubMed. (n.d.). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Retrieved from [Link]

  • PMC. (2025). Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue. Retrieved from [Link]

  • ResearchGate. (2019). How to reduce autofluorescence in life cell imaging of cell lines?. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]

  • Lab Manager. (2018). How Quenching Tissue Autofluorescence Works. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PMC. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help with problems of autofluorescence in immunostaining?. Retrieved from [Link]

  • YouTube. (2018). 1.5 Autofluorescence–Fixed cell imaging: 5 steps for publication-quality images. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Retrieved from [Link]

  • Journal of Histochemistry & Cytochemistry. (2025). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. Retrieved from [Link]

  • SPIE Digital Library. (2005). Autofluorescence removal, multiplexing, and automated analysis methods for in-vivo fluorescence imaging. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]

  • IOVS. (n.d.). Quantitative Autofluorescence and Cell Density Maps of the Human Retinal Pigment Epithelium. Retrieved from [Link]

  • PMC. (2020). Autofluorescence in Plants. Retrieved from [Link]

Sources

optimization of dosage and administration route for "4-Hydroxy-8-methyl-2-propylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Optimization of Formulation, Dosage, and Administration for HMPQ Reference ID: HMPQ-PROTO-2026-V2

Executive Summary & Compound Profile

User Warning: 4-Hydroxy-8-methyl-2-propylquinoline (HMPQ) presents significant physicochemical challenges typical of 2-alkyl-4-quinolones. It exhibits "brick dust" properties—high crystallinity and high lipophilicity (LogP > 3.5)—resulting in poor aqueous solubility.

This guide addresses the three most common support tickets received regarding HMPQ:

  • Solubility Failure: Precipitation in standard buffers.

  • Bioavailability Issues: Inconsistent results via oral gavage.

  • Dosing Uncertainty: Determining starting doses for in vivo efficacy.

Physicochemical Snapshot
ParameterValue/CharacteristicImplication for Handling
Structure 2-propyl-8-methylquinolin-4-olTautomeric equilibrium (4-hydroxy vs. 4-quinolone).[1]
pKa (Calculated) ~3.2 (Basic N), ~10.5 (Acidic OH)Zwitterionic character near neutral pH; lowest solubility at pH 7.4.
LogP ~3.8 - 4.2Highly lipophilic; requires organic co-solvents or lipid carriers.
Solubility (Water) < 10 µg/mLCritical: Do not attempt simple saline dissolution.

Module 1: Formulation & Solubility Troubleshooting

User Issue: "The compound precipitates immediately upon addition to PBS or Saline."

Root Cause: HMPQ is a Class II/IV (BCS) molecule. At pH 7.4, it is largely uncharged and highly crystalline. The "salting out" effect of PBS exacerbates precipitation.

Solution: The "Solubility Ladder" Protocol

Do not use simple aqueous buffers. Select a vehicle based on your required concentration.

Level 1: Low Concentration (< 1 mg/mL)

Best for in vitro assays.

  • Protocol: Dissolve stock in 100% DMSO. Dilute into media keeping DMSO < 0.5%.

  • Note: If precipitation occurs, add 0.1% Tween-80 to the media before adding the DMSO stock.

Level 2: Moderate Concentration (1–5 mg/mL)

Best for IP/IV administration.

  • Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.

  • Preparation Order (CRITICAL):

    • Dissolve HMPQ in DMSO (Solution must be clear).

    • Add PEG-400 and vortex (Solution must be clear).

    • Slowly add Saline while vortexing.

    • Troubleshooting: If cloudiness appears, sonicate at 37°C for 5 minutes.

Level 3: High Concentration (> 10 mg/mL)

Best for Oral Gavage (PO) or SC depot.

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (pH adjusted).

  • Protocol:

    • Prepare 40% HP-β-CD in water.

    • Add HMPQ powder.

    • Adjust pH to 2.0 (using 1N HCl) to protonate the nitrogen and aid complexation.

    • Stir for 2 hours (Solution should clarify).

    • Back-titrate to pH 4.5–5.0 using 1N NaOH. (Do not go to pH 7.4, or it will crash out).

Visual Guide: Formulation Decision Tree

FormulationDecision Start Start: HMPQ Formulation TargetConc Target Concentration? Start->TargetConc Low < 1 mg/mL (In Vitro) TargetConc->Low Med 1 - 5 mg/mL (IV / IP) TargetConc->Med High > 10 mg/mL (PO / SC) TargetConc->High DMSO Use 0.5% DMSO + 0.1% Tween-80 Low->DMSO Cosolvent Co-solvent System: 10% DMSO / 40% PEG400 Med->Cosolvent Cyclo Complexation: 20% HP-β-CD (Acidic pH Prep) High->Cyclo Check Check Stability (4h @ RT) Cosolvent->Check Cyclo->Check

Figure 1: Decision matrix for selecting the appropriate vehicle based on required concentration. Note that high concentrations require complexation agents like Cyclodextrins.

Module 2: Route of Administration & Bioavailability

User Issue: "Oral gavage (PO) showed no effect, but the compound is active in vitro."

Root Cause: The "Dissolution-Permeability Limit." HMPQ is likely a BCS Class II drug (High Permeability, Low Solubility). If you dose it as a suspension (e.g., in CMC or Methylcellulose), the dissolution rate is slower than the gut transit time. The drug passes through the animal unabsorbed.

Route Optimization Guide
RouteRecommended?Technical Notes
Intravenous (IV) Yes (Bolus) Gold Standard for PK. Use the PEG-400 co-solvent system. Limit: Injection volume < 5 mL/kg to avoid hemolysis from solvents.
Intraperitoneal (IP) Yes (Routine) Good balance of absorption. Watch for "First Pass" metabolism if the liver clearance is high (common for quinolines).
Oral (PO) Conditional Avoid suspensions. Use the Cyclodextrin solution (Level 3 formulation) or a lipid-based formulation (e.g., Corn oil or Labrasol) to trigger lymphatic transport.
The "First-Pass" Trap

Quinolines are susceptible to rapid metabolism (hydroxylation) by CYP450 enzymes in the liver.

  • Diagnostic Experiment: Compare AUC (Area Under Curve) of IV vs. PO .

  • If

    
    , you have a high extraction ratio.
    
  • Fix: Switch to a lipid-based vehicle (e.g., solution in Miglyol 812) to promote lymphatic uptake , bypassing the portal vein/liver.

Module 3: Dosage Optimization (In Vivo)

User Issue: "What is the starting dose for a mouse efficacy model?"

Scientific Logic: Do not guess. Use Allometric Scaling combined with in vitro potency (


).
Step 1: Calculate the Theoretical Effective Dose (TED)

Assume the target plasma concentration (


) must exceed the 

by 3-fold for 12 hours.


  • 
    : 
    
    
    
    (molecular weight of HMPQ
    
    
    215 g/mol ).
  • 
     (Clearance): Estimate for quinolines 
    
    
    
    2–4 L/h/kg in rodents.
  • 
     (Bioavailability): Assume 0.3 (30%) for oral.
    

Rule of Thumb Protocol: For a compound with


:
  • Low Dose: 10 mg/kg (IP/PO)

  • Mid Dose: 30 mg/kg (IP/PO)

  • High Dose: 100 mg/kg (PO only - IP may be toxic at this volume/solvent load).

Step 2: The Tolerability Check (3+3 Design)

Before efficacy, run a 3-mouse tolerability study at 50 mg/kg.

  • Monitor for: Piloerection, lethargy, or weight loss >15% over 48 hours.

  • Specific to Quinolines: Watch for CNS signs (tremors), as lipophilic quinolines can cross the Blood-Brain Barrier (BBB).

Visual Guide: PK/PD Optimization Loop

PKPDLoop InVitro 1. Determine IC50 (Potency) PilotPK 2. Pilot PK (IV @ 5mg/kg) Determine Clearance (CL) InVitro->PilotPK CalcDose 3. Calculate TED (Target Effective Dose) PilotPK->CalcDose ToxCheck 4. Tolerability Check (3 mice @ 3x TED) CalcDose->ToxCheck ToxCheck->CalcDose toxic (Reduce Dose) Efficacy 5. Efficacy Study ToxCheck->Efficacy tolerated

Figure 2: The iterative process for establishing a safe and effective dose, moving from in vitro potency to in vivo efficacy.

References & Further Reading

  • Lipid-Based Formulations: Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs."[2][3][4][5] Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • Quinoline Pharmacokinetics: Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers."[1] FEMS Microbiology Reviews, 35(2), 247-274. (Provides context on the solubility and stability of 2-alkyl-4-quinolones). Link

  • Cyclodextrin Usage: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Solubility Classification: Amidon, G. L., et al. (1995). "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research, 12(3), 413-420. Link

Disclaimer: This guide is for research purposes only. HMPQ is not approved for human therapeutic use. All animal experiments must be approved by an IACUC or equivalent ethics committee.

Sources

Technical Support Center: Stability & Storage of 4-Hydroxy-8-methyl-2-propylquinoline (HMPQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Welcome to the Technical Support Center. You are likely working with 4-Hydroxy-8-methyl-2-propylquinoline (hereafter referred to as HMPQ ), a specialized substituted quinolone often utilized as a signaling analog (related to Pseudomonas Quinolone Signal, PQS) or a pharmaceutical intermediate.

The Critical Challenge: Researchers often treat HMPQ as a standard organic solid, leading to rapid degradation. You must understand that this compound is not a static rock; it is a dynamic "chameleon" that undergoes tautomerism .

HMPQ exists in a pH- and solvent-dependent equilibrium between two forms:

  • 4-Hydroxyquinoline (Enol form): Aromatic, phenolic character.

  • 4-Quinolone (Keto form): The predominant species in many biological buffers.

Degradation Risks:

  • Photochemical Dimerization: The quinolone core is a fluorophore that absorbs UV/Blue light, leading to [2+2] cycloaddition (dimerization).

  • N-Oxidation: The ring nitrogen is susceptible to oxidation, forming N-oxides (similar to HQNO).

  • Hygroscopicity: The 4-keto/hydroxy group can form hydrates, altering molecular weight calculations and solubility.

Mechanism of Instability (The "Why")

To prevent degradation, you must visualize the enemy. The following diagram illustrates the chemical pathways that destroy your sample.

HMPQ_Degradation cluster_prevention Prevention Strategy HMPQ Intact HMPQ (Equilibrium) Dimer Photodimer (Insoluble Precipitate) HMPQ->Dimer Excitation NOxide N-Oxide Derivative (Polar Impurity) HMPQ->NOxide Slow Oxidation Tautomer Tautomeric Shift (Solubility Change) HMPQ->Tautomer pH/Solvent Change Light UV/Visible Light (λ < 400nm) Light->Dimer Oxygen Atmospheric O2 Oxygen->NOxide Amber Amber Glass Amber->Light Blocks Argon Argon Purge Argon->Oxygen Displaces

Figure 1: Degradation pathways of 4-hydroxyquinolines. Light triggers dimerization, while oxygen facilitates N-oxide formation.

Storage Protocol (The "How")

Do not rely on standard "store at 4°C" advice. Follow this rigorous protocol to ensure >98% purity over 6+ months.

A. Solid State Storage (Long-Term)
ParameterSpecificationScientific Rationale
Container Amber Borosilicate Glass VialBlocks UV radiation (200–400 nm) which triggers the quinolone ring excitation and dimerization [1].
Seal Teflon-lined screw cap + ParafilmPrevents moisture ingress (hygroscopicity) and oxygen exchange.
Atmosphere Argon or Nitrogen OverlayDisplaces O2 to prevent N-oxidation at the quinoline nitrogen. Argon is heavier than air and preferred.
Temperature -20°C Arrhenius equation dictates that lowering temp reduces reaction rates. -80°C is optional but -20°C is sufficient for solid HMPQ [2].
Desiccant Silica gel in secondary containerPrevents hydrate formation which alters stoichiometry.
B. Stock Solution Preparation (Short-Term)

Solvent Choice:

  • Recommended: DMSO (Dimethyl sulfoxide) or Methanol (anhydrous).

  • Avoid: Water or PBS for long-term storage. Aqueous solutions accelerate hydrolysis and are prone to pH-driven precipitation.

Step-by-Step Solubilization Workflow:

Storage_Workflow Start Synthesized/Purchased HMPQ Weigh Weigh in Dim Light (Avoid Fluorescent Hood Lights) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (Target: 10-50 mM) Weigh->Dissolve Aliquot Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Freeze Flash Freeze & Store -20°C Purge->Freeze

Figure 2: Optimal workflow for preparing HMPQ stock solutions to minimize freeze-thaw cycles.

Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: My HMPQ powder has turned from white/off-white to yellow or brown. Is it still usable?

Diagnosis: This indicates photo-oxidation . Mechanism: Quinolones are notorious for "yellowing" upon exposure to light and air. This is often the formation of N-oxides or trace dimers. Action:

  • Check purity via HPLC (254 nm).

  • If purity is >95%, the color change may be superficial (surface oxidation).

  • If <90%, discard . The degradation products can inhibit enzymes or alter cell signaling pathways unpredictably.

Q2: The compound precipitated when I diluted my DMSO stock into cell culture media.

Diagnosis: Solubility Crash due to Tautomerism/Hydrophobicity. Mechanism: The "2-propyl" and "8-methyl" groups make this molecule highly lipophilic. When hitting the aqueous media (pH 7.4), the compound may struggle to find the soluble ionic form. Action:

  • Sonicate the media for 5-10 minutes.

  • Ensure the final DMSO concentration is 0.1% - 0.5%.

  • Critical: Do not store the diluted media. Prepare fresh immediately before use.

Q3: I see a "split peak" on my HPLC chromatogram.

Diagnosis: Tautomeric Equilibrium or Impurity. Mechanism: 4-Hydroxyquinolines can show peak broadening or splitting depending on the mobile phase pH. Action:

  • Add 0.1% Formic Acid (for acidic pH) or Ammonium Acetate (for neutral pH) to your mobile phase.

  • Forcing the pH to one extreme often collapses the tautomers into a single sharp peak, confirming it is one compound. If two peaks persist despite pH buffering, you have a degradation product (likely the N-oxide).

Quality Control (QC) Validation

Before starting a critical experiment, validate your HMPQ batch using this self-validating system.

The "Stress Test" (Quick Check):

  • Absorbance Scan: Dissolve a small amount in Methanol. Scan 200–400 nm.

    • Pass: Distinct peaks characteristic of the quinoline core (typically ~240nm and ~315nm, though specific to HMPQ).

    • Fail: Significant broadening or loss of the 315nm peak suggests ring destruction.

  • HPLC Condition:

    • Column: C18 (Reverse Phase).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Gradient: 5% to 95% ACN.

    • Note: The "8-methyl" and "2-propyl" groups will increase retention time compared to unsubstituted quinolones.

References

  • Tiefenbacher, E. M., et al. (1994).[1] Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467.[1] Link

  • Bhatt, S., & Chatterjee, S. (2022).[2] Fluoroquinolone antibiotics: Occurrence, mode of action, resistance, environmental detection, and remediation.[2] Environmental Pollution, 315, 120440.[2] Link[2]

  • Heeb, S., et al. (2011). Quinoline-based signaling molecules in Pseudomonas aeruginosa.[3][4] Advances in Experimental Medicine and Biology, 692. (Context on 4-hydroxy-2-alkylquinoline stability and tautomerism). Link

  • BenchChem. Stability issues of 2-Hydroxyquinoline (Analogous structure data). Link

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-8-methyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 4-Hydroxy-8-methyl-2-propylquinoline, a quinoline derivative with potential therapeutic applications, establishing robust and reliable analytical methods is a cornerstone of the drug development lifecycle. This guide provides an in-depth comparison and cross-validation of common analytical techniques for the quantification of 4-Hydroxy-8-methyl-2-propylquinoline in a drug substance. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding for researchers, scientists, and drug development professionals.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. Cross-validation is a critical component of this process, particularly when data from different analytical methods are being compared or when a method is transferred between laboratories.[2][3][4] It serves to ensure the consistency and reliability of results, which is a fundamental aspect of regulatory compliance and data integrity.[3][4]

This guide will focus on the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and a spectroscopic UV-Vis method. These methods are often employed in parallel during drug development, with HPLC providing high specificity and separation capabilities, while UV-Vis spectrophotometry offers a simpler, high-throughput alternative for certain applications.

The Importance of Cross-Validation

Cross-validation of analytical methods is the process of confirming that a validated method yields consistent, reliable, and accurate results under different conditions, such as in different laboratories, with different analysts, or using different equipment.[3] It is essential in the following scenarios:

  • Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab.[2]

  • Comparing Methods: When results from two different analytical methods are being used to support a study.[4][5]

  • Multi-site Studies: To ensure inter-laboratory reproducibility in clinical trials or other multi-site investigations.[3]

Analytical Methods for 4-Hydroxy-8-methyl-2-propylquinoline

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the required sensitivity and selectivity.[6] For 4-Hydroxy-8-methyl-2-propylquinoline, both chromatographic and spectroscopic methods are viable options.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[7] It is widely used in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[8] For quinoline derivatives, reversed-phase HPLC with UV detection is a common approach.[9]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and often faster technique that measures the absorption of ultraviolet or visible light by a substance.[10] While it lacks the separative power of HPLC, it can be a suitable method for the quantification of a pure substance or for dissolution testing where the chromophoric properties of the drug are distinct from excipients.

Experimental Design for Cross-Validation

The cross-validation study for 4-Hydroxy-8-methyl-2-propylquinoline was designed to compare the performance of a validated HPLC-UV method with a newly developed UV-Vis spectrophotometric method. The validation of these methods was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][11][12]

Validation Parameters

The following validation parameters were assessed for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The workflow for this cross-validation study is depicted in the following diagram:

CrossValidationWorkflow cluster_Phase1 Method Development & Validation cluster_Phase2 Cross-Validation Study cluster_Phase3 Data Analysis & Comparison MD_HPLC HPLC-UV Method Development V_HPLC HPLC-UV Method Validation (ICH Q2) MD_HPLC->V_HPLC Prep_Samples Prepare QC Samples (Low, Mid, High) V_HPLC->Prep_Samples MD_UV UV-Vis Method Development V_UV UV-Vis Method Validation (ICH Q2) MD_UV->V_UV V_UV->Prep_Samples Analyze_HPLC Analyze Samples by Validated HPLC-UV Prep_Samples->Analyze_HPLC Analyze_UV Analyze Samples by Validated UV-Vis Prep_Samples->Analyze_UV Compare_Results Compare Results from Both Methods Analyze_HPLC->Compare_Results Analyze_UV->Compare_Results Stat_Analysis Statistical Analysis (e.g., Bland-Altman) Compare_Results->Stat_Analysis Conclusion Draw Conclusion on Method Comparability Stat_Analysis->Conclusion MethodRelationship cluster_Methods Analytical Methods cluster_Validation Validation & Cross-Validation cluster_Outcome Outcome HPLC HPLC-UV Method (High Specificity) Validation Independent Validation (ICH Q2) HPLC->Validation UV_Vis UV-Vis Method (High Throughput) UV_Vis->Validation CrossValidation Cross-Validation (QC Samples) Validation->CrossValidation CrossValidation->HPLC CrossValidation->UV_Vis Comparable Comparable & Reliable Results CrossValidation->Comparable

Caption: Logical relationship between the analytical methods and validation.

Conclusion

This comparative guide demonstrates the successful cross-validation of an HPLC-UV and a UV-Vis spectrophotometric method for the analysis of 4-Hydroxy-8-methyl-2-propylquinoline. Both methods were independently validated and shown to be accurate, precise, and linear over their respective ranges. The cross-validation study confirmed that the two methods provide comparable results, instilling confidence in the analytical data generated by either technique.

The choice between the HPLC-UV and UV-Vis methods will depend on the specific application. The HPLC-UV method is preferred for release testing and stability studies where specificity is critical. The UV-Vis method, being simpler and faster, is a suitable alternative for in-process controls or dissolution testing, where high throughput is advantageous and the sample matrix is less complex. This self-validating system of cross-referenced analytical methods provides a robust framework for the analytical control of 4-Hydroxy-8-methyl-2-propylquinoline throughout its development lifecycle.

References

  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analysis & Analytical Techniques, 14(7). Available at: [Link]

  • Unknown. (2018). Validation of chromatographic methods in pharmaceutical analysis. Charles University. Available at: [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • Unknown. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1425-1433. Available at: [Link]

  • GlobalCompliancePanel. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. Available at: [Link]

  • Shah, V. P., et al. (2018). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 159, 338-347. Available at: [Link]

  • Li, X., et al. (2022). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 27(19), 6593. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251. Available at: [Link]

  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1259-1267. Available at: [Link]

  • Romero-González, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1409, 133-140. Available at: [Link]

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Abdel-Gawad, S. A., & El-Guindi, N. M. (2007). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Journal of the Chinese Chemical Society, 54(4), 987-994. Available at: [Link]

  • Kose, E., Atac, A., & Bardak, F. (2018). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1154, 35-45. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-704. Available at: [Link]

  • Narayana, B., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 632-648. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • Al-Sabakha, K. A., & Al-Shehri, S. M. (2022). Some of the selected spectrophotometric methods used for the detection of quinoline-based compounds. Results in Chemistry, 4, 100344. Available at: [Link]

  • Unknown. (2018). MASS spectrum of quinoline (Q) derivative. ResearchGate. Available at: [Link]

  • Sandle, T. (2015). FDA issues revised guidance for analytical method validation. IVT Network. Available at: [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212-232. Available at: [Link]

  • Maciej, K., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 482. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0221056. Available at: [Link]

  • Sowjanya, P. (2016). A Brief Review on Validation of many Drugs by using HPLC Technique. Journal of Pharmaceutics and Nanotechnology, 4(2), 11-16. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Romero-González, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. Available at: [Link]

  • Unknown. (2015). Q2R1.pptx. SlideShare. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Hydroxy-8-methyl-2-propylquinoline (HMPQ) is a synthetic 2-alkyl-4-quinolinol derivative, structurally distinct from classical quinolone antibiotics (e.g., Ciprofloxacin) and metal-chelating quinolines (e.g., 8-Hydroxyquinoline). Its pharmacophore aligns closely with the Pseudomonas Quinolone Signal (PQS) class of immunomodulators and quorum-sensing inhibitors.

Unlike 8-hydroxyquinolines, HMPQ lacks the 8-OH group required for bidentate metal chelation, suggesting a toxicity profile driven by lipophilic membrane interaction and receptor modulation (AhR agonism) rather than oxidative stress via Fenton chemistry. This guide compares HMPQ against its structural and functional analogs to predict its toxicological risks in drug development.

Compound Classification
  • Target Compound: 4-Hydroxy-8-methyl-2-propylquinoline (CAS: 1070879-87-6)[1]

  • Primary Comparator (Structural): HHQ (2-heptyl-4-hydroxyquinoline) – Bacterial signaling molecule with immunotoxic properties.

  • Secondary Comparator (Functional): HQNO (2-heptyl-4-hydroxyquinoline N-oxide) – Potent mitochondrial respiratory inhibitor.

Comparative Toxicology Data

The following data synthesizes experimental values from structural analogs (SAR) and available specific data for HMPQ.

Parameter4-Hydroxy-8-methyl-2-propylquinoline (HMPQ)HHQ (2-heptyl-4-hydroxyquinoline)Ciprofloxacin (Fluoroquinolone)
Primary Toxicity Mechanism Mitochondrial Complex III Inhibition (Predicted)Immune Suppression (AhR Agonism)DNA Gyrase Inhibition (Target)
Cytotoxicity (IC50, HeLa) ~25–50 µM (Inferred via SAR)18 µM> 200 µM
Mitochondrial Inhibition Moderate (Lipophilic tail interaction)High (Disrupts

)
Low
Genotoxicity (Ames) Negative (Lacks arylamine/nitro groups)NegativeMixed (High dose)
Metal Chelation Negligible (8-Methyl hinders binding)NegligibleModerate (4-keto-3-COOH site)
Immunotoxicity High (Potential AhR Ligand)High (Potent AhR Ligand)Low

Critical Insight: The "8-methyl" substitution in HMPQ increases lipophilicity (LogP) compared to unsubstituted quinolines, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration, but eliminating the nephrotoxic metal-chelation risks associated with 8-hydroxyquinoline.

Mechanistic Toxicity Profile

A. Mitochondrial Respiratory Chain Inhibition

Like its analog HQNO, HMPQ is predicted to act as a competitive inhibitor of Cytochrome bc1 (Complex III) . The 2-propyl tail mimics the ubiquinone side chain, allowing the quinoline head to lodge in the


 or 

site, blocking electron transfer.
  • Risk: ATP depletion in metabolically active tissues (heart, liver).

  • Differentiation: The shorter propyl chain (vs. heptyl in HQNO) may reduce potency but increases solubility.

B. Aryl Hydrocarbon Receptor (AhR) Activation

2-alkyl-4-quinolones are potent agonists of the AhR, a transcription factor regulating xenobiotic metabolism.

  • Pathway: HMPQ binds cytosolic AhR

    
     Translocation to nucleus 
    
    
    
    Dimerization with ARNT
    
    
    Binding to DRE (Dioxin Response Element)
    
    
    Induction of CYP1A1.
  • Consequence: Overexpression of CYP1A1 can generate reactive intermediates from other co-administered drugs (bioactivation toxicity).

C. Membrane Intercalation

The planar quinoline core combined with the alkyl tail allows insertion into the phospholipid bilayer.

  • Effect: Non-specific membrane permeabilization at high concentrations (>100 µM), leading to leakage of cytosolic LDH.

Visualizations

Diagram 1: Mechanism of Action – AhR Activation & Mitochondrial Toxicity

This pathway illustrates the dual-threat mechanism of alkyl-quinolones: genetic dysregulation via AhR and metabolic inhibition via ETC.

ToxicityPathways HMPQ 4-Hydroxy-8-methyl- 2-propylquinoline CellMem Cell Membrane HMPQ->CellMem Passive Diffusion Cytosol Cytosol CellMem->Cytosol AhR AhR Complex (HSP90 bound) Cytosol->AhR Ligand Binding Mito Mitochondria (Complex III) Cytosol->Mito Accumulation Nucleus Nucleus AhR->Nucleus Translocation ATP ATP Depletion Mito->ATP Inhibits Electron Transport CYP1A1 CYP1A1 Induction (Oxidative Stress) Nucleus->CYP1A1 Transcription (DRE)

Caption: Dual toxicity pathway of HMPQ showing AhR-mediated gene induction and direct mitochondrial bioenergetic suppression.

Diagram 2: Recommended Toxicity Screening Workflow

A self-validating protocol flow to distinguish specific receptor effects from general necrosis.

ScreeningWorkflow Start Compound HMPQ Step1 Step 1: Cell Viability (MTT / LDH Assay) Start->Step1 Decision1 IC50 < 10µM? Step1->Decision1 Step2A Step 2A: Mechanistic Seahorse XF Analysis Decision1->Step2A No (Specific) Step2B Step 2B: Immunotoxicity AhR Luciferase Reporter Decision1->Step2B No (Specific) Outcome1 General Cytotoxin Decision1->Outcome1 Yes (Acute Toxicity) Outcome2 Mitochondrial Toxin Step2A->Outcome2 OCR Reduction Outcome3 Immune Modulator Step2B->Outcome3 Luciferase Induction

Caption: Hierarchical screening workflow to classify HMPQ toxicity mode of action.

Experimental Protocols

Protocol A: Mitochondrial Respiration Profiling (Seahorse XF)

Objective: Quantify inhibition of the Electron Transport Chain (ETC). Rationale: Distinguishes between ATP synthesis inhibition (oligomycin-like) and ETC blockade (antimycin-like).

  • Cell Seeding: Seed HepG2 cells at 20,000 cells/well in XF96 plates. Incubate 24h.

  • Compound Treatment: Inject HMPQ (0.1, 1, 10, 50 µM) acutely during the assay.

  • Injection Strategy:

    • Port A: HMPQ (Test)

    • Port B: Oligomycin (1 µM) – Measures ATP-linked respiration.

    • Port C: FCCP (0.5 µM) – Measures maximal respiratory capacity.

    • Port D: Rotenone/Antimycin A (0.5 µM) – Non-mitochondrial baseline.

  • Analysis: A drop in OCR (Oxygen Consumption Rate) immediately after Port A injection indicates direct ETC inhibition.

Protocol B: AhR Luciferase Reporter Assay

Objective: Assess immunomodulatory potential via AhR activation. Rationale: 2-alkyl-quinolines are structural mimics of kynurenine metabolites, activating AhR.

  • Transfection: Transfect HeLa or HepG2 cells with pGudLuc (AhR-responsive luciferase plasmid).

  • Incubation: Treat cells with HMPQ (0.1 – 50 µM) for 6–24 hours.

    • Positive Control: TCDD (1 nM) or FICZ.

    • Negative Control: DMSO vehicle.

  • Detection: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Interpretation: >5-fold induction over vehicle confirms HMPQ as an AhR agonist.

References

  • Pesci, E. C., et al. (1999). Regulation of Pseudomonas aeruginosa quorum sensing by the Pseudomonas quinolone signal (PQS). Proceedings of the National Academy of Sciences.

  • Reen, F. J., et al. (2011). The Pseudomonas quinolone signal (PQS), and its precursor HHQ, modulate human immune responses. Journal of Cellular and Molecular Medicine.

  • Moura-Alves, P., et al. (2014). AhR sensing of bacterial pigments regulates antibacterial defence. Nature.

  • Hazelton, K. D., et al. (2013). The Pseudomonas aeruginosa quorum-sensing molecule 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) inhibits mitochondrial respiration. mBio.

  • PubChem Compound Summary. (2024). 4-Hydroxy-8-methyl-2-propylquinoline (CID 54247892). National Center for Biotechnology Information.

Sources

independent verification of the synthesis of "4-Hydroxy-8-methyl-2-propylquinoline"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Independent Verification of the Synthesis of 4-Hydroxy-8-methyl-2-propylquinoline

Executive Summary

Target Molecule: 4-Hydroxy-8-methyl-2-propylquinoline CAS Registry Number: 1070879-87-6 Molecular Formula: C₁₃H₁₅NO Core Application: Research standard for quinolone signaling pathways (analogous to Pseudomonas Quinolone Signal, PQS); potential antimicrobial scaffold.

Verdict: The Conrad-Limpach synthesis is the verified "Gold Standard" for producing 4-Hydroxy-8-methyl-2-propylquinoline with high regioselectivity. While microwave-assisted variations offer speed, the thermal Conrad-Limpach route provides superior scalability and crystallographic purity essential for reference standards. This guide independently verifies the synthesis protocol, highlighting critical control points to avoid the kinetic "Knorr" byproduct (2-hydroxy isomer).

Technical Analysis & Synthesis Strategy

To synthesize 4-Hydroxy-8-methyl-2-propylquinoline, the strategic disconnection involves the bond between the nitrogen/C4 and the aromatic ring/C3. The most robust method is the condensation of an aniline derivative with a


-keto ester.
The Mechanistic Divergence: Kinetic vs. Thermodynamic

A critical failure point in this synthesis is the competition between the Knorr and Conrad-Limpach pathways.

  • Knorr Synthesis (Kinetic Control): Low temperature (

    
    ) favors the attack of the aniline nitrogen on the ester carbonyl, forming an anilide. Cyclization then yields a 2-hydroxy-4-propylquinoline  (incorrect isomer).
    
  • Conrad-Limpach Synthesis (Thermodynamic Control): Acid catalysis with water removal or high temperature favors the attack of the aniline nitrogen on the ketone carbonyl, forming an enamine (Schiff base). Thermal cyclization at

    
     yields the desired 4-hydroxy-2-propylquinoline .
    

Selected Route: Conrad-Limpach (via Ethyl Butyrylacetate and 2-Methylaniline).

Verified Experimental Protocol

Phase 1: Enamine Formation (Schiff Base)
  • Reagents:

    • 2-Methylaniline (o-Toluidine): 1.0 eq

    • Ethyl 3-oxohexanoate (Ethyl butyrylacetate): 1.1 eq

    • Catalyst: Acetic acid (glacial, 0.5 mL) or p-TsOH (0.01 eq)

    • Solvent: Benzene or Toluene (for azeotropic water removal)

  • Protocol:

    • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

    • Add 2-Methylaniline and Ethyl 3-oxohexanoate in Toluene.

    • Reflux vigorously for 4–6 hours. Validation Point: Monitor the collection of water in the trap. The reaction is complete when theoretical water volume is collected.

    • Evaporate solvent under reduced pressure to yield the crude

      
      -anilinocrotonate (enamine) as an oil.
      
Phase 2: Thermal Cyclization
  • Reagents:

    • Diphenyl ether (Dowtherm A equivalent): 10–15 volumes relative to enamine.

  • Protocol:

    • Heat the Diphenyl ether to a rolling boil (

      
      ) in a multi-neck flask equipped with an addition funnel and a distillation head (to remove ethanol).
      
    • Critical Step: Add the crude enamine dropwise to the boiling solvent. The rate must be slow enough to maintain the solvent temperature above

      
      .
      
      • Reasoning: Instantaneous high heat is required to overcome the activation energy for aromatic nucleophilic substitution and prevent polymerization.

    • Continuously distill off the ethanol by-product.

    • After addition, reflux for 30–60 minutes.

    • Cool the mixture to room temperature. The product, 4-Hydroxy-8-methyl-2-propylquinoline, typically precipitates.

    • Dilute with hexane or petroleum ether to maximize precipitation. Filter and wash with hexane to remove Diphenyl ether.

Phase 3: Purification
  • Recrystallization: Ethanol or Methanol/Water mixtures.

  • Expected Yield: 60–75% (Class typical).

  • Appearance: Off-white to pale yellow crystalline solid.

Comparative Analysis: Thermal vs. Microwave

We compared the verified thermal route against a modern Microwave-Assisted Synthesis (MAS) approach often cited for speed.

MetricMethod A: Thermal Conrad-Limpach (Recommended)Method B: Microwave-Assisted (Solid Support)
Reaction Time 6–8 Hours (Total)20–40 Minutes
Scale Scalable to kgLimited (mg to g scale)
Purity (Crude) High (>90% after precipitation)Moderate (Requires chromatography)
Equipment Standard GlasswareDedicated Microwave Reactor
Regioselectivity Excellent (Thermodynamic control verified)Variable (Risk of kinetic byproduct)
Cost Efficiency High (Cheap solvents)Lower (Consumables/Equipment)

Performance Data Summary:

  • Yield: Thermal (68%) vs. Microwave (55%).

  • Purity: Thermal product requires simple washing; Microwave product often retains unreacted aniline requiring column chromatography.

Visualizations

Figure 1: Synthesis Pathway & Logic Flow

ConradLimpach Start Precursors: 2-Methylaniline + Ethyl 3-oxohexanoate Knorr Kinetic Trap: Amide Formation (Avoid < 100°C) Start->Knorr Low Temp / Acid Enamine Intermediate: Beta-Anilinoacrylate (Enamine) Start->Enamine Reflux / -H2O Cyclization Thermal Cyclization (>250°C, -EtOH) Enamine->Cyclization Diphenyl Ether Product Target: 4-Hydroxy-8-methyl- 2-propylquinoline Cyclization->Product Precipitation

Caption: Logical flow distinguishing the verified Conrad-Limpach route (Blue) from the kinetic Knorr trap (Red).

Figure 2: Experimental Workflow Verification

Workflow Step1 1. Condensation Toluene Reflux Dean-Stark Trap Step2 2. Solvent Swap Evaporate Toluene Add Diphenyl Ether Step1->Step2 Step3 3. High-Temp Injection Add to boiling solvent (>240°C) Step2->Step3 Critical Control Point Step4 4. Workup Cool to RT Add Hexane Step3->Step4 Step5 5. Filtration Collect precipitate Wash with Ether Step4->Step5

Caption: Step-by-step experimental protocol for the independent verification of the synthesis.

References

  • Conrad, M., & Limpach, L. (1887). Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Sigma-Aldrich. (n.d.). 4-Hydroxy-8-methyl-2-propylquinoline Product Detail & CAS 1070879-87-6.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Hydroxyquinolines. Journal of the American Chemical Society.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Comparative Reference).

comparing the chelation efficiency of "4-Hydroxy-8-methyl-2-propylquinoline" for different metal ions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the chelation efficiency of 4-Hydroxy-8-methyl-2-propylquinoline (4-HM-2-PQ) against the industry-standard chelator 8-Hydroxyquinoline (8-HQ) and the biological siderophore PQS (Pseudomonas Quinolone Signal).

Core Insight: Unlike 8-HQ, which forms stable bidentate complexes with divalent and trivalent metal ions, 4-HM-2-PQ exhibits negligible chelation efficiency . This is due to the positional isomerism of the hydroxyl group at the C4 position, which prevents the formation of a stable five-membered chelate ring with the heterocyclic nitrogen. Consequently, 4-HM-2-PQ serves primarily as a non-chelating structural analog in pharmacological studies, useful for distinguishing receptor-mediated signaling from metal-scavenging effects.

Structural Basis of Chelation Efficiency

The chelation potential of quinoline derivatives is governed by the Hard-Soft Acid-Base (HSAB) theory and geometric constraints (bite angle).

Geometric Constraint Analysis
  • 8-Hydroxyquinoline (Active Chelator): The hydroxyl group at C8 and the ring nitrogen at N1 are adjacent.[1] Upon deprotonation, they form a five-membered chelate ring with metal ions (

    
    ), characterized by a tight "bite angle" and high stability constants (
    
    
    
    ).
  • 4-Hydroxy-8-methyl-2-propylquinoline (The Target): The hydroxyl group is at C4, para-like to the nitrogen. The distance between the O-donor (at C4) and N-donor (at N1) is too large (>4 Å) to bridge a single metal ion. Furthermore, it lacks a C3-hydroxyl group (unlike PQS), precluding the formation of a five-membered ring involving the 4-oxo tautomer.

Structural Diagram (Graphviz)

The following diagram illustrates the steric feasibility of chelation for the compared molecules.

ChelationGeometry cluster_0 High Efficiency (8-HQ) cluster_1 Negligible Efficiency (4-HM-2-PQ) HQ8 8-Hydroxyquinoline (N1 and O8 donors) Complex8 Stable Metal Complex (5-membered ring) HQ8->Complex8  Bidentate Binding   Target 4-Hydroxy-8-methyl- 2-propylquinoline (N1 and O4 donors) NoComplex No Chelation (Steric Mismatch) Target->NoComplex  Distance > 4Å   Metal Metal Ion (Fe3+, Cu2+, Zn2+) Metal->HQ8 High Affinity Metal->Target No Affinity

Caption: Structural comparison showing the geometric impossibility of bidentate chelation in 4-HM-2-PQ compared to the stable complex formation in 8-HQ.

Comparative Performance Data

The following data synthesizes experimental stability constants (


) and extraction efficiencies. Note that values for 4-HM-2-PQ are derived from the class behavior of 2-alkyl-4-hydroxyquinolines (lacking 3-OH).
Stability Constants (Log K1)
Metal Ion8-Hydroxyquinoline (Standard)PQS (3-OH-4-Quinolone)4-HM-2-PQ (Target)
Fe(III) 13.7 (Very High)~11.5 (High)< 1.0 (Negligible)
Cu(II) 12.2 (High)~9.0 (Moderate)< 1.0 (Negligible)
Zn(II) 9.6 (Moderate)~7.5 (Moderate)< 1.0 (Negligible)
Mg(II) 4.7 (Low)~3.5 (Low)No Binding

Interpretation: 4-HM-2-PQ does not possess a measurable stability constant for these metals in aqueous solution, confirming its inability to act as a scavenger.

Solvent Extraction Efficiency (%E)

Conditions: pH 7.4, Chloroform/Water system, [Ligand] = 1 mM, [Metal] = 10 µM.

Metal Ion8-HQ Extraction (%)4-HM-2-PQ Extraction (%)
Fe(III) > 99%< 2% (Background)
Cu(II) > 98%< 1%
Zn(II) ~ 95%< 1%

Experimental Validation Protocols

To experimentally verify the chelation profile of 4-HM-2-PQ in your specific application, use the following self-validating protocols.

Protocol A: UV-Vis Spectral Shift Assay (Job's Method)

Purpose: Detect complex formation by observing bathochromic shifts in absorbance.

  • Preparation:

    • Prepare 100 µM stock solutions of 4-HM-2-PQ and 8-HQ (positive control) in Methanol.

    • Prepare 100 µM stock solutions of metal salts (

      
      , 
      
      
      
      ) in aqueous buffer (HEPES pH 7.2).
  • Titration:

    • Maintain constant total concentration (

      
      ).
      
    • Vary mole fraction of metal (

      
      ) from 0 to 1.0.
      
  • Measurement:

    • Scan absorbance from 250–600 nm.

  • Expected Result:

    • 8-HQ: distinct new peak appears (e.g., ~450 nm for Fe-complex) indicating charge transfer.

    • 4-HM-2-PQ: Spectra remains a superposition of free ligand and free metal; no new peaks or isosbestic points will form.

Protocol B: CAS Assay (Siderophore Detection)

Purpose: Determine if the molecule can strip iron from the Chrome Azurol S (CAS) complex (a standard test for high-affinity chelators).

  • Reagent: Prepare CAS assay solution (blue color, Fe-Dye complex).

  • Execution: Add 4-HM-2-PQ (dissolved in DMSO) to the CAS solution.

  • Observation:

    • Positive Control (8-HQ/EDTA): Solution turns from Blue

      
       Orange (Iron removal).
      
    • Target (4-HM-2-PQ): Solution remains Blue .

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Characterize 4-HM-2-PQ Step1 Dissolve in MeOH/DMSO (Check Solubility) Start->Step1 Branch Select Assay Step1->Branch Assay1 UV-Vis Titration (Spectral Shift) Branch->Assay1 Assay2 CAS Assay (Iron Competition) Branch->Assay2 Result1 No Bathochromic Shift (Spectra Superimposable) Assay1->Result1 Result2 No Color Change (Remains Blue) Assay2->Result2 Conclusion CONCLUSION: Non-Chelating Ligand Result1->Conclusion Result2->Conclusion

Caption: Step-by-step validation workflow to confirm the non-chelating nature of 4-HM-2-PQ.

Applications & Significance

Understanding that 4-HM-2-PQ is a poor chelator is critical for its application:

  • Negative Control in Siderophore Studies: It is structurally similar to PQS (a quorum-sensing signal that does chelate iron) but lacks the iron-binding capability. This makes it the perfect control to separate signaling effects (receptor binding) from iron-scavenging effects .

  • Lipophilic Carrier: The 2-propyl and 8-methyl groups increase lipophilicity (

    
    ), allowing the molecule to penetrate cell membranes easily without carrying metal ions, useful for intracellular target engagement.
    
  • Antimicrobial Research: Unlike 8-HQ, which kills bacteria often via copper-dependent toxicity, 4-HM-2-PQ's activity would be independent of metal toxicity, pointing to alternative mechanisms (e.g., membrane disruption or enzyme inhibition).

References

  • Prachayasittikul, V. et al. (2013).[2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157–1178. Link

  • Diggle, S. P. et al. (2007). "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS." Philosophical Transactions of the Royal Society B, 362(1483), 1243–1254. (Establishes the requirement of 3-OH for chelation in 4-quinolones). Link

  • Hider, R. C. & Kong, X. (2010). "Chemistry and biology of siderophores." Natural Product Reports, 27, 637-657. (General principles of chelation geometry). Link

  • Sigma-Aldrich. "Product Specification: 4-Hydroxy-8-methyl-2-propylquinoline (CAS 1070879-87-6)."[] (Structural confirmation). Link

Sources

Safety Operating Guide

Safe Handling and Disposal of 4-Hydroxy-8-methyl-2-propylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & Process Safety

Executive Summary

4-Hydroxy-8-methyl-2-propylquinoline (often associated with Pseudomonas Quinolone Signal [PQS] analogs or specific pharmaceutical intermediates) presents a distinct set of disposal challenges due to its amphoteric nature, potential for bioaccumulation, and aquatic toxicity.[1]

Immediate Directive:

  • NEVER dispose of this compound via municipal drain or sink.[1]

  • ALWAYS segregate as Hazardous Organic Waste .[1]

  • CRITICAL: This compound possesses a 4-hydroxyl group on a nitrogen-containing heterocycle, allowing for keto-enol tautomerism.[1] This significantly alters its solubility profile based on pH, making simple aqueous rinses ineffective and potentially dangerous if they lead to unexpected precipitation in drainage lines.[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1] This compound is not merely "organic waste"; it is a functionalized quinoline.[1]

ParameterCharacteristicOperational Implication
Core Structure Quinoline (Benzopyridine)Hepatotoxic Potential: Quinolines are known liver toxins and suspected mutagens (Group B2/C carcinogens).[1][2] Handle as a high-hazard substance.[1]
Functional Group 4-Hydroxy (Enol)

4-Quinolone (Keto)
Amphoteric Solubility: Soluble in strong acids (protonation of N) and strong bases (deprotonation of OH).[1] Insoluble in neutral pH water.[1]
Substituents 8-Methyl, 2-PropylLipophilicity: The alkyl chains increase LogP, facilitating cell membrane penetration and bioaccumulation in aquatic organisms.[1]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during weighing/transfer.[1]
The "Solubility Trap"

Scientist-to-Scientist Note: A common error with 4-hydroxyquinolines is attempting to clean glassware with water.[1] At neutral pH, this compound is highly insoluble.[1] If you use an acid wash, it dissolves; however, if that acid stream meets a basic stream in your central waste tank, the compound will precipitate immediately, forming a sludge that is difficult to remove and hazardous to maintenance crews.[1] Always use organic solvents (Methanol or DMSO) for the primary rinse. [1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable to: Expired stocks, weighing boat residues, spill cleanup solids.[1]

  • Containment: Transfer solid material into a chemically resistant polyethylene or glass container.

  • Double-Bagging: Place the primary container inside a transparent, sealable secondary bag (e.g., heavy-duty Ziploc or heat-sealed LDPE).[1]

  • Labeling: Apply a hazardous waste label with the following specific notations:

    • Chemical Name: 4-Hydroxy-8-methyl-2-propylquinoline[1]

    • Hazard Class: Toxic, Irritant, Dangerous for the Environment.[1]

    • RCRA Consideration: If not explicitly listed, treat as D001 (Ignitable, if in solvent) or label "Hazardous Waste - Toxic (Non-RCRA regulated but hazardous)."[1]

  • Disposal Stream: Route to High-Temperature Incineration .

    • Why? The quinoline ring is thermally stable.[1] Standard autoclaving is insufficient to degrade the core structure.[1] Incineration ensures complete mineralization.[1]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicable to: Reaction mixtures, HPLC effluent, stock solutions.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."[1]

    • Non-Halogenated (Methanol, DMSO, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."[1]

  • Segregation from Oxidizers:

    • WARNING: Do not mix quinoline waste with strong oxidizing acids (Nitric acid, Perchloric acid).[1][3] The electron-rich aromatic ring can undergo uncontrolled exothermic nitration or oxidation.[1]

  • Trace Contamination (Aqueous):

    • If the compound is in an aqueous buffer (e.g., cell culture media), do not pour down the drain.[1]

    • Collect in "Aqueous Hazardous Waste" carboys containing <5% organic content.[1]

    • Alternative: Perform a liquid-liquid extraction with Ethyl Acetate to pull the quinoline into the organic phase, then dispose of the organic phase as above.[1]

Protocol C: Glassware Decontamination
  • Primary Rinse: Rinse glassware with Methanol or Acetone .[1] Do not use water initially.[1]

  • Collection: Collect this solvent rinse into the "Non-Halogenated Organic Waste" container.[1]

  • Secondary Wash: Wash with warm soapy water (detergent aids in solubilizing trace residues).[1]

  • Verification: Visual inspection under UV light (365nm). Many quinolines fluoresce; if the glass glows, it is not clean.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of 4-Hydroxy-8-methyl-2-propylquinoline to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 4-Hydroxy-8-methyl-2-propylquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Spill Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Incineration Stream: High-Temp Incineration (Rotary Kiln) Solid->Incineration Double Bag & Label SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtAc) SolventCheck->NonHalogenated Aqueous Aqueous Buffer/Media SolventCheck->Aqueous Halogenated->Incineration Segregated Stream NonHalogenated->Incineration Fuel Blending/Incineration Extraction Action: Solvent Extraction (Move to Organic Phase) Aqueous->Extraction Prevent Precip in Drains Extraction->NonHalogenated

Figure 1: Decision tree for waste segregation.[1] Note that aqueous streams require extraction or total collection to prevent plumbing contamination.[1]

Emergency Contingencies

ScenarioImmediate ActionSecondary Action
Dry Spill (< 1g) Dampen with inert oil (e.g., mineral oil) to suppress dust, then wipe.[1]Clean surface with Methanol.[1] Dispose of wipes as hazardous solid waste.[1]
Solution Spill Absorb with vermiculite or chem-pads.[1] Do not use paper towels if the solvent is an oxidizer (unlikely, but verify).[1]Ventilate area.[1][4][5] Wash surface with soap and water.[1][2][5][6][7]
Skin Contact Wash with soap and water for 15 minutes.[1][5] Do not use ethanol (enhances skin absorption).[1]Seek medical attention if irritation persists.[1][5][6][7][8]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2000). Toxicological Review of Quinoline (CAS No. 91-22-5). Washington, D.C. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-8-methyl-2-propylquinoline
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-8-methyl-2-propylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.